BMS-986187
Description
Properties
IUPAC Name |
3,3,6,6-tetramethyl-9-[4-[(2-methylphenyl)methoxy]phenyl]-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O4/c1-19-8-6-7-9-21(19)18-34-22-12-10-20(11-13-22)27-28-23(32)14-30(2,3)16-25(28)35-26-17-31(4,5)15-24(33)29(26)27/h6-13,27H,14-18H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKIYVKPQNKSDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of BMS-986187
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR), which also exhibits G-protein-biased allosteric agonism. This dual functionality allows it to enhance the signaling of endogenous and exogenous orthosteric agonists while also directly activating the receptor, preferentially through G-protein pathways over β-arrestin recruitment. This biased signaling profile suggests a potential for therapeutic applications with an improved side-effect profile compared to conventional opioid agonists. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions primarily as a positive allosteric modulator (PAM) of the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR).[1][2][3] Unlike orthosteric agonists that bind to the same site as the endogenous ligand (e.g., enkephalins), this compound binds to a topographically distinct allosteric site on the receptor.[2][4] This binding event induces a conformational change in the receptor that enhances the binding and/or efficacy of orthosteric agonists.[4]
A key feature of this compound is its nature as a G-protein-biased allosteric agonist , sometimes referred to as an "ago-PAM".[1][2] This means that in addition to potentiating the effects of an orthosteric agonist, this compound can directly activate the DOR in the absence of an orthosteric ligand.[1][2] This activation is heavily biased towards the G-protein signaling cascade, leading to downstream effects such as the inhibition of adenylyl cyclase, with minimal recruitment of β-arrestin 2.[1][2][3] The preferential activation of G-protein signaling over β-arrestin recruitment is a significant characteristic, as β-arrestin pathways are often associated with receptor desensitization, internalization, and some of the undesirable side effects of opioid agonists.[2][3]
Quantitative Pharmacological Data
The pharmacological properties of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Assay System | Reference |
| DOR PAM Activity (EC50) | 30 nM | Not specified | [1][5][6] |
| DOR PAM Activity (EC50) | 48 nM | CHO-OPRD1 cells (with Leu-enkephalin) | [7] |
| G-protein Activation (EC50) | 301 ± 85 nM | HEK-hDOPr cells | [2] |
| G-protein Activation (Emax) | 92% | Not specified | [1] |
| β-arrestin Recruitment (EC50) | 579 µM | Not specified | [1] |
| Bias Factor (G-protein vs. β-arrestin) | 1787 | Not specified | [1] |
| DOR Binding Affinity (pKB) | 6.02 (~1 µM) | Not specified | [7] |
Table 2: Selectivity and Cooperativity of this compound
| Parameter | Value | Comparison | Reference |
| Selectivity for DOR over MOR | 100-fold | Potentiation activity | [1][6][8] |
| MOR PAM Activity (EC50) | 3,000 nM (3 µM) | CHO-OPRM1 cells (with endomorphin 1) | [1][7] |
| Effect on Leu-enkephalin Affinity | 32-fold increase | Not specified | [1] |
| Binding Cooperativity with SNC-80 | Neutral (α ~ 1) | Radioligand binding assay | [4] |
| Binding Cooperativity with [3H]diprenorphine | Negative (0 < α′ < 1) | Radioligand binding assay | [4] |
Signaling Pathways and Experimental Workflows
This compound Signaling at the Delta-Opioid Receptor
The following diagram illustrates the dual mechanism of action of this compound at the delta-opioid receptor, highlighting its role as both a positive allosteric modulator and a G-protein-biased agonist.
Caption: Signaling pathway of this compound at the delta-opioid receptor.
Experimental Workflow for GTPγS Binding Assay
This diagram outlines the key steps in a [³⁵S]GTPγS binding assay, a functional assay used to measure G-protein activation by GPCRs.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Detailed Experimental Protocols
The following protocols are synthesized from publicly available methodologies and are intended to provide a framework for the in vitro characterization of this compound.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate), 10 µM final concentration.
-
[³⁵S]GTPγS, ~0.1 nM final concentration.
-
Unlabeled GTPγS, 10 µM for determining non-specific binding.
-
This compound and other test compounds.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
Procedure:
-
Thaw frozen membrane aliquots on ice.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of diluted test compound (e.g., this compound) or vehicle.
-
50 µL of membrane suspension (typically 5-20 µg of protein).
-
50 µL of GDP solution.
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Analyze the data by subtracting non-specific binding and plotting specific binding against the log concentration of the compound to determine EC₅₀ and Eₘₐₓ values.
β-Arrestin Recruitment Assay (PathHunter® Assay Principle)
This assay measures the recruitment of β-arrestin to the activated GPCR using enzyme fragment complementation technology.
Materials:
-
PathHunter® cells co-expressing DOR tagged with ProLink™ (PK) and β-arrestin tagged with Enzyme Acceptor (EA).
-
Cell plating reagent.
-
Assay buffer.
-
This compound and other test compounds.
-
PathHunter® detection reagents (Galacton Star® substrate).
-
Chemiluminescent plate reader.
Procedure:
-
Plate the PathHunter® cells in a 96- or 384-well white, clear-bottom assay plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the cells and incubate at 37°C for 90 minutes.
-
Prepare the detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent to each well and incubate at room temperature in the dark for 60 minutes.
-
Measure the chemiluminescent signal using a plate reader.
-
Analyze the data by plotting the signal against the log concentration of the compound to determine EC₅₀ and Eₘₐₓ values.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream signaling event following GPCR activation.
Materials:
-
Cells expressing the delta-opioid receptor.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
TBST (Tris-buffered saline with 0.1% Tween 20).
-
ECL substrate.
-
Chemiluminescence detection system.
Procedure:
-
Plate cells and starve them of serum for several hours to overnight to reduce basal ERK phosphorylation.
-
Treat cells with this compound or other compounds for the desired time (e.g., 5-10 minutes).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration of the lysates (e.g., BCA assay).
-
Separate 10-20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and detect the chemiluminescent signal.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
-
Quantify band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.4. Western Blotting and Detection [bio-protocol.org]
BMS-986187: A Technical Guide to a Delta-Opioid Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR) implicated in a range of physiological processes, including pain perception and mood regulation.[1] This technical guide provides a comprehensive overview of the pharmacological and mechanistic properties of this compound. It is intended for researchers and drug development professionals investigating novel therapeutics targeting the opioid system. The document details the binding and functional characteristics of this compound, its impact on downstream signaling pathways, and the experimental protocols utilized for its characterization. All quantitative data are presented in tabular format for ease of comparison, and key signaling and experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound
This compound has emerged as a significant research tool and potential therapeutic agent due to its unique modulatory effects on the delta-opioid receptor. Unlike orthosteric agonists that directly activate the receptor at the primary binding site, this compound binds to a distinct allosteric site.[2] This interaction enhances the affinity and/or efficacy of endogenous and exogenous orthosteric ligands, such as enkephalins.[1][3] Notably, this compound also exhibits "ago-PAM" activity, meaning it can directly activate the DOR to some extent in the absence of an orthosteric agonist.[4] Furthermore, it demonstrates biased agonism, preferentially activating G-protein signaling pathways over β-arrestin recruitment.[4][5] This biased signaling profile is of significant interest as it may offer a more favorable therapeutic window with reduced side effects compared to traditional opioid agonists.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound at the delta-opioid receptor.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Assay System | Reference |
| EC50 (PAM activity) | 30 nM | Not specified | [1] |
| pEC50 (G-protein activation) | 6.52 ± 0.12 | [35S]GTPγS binding in CHO-hDOR cells | [5] |
| Emax (G-protein activation) | 92% (relative to SNC80) | [35S]GTPγS binding in CHO-hDOR cells | [5] |
| pEC50 (β-arrestin 2 recruitment) | 3.24 ± 0.09 | PathHunter β-arrestin assay in CHO-hDOR cells | [5] |
| Emax (β-arrestin 2 recruitment) | 27% (relative to SNC80) | PathHunter β-arrestin assay in CHO-hDOR cells | [5] |
| Bias Factor (vs. SNC80) | 1884 ± 656 | G-protein activation vs. β-arrestin 2 recruitment | [5] |
Table 2: Binding Affinity and Cooperativity of this compound
| Parameter | Value | Assay System | Reference |
| pKB | 6.02 (~1 µM) | Not specified | [3] |
| pKB | 5.50 ± 0.51 | [3H]diprenorphine binding with Leu-enkephalin in 3HA-hDOR expressing cells | [3] |
| log αβ (Cooperativity with Leu-enkephalin) | 1.03 ± 0.25 | Functional assay with Leu-enkephalin in 3HA-hDOR expressing cells | [3] |
| pKB (in mouse colon) | 5.39 ± 0.52 | Inhibition of electrically evoked contractions with Leu-enkephalin | [3] |
| log αβ (Cooperativity with Leu-enkephalin in mouse colon) | 1.49 ± 0.53 | Inhibition of electrically evoked contractions with Leu-enkephalin | [3] |
Signaling Pathways and Mechanism of Action
The delta-opioid receptor is a Gi/G0-coupled GPCR.[6] Upon activation, it initiates a cascade of intracellular signaling events. This compound, as a PAM and allosteric agonist, modulates these pathways.
As depicted in Figure 1, this compound binds to an allosteric site on the DOR, enhancing the signaling initiated by orthosteric agonists. This leads to a robust activation of the Gαi/o subunit of the G-protein complex, which in turn inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent downstream effects. G-protein activation also stimulates the phosphorylation of extracellular signal-regulated kinase (ERK).[5] In contrast, this compound is a weak recruiter of β-arrestin 2, resulting in minimal receptor internalization.[4][5] This biased signaling towards G-protein pathways is a key characteristic of this compound.
Experimental Protocols
The characterization of this compound involves several key in vitro assays to determine its potency, efficacy, and mechanism of action.
[35S]GTPγS Binding Assay for G-protein Activation
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the delta-opioid receptor (e.g., CHO-hDOR) are prepared by homogenization and centrifugation.
-
Assay Buffer: A typical assay buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Incubation: Membranes are incubated in the assay buffer with varying concentrations of this compound, with or without a fixed concentration of an orthosteric agonist. GDP (e.g., 10 µM) is added to facilitate the exchange of [35S]GTPγS. The reaction is initiated by the addition of [35S]GTPγS (e.g., 0.1 nM).
-
Termination and Filtration: The reaction is incubated at 30°C for 60 minutes and then terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated and data are fitted to a sigmoidal dose-response curve to determine EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated DOR, often using enzyme fragment complementation (EFC) technology (e.g., PathHunter assay).
Detailed Methodology:
-
Cell Lines: A cell line (e.g., CHO) is used that stably co-expresses the DOR fused to a small enzyme fragment (ProLink, PK) and β-arrestin 2 fused to a larger enzyme acceptor fragment (EA).
-
Cell Plating: Cells are plated in a 96- or 384-well plate and allowed to adhere.
-
Compound Addition: Cells are treated with a range of concentrations of this compound, either alone or in the presence of a fixed concentration of an orthosteric agonist.
-
Incubation: The plate is incubated at 37°C for a period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment, leading to the complementation of the enzyme fragments.
-
Detection: A substrate for the complemented enzyme is added, and the plate is incubated at room temperature to allow for signal development.
-
Signal Measurement: The resulting chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The data are normalized to a control (e.g., a full agonist) and fitted to a dose-response curve to calculate EC50 and Emax values.
ERK Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream marker of G-protein activation, typically by Western blotting or a plate-based immunoassay.
Detailed Methodology (Western Blotting):
-
Cell Culture and Treatment: Cells expressing DOR are grown to near confluence, serum-starved, and then treated with this compound and/or an orthosteric agonist for a specific time (e.g., 5-10 minutes).
-
Cell Lysis: Cells are washed with cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Normalization: The membrane is stripped and re-probed with an antibody for total ERK to normalize for protein loading.
-
Densitometry: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated.
Conclusion
This compound represents a valuable pharmacological tool for the study of the delta-opioid receptor. Its characteristics as a potent, selective, G-protein biased ago-PAM provide a unique mechanism for modulating DOR signaling. The detailed quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug developers working to advance our understanding of allosteric modulation of GPCRs and to develop novel therapeutics with improved efficacy and safety profiles. The distinct signaling profile of this compound may pave the way for new treatments for conditions such as chronic pain and depression, with a potentially reduced liability for the adverse effects associated with conventional opioid agonists.[4][7]
References
- 1. rndsystems.com [rndsystems.com]
- 2. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
The Pharmacology of BMS-986187: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 is a novel small molecule that acts as a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR).[1] First described in 2015, it represents a significant advancement in the field of opioid pharmacology, offering a nuanced approach to modulating receptor activity.[1] As a PAM, this compound binds to a site on the receptor that is topographically distinct from the traditional (orthosteric) binding site for endogenous and exogenous agonists.[2][3] This allosteric modulation enhances the affinity and/or efficacy of orthosteric agonists, providing a mechanism to fine-tune receptor signaling.[2][3] Furthermore, this compound exhibits "ago-PAM" activity, meaning it can directly activate the DOR in the absence of an orthosteric agonist, with a pronounced bias towards G-protein signaling pathways over β-arrestin recruitment.[1][4] This unique pharmacological profile suggests potential therapeutic applications in a range of disorders, including depression, chronic pain, and gastrointestinal motility disorders.[5][6][7]
Mechanism of Action
This compound's primary mechanism of action is the positive allosteric modulation of the DOR.[8] It does not compete with orthosteric ligands for binding but rather enhances their ability to activate the receptor.[2] This has been demonstrated with both endogenous peptides like Leu-enkephalin and synthetic small-molecule agonists such as SNC80 and TAN 67.[2][9]
A key feature of this compound is its nature as a G-protein-biased allosteric agonist.[4][10] It potently activates G-protein-mediated signaling pathways but is significantly less effective at recruiting β-arrestin 2.[1][4] This biased signaling is a critical aspect of its pharmacology, as it may lead to a more favorable therapeutic profile with reduced receptor desensitization, internalization, and potentially fewer side effects compared to unbiased orthosteric agonists.[4][10]
The binding site for this compound has been investigated through computational modeling and mutagenesis studies, which suggest an allosteric pocket delineated by transmembrane helices TM1, TM2, and TM7.[2]
Signaling Pathways and Cellular Effects
The interaction of this compound with the DOR initiates a cascade of intracellular signaling events. Its biased agonism preferentially activates Gαi/o-protein-coupled pathways, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] While it can enhance the ability of orthosteric agonists to stimulate the phosphorylation of extracellular signal-regulated kinases (ERK1/ERK2), this compound alone has minimal effect on this pathway.[4][9]
The low propensity of this compound to recruit β-arrestin results in minimal receptor phosphorylation and internalization.[4][10] This is in stark contrast to full agonists like SNC80, which induce robust receptor internalization.[4] This property may contribute to a more sustained therapeutic effect and a lower potential for tolerance development.
Figure 1: this compound Signaling Pathway at the Delta-Opioid Receptor.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Receptor | Comments | Reference(s) |
| DOR PAM EC50 | 30 nM | Delta-Opioid Receptor | Potentiation of orthosteric agonist activity. | [1][8] |
| MOR PAM EC50 | 3,000 nM | Mu-Opioid Receptor | 100-fold selectivity for DOR over MOR. | [1] |
| Selectivity | 100-fold | DOR vs. MOR | --- | [1][8][9] |
Table 2: Biased Agonist Properties at the Delta-Opioid Receptor
| Parameter | Value | Assay | Comments | Reference(s) |
| G-Protein Activation EC50 | 301 nM | GTPγS Binding | Demonstrates direct agonist activity at the G-protein pathway. | [1] |
| G-Protein Activation Emax | 92% | GTPγS Binding | High efficacy for G-protein activation. | [1] |
| β-Arrestin 2 Recruitment EC50 | 579 µM | β-Arrestin Assay | Very low potency for β-arrestin recruitment. | [1] |
| Bias Factor | 1787 | --- | Quantifies the preference for G-protein signaling over β-arrestin. | [1] |
| Affinity (KB) | ~0.6 µM | Radioligand Binding | Affinity for the allosteric site at the wild-type receptor. | [2] |
| Functional Cooperativity (β) | ~12 | pERK Phosphorylation | Measure of efficacy modulation of an orthosteric agonist. | [2] |
Pharmacodynamics in Preclinical Models
In vivo studies have highlighted the therapeutic potential of this compound. In mouse models, it has demonstrated:
-
Antidepressant-like Effects: this compound produced antidepressant-like effects in the forced swim test.[7] These effects were mediated by the DOR, as they were absent in DOR knockout mice and blocked by the DOR antagonist naltrindole.[7] The synergistic effect with an enkephalinase inhibitor suggests that this compound enhances the effects of endogenous opioid peptides.[7]
-
Gastrointestinal Effects: In models of irritable bowel syndrome with diarrhea (IBS-D), this compound reduced fecal output and delayed the onset of diarrhea.[6][9] It modulates colonic motility by enhancing DOR signaling in the enteric nervous system.[6][9]
-
Pain and Analgesia: this compound was shown to enhance the antinociceptive and antihyperalgesic effects of the DOR agonist SNC80 without exacerbating convulsions, suggesting an improved therapeutic index.[7]
Experimental Protocols
A detailed understanding of the pharmacology of this compound has been achieved through a variety of in vitro and in vivo experimental procedures.
In Vitro Assays
-
G-Protein Activation ([35S]GTPγS) Assay:
-
Objective: To measure the ability of a compound to activate G-proteins coupled to the DOR.
-
Methodology: Membranes from cells expressing the DOR (e.g., HEK or CHO cells) are incubated with [35S]GTPγS and varying concentrations of the test compound.[4] Activated G-proteins bind [35S]GTPγS, and the amount of bound radioactivity is quantified by scintillation counting.[4] This provides a measure of G-protein activation and allows for the determination of EC50 and Emax values.[4]
-
-
β-Arrestin 2 Recruitment Assay:
-
Objective: To assess the recruitment of β-arrestin 2 to the DOR upon ligand binding.
-
Methodology: A common method involves using cells co-expressing the DOR and a β-arrestin 2 fusion protein (e.g., with a luminescent or fluorescent tag).[4] Upon receptor activation, the recruitment of β-arrestin is measured by a detectable signal, such as bioluminescence resonance energy transfer (BRET) or enzyme complementation.[4]
-
-
ERK1/2 Phosphorylation Assay:
-
Objective: To quantify the phosphorylation of ERK1/2, a downstream event in the DOR signaling cascade.
-
Methodology: Cells expressing the DOR are stimulated with the test compound for a short period (e.g., 5 minutes).[3] The reaction is stopped, and the cells are lysed.[3] The amount of phosphorylated ERK1/2 is then measured using techniques such as ELISA or Western blotting with phospho-specific antibodies.[3]
-
-
Receptor Internalization Assay:
-
Objective: To visualize and quantify the ligand-induced internalization of the DOR.
-
Methodology: This can be performed using cells expressing a fluorescently tagged DOR (e.g., DOR-eGFP).[9] Following treatment with the compound, the movement of the receptor from the cell surface to intracellular compartments is observed and quantified using confocal microscopy or flow cytometry.[4][9]
-
Figure 2: Experimental workflow for characterizing the pharmacology of this compound.
In Vivo Models
-
Forced Swim Test (Mouse):
-
Objective: To assess antidepressant-like activity.
-
Methodology: Mice are administered this compound or a vehicle control.[7] They are then placed in a cylinder of water from which they cannot escape.[7] The duration of immobility is recorded, with a reduction in immobility time indicating an antidepressant-like effect.[7]
-
-
Castor Oil-Induced Diarrhea Model (Mouse):
-
Novel Environment Stress-Induced Hypermotility (Mouse):
Conclusion
This compound is a highly selective and potent delta-opioid receptor positive allosteric modulator with a distinct pharmacological profile. Its characterization as a G-protein-biased ago-PAM that minimizes β-arrestin recruitment and subsequent receptor internalization represents a novel strategy for targeting opioid receptors. Preclinical data indicate its potential as a therapeutic agent for depression, pain, and gastrointestinal disorders, potentially offering an improved safety and tolerability profile compared to conventional orthosteric opioid agonists. Further research and clinical development will be crucial to fully elucidate the therapeutic utility of this promising compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Positive allosteric modulation of endogenous delta opioid receptor signaling in the enteric nervous system is a potential treatment for gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of BMS-986187: A Technical Guide to a Biased Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 is a novel small molecule that has emerged as a significant pharmacological tool and potential therapeutic agent.[1] Discovered through high-throughput screening, it is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in pain, depression, and gastrointestinal motility.[1][2][3][4][5] What sets this compound apart is its unique profile as a G protein-biased allosteric agonist, also referred to as an "ago-PAM".[2][6] This technical guide provides an in-depth overview of the discovery, development, and molecular pharmacology of this compound, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Discovery and Synthesis
This compound, with the chemical name 3,3,6,6-tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, was identified as a potent PAM of the DOR.[3] Its discovery and the subsequent structure-activity relationship (SAR) studies have led to the identification of related compounds, such as BMS-986188, which exhibits even greater selectivity for the DOR over the mu-opioid receptor (MOR).[3]
Molecular Pharmacology
This compound exhibits a complex and fascinating mechanism of action. It binds to an allosteric site on the DOR, topographically distinct from the orthosteric site where endogenous ligands like enkephalins bind.[6][7] This interaction positively modulates the binding and/or efficacy of orthosteric agonists.[3][7]
Allosteric Modulation and Ago-PAM Activity
This compound enhances the potency and/or efficacy of various orthosteric DOR agonists, including the endogenous peptide Leu-enkephalin and synthetic small molecules like SNC80 and TAN-67.[3][8][9] Notably, it can increase the affinity of Leu-enkephalin for the DOR by as much as 32-fold.[2]
A key characteristic of this compound is its ability to directly activate the DOR in the absence of an orthosteric agonist, a feature that has led to its classification as an "ago-PAM".[2][6] This direct agonism, however, is biased towards a specific signaling pathway.
G Protein Signaling Bias
The signaling downstream of DOR activation can proceed through two main pathways: G protein-dependent signaling and β-arrestin-mediated signaling. This compound demonstrates a strong bias towards the G protein pathway, primarily activating Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[6] In contrast, it has a very low potency for recruiting β-arrestin 2.[6][10] This biased signaling is a significant finding, as β-arrestin recruitment has been associated with some of the undesirable side effects of opioid agonists.[6]
The G protein bias of this compound is believed to be a consequence of its inability to induce significant receptor phosphorylation, a prerequisite for β-arrestin binding and subsequent receptor internalization and desensitization.[6][10]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various in vitro assays.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| DOR PAM Activity | ||||
| EC₅₀ (PAM) | 30 nM | - | - | [2][11] |
| Direct Agonist Activity (G Protein Signaling) | ||||
| EC₅₀ (GTPγ³⁵S Binding) | 301 ± 85 nM | HEK293 cells expressing hDOR | GTPγ³⁵S Binding Assay | [6] |
| Eₘₐₓ (GTPγ³⁵S Binding) | 92% (relative to SNC80) | HEK293 cells expressing hDOR | GTPγ³⁵S Binding Assay | [2] |
| EC₅₀ (GTPγ³⁵S Binding) | 1681 ± 244 nM | C57/BL6 mouse brain homogenates | GTPγ³⁵S Binding Assay | [6] |
| Direct Agonist Activity (β-arrestin Recruitment) | ||||
| EC₅₀ (β-arrestin 2) | 579 μM | - | β-arrestin Recruitment Assay | [2] |
| Selectivity | ||||
| DOR vs MOR PAM Selectivity | 100-fold | Recombinant cell lines | - | [2][8] |
| Affinity for DOR and KOR vs MOR | ~20- to 30-fold higher | - | Allosteric ternary complex model | [2][12] |
| Binding Affinity | ||||
| K₋B (this compound at WT DOR) | ~0.6 μM | - | pERK1/2 Phosphorylation Assay | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound at the Delta-Opioid Receptor
Caption: Biased signaling of this compound at the DOR.
General Experimental Workflow for Characterizing this compound
Caption: Workflow for this compound characterization.
Key Experimental Protocols
GTPγ³⁵S Binding Assay
This assay is a direct measure of G protein activation.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human delta-opioid receptor (hDOR) or from animal brain homogenates.
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Incubation: Membranes are incubated with varying concentrations of this compound in the presence of a constant concentration of [³⁵S]GTPγS.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Detection: The amount of bound [³⁵S]GTPγS on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
β-arrestin 2 Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to the activated receptor.
-
Cell Line: A cell line co-expressing the DOR and a β-arrestin 2 fusion protein (e.g., with a reporter enzyme) is used.
-
Ligand Stimulation: Cells are stimulated with varying concentrations of this compound.
-
Detection: The recruitment of β-arrestin 2 is detected by measuring the activity of the reporter enzyme, often through a chemiluminescent or fluorescent signal.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound for β-arrestin 2 recruitment.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of extracellular signal-regulated kinases 1 and 2, a downstream event of DOR activation.[9]
-
Cell Culture: Cells expressing the DOR are cultured to an appropriate density.
-
Ligand Stimulation: Cells are stimulated with this compound for a short period (e.g., 5 minutes).[9]
-
Cell Lysis: The reaction is stopped, and cells are lysed to release cellular proteins.
-
Detection: The amount of phosphorylated ERK1/2 is quantified using methods like AlphaScreen SureFire or Western blotting with phospho-specific antibodies.[9]
-
Data Analysis: The signal is normalized to the total amount of ERK1/2, and concentration-response curves are fitted to determine EC₅₀ and Eₘₐₓ.
Therapeutic Potential
The G protein-biased signaling profile of this compound makes it a promising candidate for therapeutic development. By preferentially activating the G protein pathway, it may offer the therapeutic benefits of DOR activation, such as analgesia and antidepressant-like effects, while avoiding the adverse effects associated with β-arrestin recruitment.[5][6] Preclinical studies have shown that this compound can enhance the antinociceptive and antihyperalgesic effects of the orthosteric agonist SNC80 without exacerbating its convulsive effects.[5] Furthermore, this compound alone has demonstrated antidepressant-like effects in animal models.[5] There is also evidence suggesting its potential utility in treating gastrointestinal motility disorders, such as irritable bowel syndrome with diarrhea (IBS-D).[4][5][8]
Conclusion
This compound represents a significant advancement in the field of opioid receptor pharmacology. Its discovery as a G protein-biased allosteric agonist of the delta-opioid receptor has provided a valuable tool for dissecting the complexities of GPCR signaling. The detailed characterization of its molecular pharmacology, as outlined in this guide, highlights a promising strategy for the development of safer and more effective therapeutics targeting the delta-opioid receptor for a range of indications, including chronic pain, depression, and gastrointestinal disorders. Further research and clinical development will be crucial to fully realize the therapeutic potential of this innovative molecule.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of endogenous delta opioid receptor signaling in the enteric nervous system is a potential treatment for gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BMS 986187 | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 12. Pharmacologic Evidence for a Putative Conserved Allosteric Site on Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Vitro Characterization of BMS-986187
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the in vitro pharmacological characteristics of BMS-986187, a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR). It details the compound's biochemical and cellular activities, its mechanism of action, and the experimental protocols used for its characterization.
Introduction
This compound is a novel small molecule that acts as a positive allosteric modulator at the δ-opioid receptor (DOR) and also exhibits activity at the κ-opioid receptor (KOR).[1][2] Unlike traditional orthosteric agonists that bind to the primary ligand binding site, this compound binds to a distinct, allosteric site on the receptor.[3][4] This interaction modulates the affinity and/or efficacy of endogenous and exogenous orthosteric ligands.[3][4]
A key feature of this compound is its characterization as an "ago-PAM," meaning it can activate the DOR even in the absence of an orthosteric agonist.[1][5] Furthermore, it demonstrates biased agonism, preferentially activating G-protein signaling pathways over β-arrestin recruitment.[5][6] This unique pharmacological profile suggests its potential as a therapeutic agent with an improved side-effect profile compared to conventional opioid agonists and as a valuable tool for studying opioid receptor function.[5][6]
Biochemical Characterization
The interaction of this compound with opioid receptors has been quantified through various biochemical assays, primarily focused on its allosteric modulatory effects.
Data Presentation: Biochemical Activity
| Parameter | Receptor | Value | Assay Conditions | Reference |
| EC50 (PAM activity) | δ-Opioid Receptor (DOR) | 30 nM | Potentiation of Leu-enkephalin in β-arrestin recruitment assay (CHO cells) | [1][7] |
| EC50 (PAM activity) | μ-Opioid Receptor (MOR) | 2.6 µM (2,600 nM) | Potentiation of endomorphin 1 in β-arrestin recruitment assay (CHO cells) | [7] |
| EC50 (PAM activity) | μ-Opioid Receptor (MOR) | 3,000 nM | Weak potentiation | [1] |
| Affinity (KB) | δ-Opioid Receptor (DOR) | ~0.6 µM | Functional interaction experiments with SNC-80 | [3] |
| Selectivity | DOR over MOR | ~100-fold | Comparison of PAM activity EC50 values | [1][2][8] |
| Selectivity | DOR/KOR over MOR | 20- to 30-fold | Higher affinity for the conserved allosteric site on DOR and KOR | [1][2][9] |
| Binding Cooperativity (α) with SNC-80 | Wild-Type DOR | ~1 (Neutral) | Radioligand interaction studies | [3][4] |
| Functional Cooperativity (β) with SNC-80 | Wild-Type DOR | ~12 | Functional interaction experiments | [3] |
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity and cooperativity of allosteric modulators.
-
Objective: To determine the binding affinity (KB) of this compound and its cooperativity (α) with orthosteric ligands.
-
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells expressing the human δ-opioid receptor are cultured and harvested.
-
Membrane Preparation: Cell membranes are prepared through homogenization and centrifugation.
-
Competition Binding: Membranes are incubated with a fixed concentration of a radiolabeled orthosteric antagonist (e.g., [3H]diprenorphine) and varying concentrations of an orthosteric agonist (e.g., SNC-80).
-
Allosteric Modulation: The competition binding experiment is repeated in the absence and presence of increasing concentrations of this compound.
-
Data Analysis: The entire dataset is fitted to an allosteric ternary complex model. This model allows for the determination of the affinity of the allosteric modulator for the receptor (KB) and the cooperativity factor (α) between the allosteric modulator and the orthosteric ligand. An α value of 1 indicates neutral cooperativity, α > 1 indicates positive cooperativity (affinity is increased), and α < 1 indicates negative cooperativity (affinity is decreased).[4]
-
Cellular Characterization
This compound's activity within a cellular context reveals its functional consequences on downstream signaling pathways. It has been shown to be a G-protein biased allosteric agonist.[5][6]
Data Presentation: Cellular Activity (Ago-PAM)
| Parameter | Assay | Cell Line | Value | Reference |
| EC50 | G-protein Activation (GTPγ35S binding) | HEK-hDOR | 301 ± 85 nM | [5] |
| Emax | G-protein Activation (GTPγ35S binding) | HEK-hDOR | 92% (relative to SNC80) | [1] |
| EC50 | β-arrestin 2 Recruitment | HTLA cells with hDOR-TANGO | 579 µM | [1] |
| Bias Factor | G-protein vs. β-arrestin | - | 1787 (favoring G-protein) | [1] |
Experimental Protocols
-
GTPγ35S Binding Assay (G-protein Activation)
-
Objective: To measure the activation of Gi/o proteins by the δ-opioid receptor.
-
Methodology:
-
Membranes from HEK cells expressing the human DOR (HEK-hDOR) are prepared.[5]
-
Membranes are incubated with increasing concentrations of this compound in the presence of GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.[5]
-
Agonist binding to the GPCR promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
The reaction is terminated, and the membrane-bound radioactivity is separated from the free radioligand via filtration.
-
The amount of bound [35S]GTPγS is quantified using liquid scintillation counting.
-
Data are analyzed using non-linear regression to determine EC50 and Emax values.[5]
-
-
-
β-arrestin Recruitment Assay (PRESTO-TANGO)
-
Objective: To quantify the recruitment of β-arrestin 2 to the activated δ-opioid receptor.
-
Methodology:
-
HTLA cells, which contain a luciferase reporter under the control of a tetracycline (B611298) response element, are used.[5]
-
Cells are transfected with a plasmid encoding for a modified human DOR (hDOPr-TANGO). This construct fuses the receptor to a transcription factor, followed by a TEV protease cleavage site and a β-arrestin 2 fusion protein containing a TEV protease.[5]
-
Upon agonist (this compound) binding and subsequent receptor activation, β-arrestin 2 is recruited.
-
This recruitment brings the TEV protease into proximity with its cleavage site, releasing the transcription factor.
-
The transcription factor translocates to the nucleus, driving the expression of the luciferase reporter gene.
-
After a suitable incubation period, a luciferase substrate is added, and the resulting luminescence is measured to quantify β-arrestin 2 recruitment.[5]
-
-
-
ERK1/2 Phosphorylation Assay
-
Objective: To measure the phosphorylation of Extracellular Signal-Regulated Kinases (ERK1/2), a downstream signaling event.
-
Methodology:
-
Cells expressing the DOR are seeded in 96-well plates and serum-starved overnight.[3]
-
Cells are stimulated with this compound for a short period (e.g., 5 minutes) at 37°C.[3]
-
To study PAM activity, cells are co-incubated with an orthosteric agonist (like SNC-80) and this compound.[3]
-
The reaction is stopped, and cell lysates are prepared.
-
The levels of phosphorylated ERK1/2 (p-ERK1/2) are measured using a sensitive immunoassay, such as an AlphaScreen SureFire kit.[3]
-
-
Signaling Pathway and Biased Agonism
This compound modulates the δ-opioid receptor signaling pathway, which is a Gi/o-coupled GPCR. A key finding is its G-protein bias, meaning it preferentially activates G-protein-mediated signaling over the β-arrestin pathway.[5][6] This is significant because β-arrestin recruitment is often associated with receptor desensitization, internalization, and certain adverse effects of opioid agonists.[6] The low potency of this compound in recruiting β-arrestin is consistent with its inability to induce significant receptor phosphorylation and its slower onset of desensitization compared to the full agonist SNC80.[5][6]
Caption: DOR signaling modulated by this compound.
Experimental Workflow Visualization
Visualizing experimental workflows can clarify complex multi-step procedures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacologic Evidence for a Putative Conserved Allosteric Site on Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
BMS-986187: A Technical Guide to its Binding Affinity and Cooperativity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 has emerged as a significant pharmacological tool and potential therapeutic agent due to its unique modulatory effects on the opioid receptor system. This technical guide provides an in-depth analysis of the binding affinity and cooperativity of this compound, focusing on its action as a positive allosteric modulator (PAM) and an allosteric agonist ("ago-PAM") at the delta-opioid receptor (DOR), with additional effects on kappa (KOR) and mu (MOR) opioid receptors. The information presented herein is intended to support further research and drug development efforts in the fields of pain management, depression, and gastrointestinal disorders.
Core Mechanism of Action
This compound is a potent positive allosteric modulator of the δ-opioid receptor and the κ-opioid receptor.[1] It also functions as a weak PAM at the μ-opioid receptor.[1] A key characteristic of this compound is its nature as a G-protein biased allosteric agonist.[2][3] This means that it can directly activate the DOR to initiate G-protein signaling even in the absence of a conventional (orthosteric) agonist, while having a significantly lower potency for recruiting β-arrestin.[1][2][3] This biased signaling profile is a topic of considerable interest as it may lead to therapeutic benefits with a reduced side-effect profile. Furthermore, this compound exhibits "probe dependence," meaning its modulatory effects can vary depending on the specific orthosteric agonist it is paired with.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and cooperativity of this compound at various opioid receptors.
Table 1: Positive Allosteric Modulator (PAM) Activity of this compound
| Receptor | Parameter | Value | Notes |
| δ-Opioid Receptor (DOR) | EC₅₀ | 30 nM | Potent PAM activity.[1][5] |
| μ-Opioid Receptor (MOR) | EC₅₀ | 3,000 nM | Weak PAM activity.[1] |
| κ-Opioid Receptor (KOR) | - | Potent PAM | [1] |
This compound demonstrates approximately 100-fold selectivity for potentiating the DOR over the MOR.[1]
Table 2: Allosteric Agonist ("Ago-PAM") Activity of this compound at the δ-Opioid Receptor
| Signaling Pathway | Parameter | Value | Notes |
| G-protein Signaling | EC₅₀ | 301 nM | Direct activation of G-protein signaling.[1] |
| Eₘₐₓ | 92% | [1] | |
| β-arrestin Recruitment | EC₅₀ | 579 μM | Very low potency for β-arrestin recruitment.[1] |
| Bias Factor | - | 1787 | Demonstrates significant G-protein bias.[1] |
Table 3: Binding Affinity and Cooperativity of this compound at the δ-Opioid Receptor
| Parameter | Value | Notes |
| pK₋B | 5.50 ± 0.51 | Affinity for the allosteric site on the human DOR.[4] |
| pK₋B | 5.39 ± 0.52 | Affinity for the allosteric site on the native DOR in mouse colon.[4] |
| log αβ | 1.03 ± 0.25 | Cooperativity with Leu-enkephalin in an ERK signaling assay.[4] |
| log αβ | 1.49 ± 0.53 | ~30-fold positive cooperativity with Leu-enkephalin for inhibiting electrically evoked contractions in mouse colon.[4] |
This compound has been shown to increase the affinity of the endogenous peptide DOR agonist leu-enkephalin for the receptor by 32-fold.[1] It exhibits neutral binding cooperativity with the orthosteric agonist SNC-80 at the wild-type receptor, suggesting it primarily acts as an efficacy modulator in this context.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the characterization of this compound.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 5. mesoscale.com [mesoscale.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Allosteric Modulation of Opioid Receptors by BMS-986187
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of BMS-986187, a positive allosteric modulator (PAM) of the δ-opioid receptor (DOR). It details the compound's unique pharmacological profile, including its potent G-protein biased agonism, and provides methodologies for the key experiments used in its characterization.
Core Concepts
This compound is a potent and selective positive allosteric modulator of the δ-opioid receptor, also exhibiting activity at the κ-opioid receptor (KOR) and weakly at the μ-opioid receptor (MOR).[1] A key feature of this compound is its characterization as a G-protein-biased "ago-PAM," indicating that it can directly activate the DOR from an allosteric site, even in the absence of an orthosteric agonist, and preferentially stimulates G-protein signaling over β-arrestin 2 recruitment.[2][3] This biased signaling profile suggests a potential for therapeutic advantages, such as improved side-effect profiles compared to traditional opioid agonists.[3][4]
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound's activity at the δ-opioid receptor.
Table 1: Potency and Efficacy of this compound as a Positive Allosteric Modulator (PAM)
| Parameter | Value | Receptor | Orthosteric Agonist | Reference |
| EC₅₀ (PAM activity) | 30 nM | δ-opioid receptor | Leu-enkephalin | [2][5] |
| Affinity Fold Increase | 32-fold | δ-opioid receptor | Leu-enkephalin | [2] |
| Selectivity (DOR vs. MOR) | 100-fold | δ vs. μ-opioid receptor | N/A | [2][5] |
Table 2: Direct Agonist Activity of this compound at the δ-Opioid Receptor
| Assay | Parameter | Value | Reference |
| G-protein Activation | EC₅₀ | 301 nM | [2] |
| G-protein Activation | Eₘₐₓ | 92% | [2] |
| β-arrestin 2 Recruitment | EC₅₀ | 579 μM | [2] |
| Bias Factor (G-protein vs. β-arrestin) | 1787 | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound and the general workflow of key experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating β-arrestin Recruitment with BMS-986187: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 is a novel small molecule that has garnered significant interest in pharmacology and drug development. It is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR) and to some extent, the κ-opioid receptor (KOR).[1][2][3] Of particular importance is its classification as a G-protein-biased allosteric agonist.[3][4][5] This means that while it potently activates G-protein-mediated signaling pathways, it has a very limited capacity to engage and recruit β-arrestin proteins.[1][4] This functional selectivity, or "biased agonism," is a key area of modern pharmacology, as it holds the potential to develop therapeutics with improved efficacy and reduced side effects.
The δ-opioid receptor is a promising target for treating chronic pain, depression, and other nervous system disorders.[2][4][5] By preferentially activating the G-protein pathway, which is associated with analgesia, while avoiding the β-arrestin pathway, which can be linked to receptor desensitization, tolerance, and other adverse effects, this compound represents a new approach to opioid-based therapies.[4]
This technical guide provides an in-depth overview of this compound's mechanism of action with a focus on its interaction with the β-arrestin pathway, presenting key quantitative data and detailed experimental protocols for its investigation.
Mechanism of Action: A G-Protein-Biased Profile
This compound binds to an allosteric site on the δ-opioid receptor, a location topographically distinct from the primary, or "orthosteric," binding site targeted by endogenous ligands like enkephalins.[6] This interaction positively modulates the receptor's function. Uniquely, this compound can directly activate the receptor even in the absence of an orthosteric agonist, leading to its designation as an "ago-PAM".[1][5]
The core of its therapeutic potential lies in its biased signaling. Upon binding to the DOR, this compound induces a conformational change that strongly favors coupling to and activation of intracellular G-proteins, leading to downstream effects like the inhibition of adenylyl cyclase.[5][6] Conversely, it has a very low potency and efficacy for recruiting β-arrestin 2.[4][5] This discrepancy is believed to stem from the compound's inability to induce the significant receptor phosphorylation required for high-affinity β-arrestin binding.[4] This biased profile is stark, with a bias factor reported to be as high as 1787-fold in favor of the G-protein pathway.[1]
Caption: this compound biased signaling at the δ-opioid receptor.
Quantitative Data: this compound Signaling Bias
The functional selectivity of this compound is clearly demonstrated by comparing its potency (EC₅₀) and efficacy (Eₘₐₓ) across different signaling pathways. The following table summarizes key in vitro data for its direct agonist activity.
| Pathway | Parameter | Value | Cell Line | Reference |
| G-Protein Activation | EC₅₀ | 301 ± 85 nM | HEK-hDOR | [1][5] |
| Eₘₐₓ | 92% (vs. SNC80) | HEK-hDOR | [1] | |
| β-arrestin 2 Recruitment | EC₅₀ | 579 μM (579,000 nM) | HTLA-hDOR | [1] |
| Eₘₐₓ | Low efficacy | HTLA-hDOR | [4] | |
| Bias Factor | (G-Protein vs. β-arrestin) | 1787 | - | [1] |
Note: As a Positive Allosteric Modulator (PAM), this compound also potentiates the effect of orthosteric agonists. For example, it increases the affinity of leu-enkephalin by 32-fold and potentiates its β-arrestin recruitment with an EC₅₀ of 30 nM.[1][3]
Experimental Protocol: β-arrestin Recruitment Assay
Measuring the recruitment of β-arrestin to an activated G-protein-coupled receptor (GPCR) is a cornerstone experiment for determining ligand bias. The PathHunter® assay from DiscoverX, which is based on Enzyme Fragment Complementation (EFC), is a widely used, robust method for this purpose.[7][8][9]
Principle of the Assay
The assay utilizes a cell line engineered to co-express two fusion proteins:
-
The GPCR of interest (δ-opioid receptor) tagged with a small enzyme fragment, ProLink™ (PK).
-
β-arrestin tagged with the larger, complementary enzyme acceptor (EA) fragment of β-galactosidase.
When a ligand activates the GPCR, β-arrestin is recruited to the receptor. This brings the PK and EA fragments into close proximity, allowing them to re-form an active β-galactosidase enzyme. This functional enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that can be quantified.[7][9]
Detailed Methodology
-
Cell Culture and Plating:
-
Culture PathHunter® cells expressing the PK-tagged δ-opioid receptor and EA-tagged β-arrestin in the recommended medium until they reach approximately 80-90% confluency.
-
Harvest the cells using standard trypsinization methods.
-
Resuspend the cells in the appropriate assay medium and plate them into 384-well white, solid-bottom assay plates.
-
Incubate the plates overnight at 37°C in a CO₂ incubator to allow for cell adherence.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and a reference agonist (e.g., SNC80) in an appropriate buffer (e.g., HBSS with 10 mM HEPES).
-
To assess agonist activity, add the diluted compounds directly to the cells.
-
To assess antagonist activity or allosteric modulation, pre-incubate the cells with the test compound before adding a fixed concentration (e.g., EC₈₀) of a reference agonist.
-
-
Incubation:
-
Signal Detection:
-
Prepare the PathHunter® Detection Reagent solution according to the manufacturer's protocol. This solution contains the chemiluminescent substrate.
-
Add the detection reagent to each well of the assay plate.
-
Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to develop.
-
-
Data Acquisition and Analysis:
-
Read the chemiluminescent signal using a plate reader.
-
Analyze the data using a non-linear regression model to fit a sigmoidal dose-response curve.
-
Calculate the EC₅₀ (potency) and Eₘₐₓ (maximal efficacy) values for each compound.
-
Caption: Workflow for a β-arrestin recruitment assay.
Conclusion
This compound serves as a paradigm for a new class of G-protein-biased allosteric agonists. Its profound bias away from the β-arrestin recruitment pathway, quantifiable through robust in vitro assays, highlights a promising strategy for designing safer and more effective therapeutics.[4] The ability to selectively engage G-protein signaling while minimizing β-arrestin-mediated desensitization and internalization could lead to drugs with a sustained therapeutic effect and a better side-effect profile.[4][10][11] The methodologies described herein provide a clear framework for researchers to investigate and characterize the nuanced pharmacological profiles of this compound and other biased ligands, paving the way for the next generation of targeted medicines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. adooq.com [adooq.com]
- 4. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Positive allosteric modulation of endogenous delta opioid receptor signaling in the enteric nervous system is a potential treatment for gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on BMS-986187 and its Interaction with ERK Phosphorylation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986187 is a selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR) that has garnered significant interest for its unique signaling properties. This document provides a comprehensive technical overview of this compound, with a specific focus on its influence on the Extracellular signal-regulated kinase (ERK) phosphorylation pathway. This compound exhibits G-protein-biased agonism, potently activating G-protein signaling while demonstrating minimal recruitment of β-arrestin 2. This biased signaling has direct implications for downstream pathways such as ERK phosphorylation. While this compound alone is a weak activator of ERK1/ERK2 phosphorylation, it significantly enhances the potency of orthosteric DOR agonists in stimulating this pathway. This guide details the quantitative parameters of this compound's activity, provides in-depth experimental protocols for assessing its effects, and visualizes the core signaling pathways and experimental workflows.
Core Concepts: this compound and ERK Signaling
This compound is a potent "ago-PAM," meaning it can act as an agonist in its own right, albeit with a strong bias, and can also potentiate the effects of other agonists. Its mechanism of action is centered on the δ-opioid receptor, a G-protein coupled receptor (GPCR). Upon activation, DORs can initiate downstream signaling through two primary pathways: G-protein-dependent pathways and β-arrestin-dependent pathways. Both of these pathways can converge on the activation of the ERK/MAPK cascade, a critical signaling pathway involved in cell proliferation, differentiation, and survival.
This compound's G-protein bias is a key characteristic. It preferentially activates Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels. This G-protein activation is a primary route to ERK1/ERK2 phosphorylation. Conversely, this compound shows very low efficacy in recruiting β-arrestin 2.[1][2][3][4][5] This is attributed to its inability to induce significant receptor phosphorylation, a prerequisite for β-arrestin binding.[1][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological profile of this compound.
Table 1: G-Protein Activation and β-Arrestin Recruitment
| Parameter | Value | Assay Type | Cell Line | Reference |
| G-Protein Signaling (EC₅₀) | 301 nM | [³⁵S]GTPγS binding | HEK-hDOPr | [6] |
| G-Protein Signaling (Eₘₐₓ) | 92% | [³⁵S]GTPγS binding | HEK-hDOPr | [6] |
| β-Arrestin 2 Recruitment (EC₅₀) | 579 µM | PathHunter Assay | HTLA cells | [6] |
| Bias Factor (G-protein vs. β-arrestin) | 1787 | - | - | [6] |
Table 2: ERK1/ERK2 Phosphorylation
| Condition | Observation | Cell Line | Reference |
| This compound (10 µM) alone | Failed to elicit significant ERK1/ERK2 phosphorylation relative to vehicle. | HEK-hDOPr | [1] |
| This compound as a PAM | Increased the potency of orthosteric δ-receptor agonists in promoting ERK1/ERK2 phosphorylation. | HEK-hDOPr | [1] |
| This compound with Leu-enkephalin | Concentration-dependent increase in the potency of Leu-enkephalin to activate ERK. | Cell lines expressing hDOR | [7] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Biased Signaling at the δ-Opioid Receptor
Caption: Biased signaling of this compound at the δ-opioid receptor.
Experimental Workflow for Assessing ERK1/2 Phosphorylation
Caption: Western blot workflow for pERK1/2 detection.
Detailed Experimental Protocols
ERK1/2 Phosphorylation Assay (Western Blotting)
This protocol is a synthesized methodology based on standard practices for detecting ERK1/2 phosphorylation.[8][9][10][11]
1. Cell Culture and Treatment:
-
Seed HEK293 cells stably expressing the human δ-opioid receptor (HEK-hDOPr) in 6-well plates.
-
Grow cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with this compound, an orthosteric agonist (e.g., SNC80), or a combination of both for the desired time (typically 5-15 minutes). Include a vehicle control.
2. Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software and express the results as the ratio of phospho-ERK to total ERK.
β-Arrestin 2 Recruitment Assay (PathHunter® Assay)
This protocol is based on the principles of the DiscoverX PathHunter assay, a common method for measuring β-arrestin recruitment.[12][13][14][15]
1. Cell Culture:
-
Use a cell line engineered to co-express a ProLink (PK)-tagged GPCR (DOR) and an Enzyme Acceptor (EA)-tagged β-arrestin (e.g., HTLA cells).
-
Plate the cells in a 384-well white, clear-bottom assay plate and incubate overnight.
2. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and a reference agonist.
-
Add the compounds to the respective wells and incubate for 90 minutes at 37°C.
3. Detection:
-
Add the PathHunter detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
4. Data Acquisition and Analysis:
-
Read the chemiluminescent signal using a plate reader.
-
Plot the data as a percentage of the maximal response of a full agonist and fit to a sigmoidal dose-response curve to determine EC₅₀ values.
G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This is a classic functional assay to measure G-protein activation.[16]
1. Membrane Preparation:
-
Homogenize HEK-hDOPr cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Binding Assay:
-
In a 96-well plate, add the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of this compound or a reference agonist.
-
Incubate at 30°C for 60 minutes.
3. Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding and normalize the data to the basal (unstimulated) binding.
-
Plot the concentration-response data and fit to a non-linear regression model to determine EC₅₀ and Eₘₐₓ values.
Conclusion
This compound represents a significant tool for dissecting the complexities of δ-opioid receptor signaling. Its pronounced G-protein bias provides a unique pharmacological profile that allows for the separation of G-protein-mediated and β-arrestin-mediated downstream effects. While its direct impact on ERK1/ERK2 phosphorylation is minimal, its potentiation of orthosteric agonist-induced ERK activation highlights its role as a powerful modulator of DOR signaling. The experimental protocols and data presented in this guide offer a robust framework for researchers to investigate the nuanced effects of this compound and other allosteric modulators on cellular signaling pathways.
References
- 1. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-EPMC6514288 - The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist. - OmicsDI [omicsdi.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. 3.4. Western Blotting and Detection [bio-protocol.org]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 15. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
The Biased Agonism of BMS-986187: A Technical Guide to its G-Protein Preferential Signaling at the δ-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 is a novel small molecule that acts as a positive allosteric modulator (PAM) and a biased allosteric agonist at the δ-opioid receptor (DOR).[1][2] This compound has garnered significant interest within the scientific community for its unique signaling properties. Unlike conventional agonists that activate multiple intracellular signaling cascades, this compound demonstrates a pronounced bias towards the G-protein signaling pathway over the β-arrestin 2 recruitment pathway.[1][3] This technical guide provides an in-depth overview of the biased agonism of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling mechanisms.
Core Concept: Biased Agonism
Biased agonism, also known as functional selectivity, is a phenomenon where a ligand binding to a G-protein coupled receptor (GPCR) preferentially activates a subset of the receptor's downstream signaling pathways. In the context of the δ-opioid receptor, the two major signaling arms are the G-protein-mediated pathway, which is associated with therapeutic effects like analgesia, and the β-arrestin pathway, which is often linked to adverse effects such as receptor desensitization and tolerance.[4] this compound's ability to selectively engage the G-protein pathway makes it a promising candidate for developing safer and more effective therapeutics.[3]
Quantitative Data Summary
The biased agonism of this compound has been quantified through various in vitro assays, primarily focusing on its potency and efficacy in activating G-protein signaling versus recruiting β-arrestin 2. The data presented below is summarized from studies using human δ-opioid receptor-expressing cell lines.
| Ligand | Assay | Cell Line | Parameter | Value |
| This compound | GTPγ³⁵S Binding (G-protein activation) | HEK-hDOPr | EC₅₀ | 600 ± 397 nM[1] |
| Eₘₐₓ | ~100% (relative to SNC80)[1] | |||
| β-arrestin 2 Recruitment | HTLA | EC₅₀ | >10 µM[1] | |
| Eₘₐₓ | Not significant[1] | |||
| SNC80 (Full Agonist) | GTPγ³⁵S Binding (G-protein activation) | HEK-hDOPr | EC₅₀ | Not explicitly stated in snippets |
| Eₘₐₓ | 100% (reference)[1] | |||
| β-arrestin 2 Recruitment | HTLA | EC₅₀ | Not explicitly stated in snippets | |
| Eₘₐₓ | Significant recruitment[1] |
Bias Factor: A bias factor of 1.53 towards G-protein signaling has been calculated for this compound using the operational model, with SNC80 as the reference ligand.[4] This quantitatively confirms its preference for the G-protein pathway.
Signaling Pathways and Experimental Workflows
δ-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathways of the δ-opioid receptor and highlights the point of intervention and biased agonism of this compound.
Caption: δ-Opioid receptor signaling pathways and the biased agonism of this compound.
Experimental Workflow: GTPγ³⁵S Binding Assay
This workflow outlines the key steps in determining G-protein activation using the GTPγ³⁵S binding assay.
Caption: Workflow for the GTPγ³⁵S binding assay to measure G-protein activation.
Experimental Workflow: β-Arrestin 2 Recruitment Assay
This workflow details the procedure for assessing β-arrestin 2 recruitment.
Caption: Workflow for the β-arrestin 2 recruitment assay.
Detailed Experimental Protocols
GTPγ³⁵S Binding Assay for G-protein Activation
-
Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human δ-opioid receptor (HEK-hDOPr).
-
Membrane Preparation:
-
Culture HEK-hDOPr cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 5 mM MgCl₂, pH 7.4) and determine protein concentration.
-
-
Assay Protocol:
-
In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).
-
Add varying concentrations of this compound or the reference agonist SNC80.
-
Add guanosine (B1672433) diphosphate (B83284) (GDP) to a final concentration of 10 µM to facilitate the binding of [³⁵S]GTPγS.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (typically at a concentration of 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are normalized to the maximal response of the full agonist SNC80.
-
Concentration-response curves are generated, and EC₅₀ and Eₘₐₓ values are determined using non-linear regression analysis.
-
β-Arrestin 2 Recruitment Assay
-
Cell Line: HTLA cells (a HEK293 derivative) co-expressing the human δ-opioid receptor fused to a TANGO transcription factor system.
-
Assay Principle: Ligand-induced β-arrestin 2 recruitment to the receptor leads to the release of a transcription factor, which then drives the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
Assay Protocol:
-
Culture HTLA-hDOR-TANGO cells in appropriate media.
-
Seed the cells into 96-well or 384-well assay plates and allow them to attach overnight.
-
Remove the culture medium and replace it with assay medium (e.g., serum-free medium).
-
Add varying concentrations of this compound or the reference agonist SNC80 to the wells.
-
Incubate the plates at 37°C in a CO₂ incubator for a specified period (e.g., 6-18 hours) to allow for reporter gene expression.
-
Add the substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) to each well.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
The signal is normalized to the response of a positive control (e.g., maximal concentration of SNC80).
-
Concentration-response curves are plotted, and EC₅₀ and Eₘₐₓ values are calculated using a sigmoidal dose-response model.
-
Conclusion
This compound represents a significant advancement in the field of opioid pharmacology. Its distinct G-protein-biased agonism at the δ-opioid receptor, demonstrated through rigorous in vitro characterization, offers a promising strategy for the development of novel therapeutics with improved safety profiles. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the unique properties of this compound and the broader concept of biased agonism.
References
- 1. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors - PMC [pmc.ncbi.nlm.nih.gov]
The Probe-Dependent Profile of BMS-986187: A Technical Guide to its Allosteric Modulation of the δ-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the probe-dependence of BMS-986187, a positive allosteric modulator (PAM) of the δ-opioid receptor (DOR). This compound has garnered significant interest for its potential therapeutic applications, particularly in gastrointestinal disorders.[1][2] A key characteristic of this molecule is its differential modulation of DOR signaling depending on the orthosteric agonist it is paired with, a phenomenon known as probe-dependence.[1][3] This guide will dissect this characteristic through a comprehensive presentation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Concepts: Allosteric Modulation and Probe-Dependence
Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site where endogenous ligands bind.[3][4] This binding event can alter the receptor's conformation, thereby modulating the affinity and/or efficacy of the orthosteric agonist.[3][4] this compound acts as a PAM, enhancing the effects of certain DOR agonists.[1] However, this enhancement is not uniform across all agonists, demonstrating the principle of probe-dependence.[1][3]
Quantitative Data Summary
The probe-dependent nature of this compound is evident in its varied effects on the potency and efficacy of different DOR agonists across various functional assays. The following tables summarize the key quantitative data from published studies.
Table 1: Probe-Dependence of this compound on Agonist-Mediated G-Protein Activation ([³⁵S]GTPγS Binding Assay)
| Orthosteric Agonist | This compound Concentration | Agonist EC₅₀ (nM) | Fold Shift in Potency | Maximal Response (% of SNC80) | Reference |
| SNC80 | - | 19 ± 11 | - | 100 | [3] |
| SNC80 | + | Potentiated | Yes | Increased | [1] |
| Leu-enkephalin | - | - | - | - | |
| Leu-enkephalin | + | Potentiated | Yes | Increased | [1] |
| ARM390 | - | - | - | - | |
| ARM390 | + | Potentiated | Yes | - | [1] |
| TAN67 | - | - | - | No Effect | [1] |
| TAN67 | + | No Effect | No | No Effect | [1] |
| Deltorphin II | - | - | - | No Effect | [1] |
| Deltorphin II | + | No Effect | No | No Effect | [1] |
| This compound (alone) | 10 µM | 301 ± 85 | - | 99 ± 6 | [3] |
Table 2: Biased Signaling Profile of this compound (Ago-PAM Activity)
| Signaling Pathway | EC₅₀ | Eₘₐₓ | Bias Factor | Reference |
| G-Protein Activation | 301 nM | 92% | 1787 | [2] |
| β-Arrestin 2 Recruitment | 579 µM | Low | 1787 | [2][3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the general workflow of the experiments used to characterize its probe-dependence.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the data on this compound's probe-dependence.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins, a primary downstream event of DOR activation.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human δ-opioid receptor (hDOR).
-
Reaction Mixture: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compounds (orthosteric agonist with or without this compound).
-
Incubation: The reaction is allowed to proceed at 30°C for 60 minutes.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Quantification: The amount of membrane-bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
β-Arrestin 2 Recruitment Assay (e.g., PathHunter Assay)
This assay quantifies the recruitment of β-arrestin 2 to the activated DOR, a key event in receptor desensitization and internalization.
-
Cell Culture: CHO-K1 cells stably co-expressing the ProLink-tagged hDOR and the EA-tagged β-arrestin 2 are used.
-
Ligand Stimulation: Cells are stimulated with varying concentrations of the orthosteric agonist in the presence or absence of this compound for 90 minutes at 37°C.
-
Detection: The detection reagent is added, and the plate is incubated for 60 minutes at room temperature.
-
Measurement: Chemiluminescent signal is measured using a plate reader.
-
Data Analysis: Concentration-response curves are generated to determine EC₅₀ and Eₘₐₓ values.
pERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream signaling event of DOR activation.
-
Cell Culture and Starvation: Cells expressing hDOR are seeded and serum-starved overnight.
-
Ligand Stimulation: Cells are stimulated with the test compounds for a short period (e.g., 5 minutes) at 37°C.[5]
-
Lysis and Detection: The reaction is terminated, and cell lysates are analyzed for phosphorylated ERK1/2 levels, typically using an ELISA-based kit (e.g., AlphaScreen SureFire).[5]
-
Data Analysis: The signal is normalized to total ERK1/2 or a control, and concentration-response curves are fitted to determine potency and efficacy.
Conclusion
This compound exhibits a distinct and significant probe-dependent profile in its modulation of the δ-opioid receptor. Its ability to potentiate the signaling of specific agonists like Leu-enkephalin and SNC80, while having no effect on others like TAN67 and Deltorphin II, underscores the complexity of allosteric modulation.[1] Furthermore, its biased agonism, favoring G-protein signaling over β-arrestin recruitment, presents a potentially favorable therapeutic profile, as β-arrestin-mediated pathways have been associated with some of the adverse effects of δ-opioid receptor agonists.[3] This technical guide provides a foundational understanding of the probe-dependence of this compound, offering valuable insights for researchers and professionals in the field of drug development. A thorough comprehension of these nuances is critical for the rational design and development of future allosteric modulators targeting GPCRs.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
BMS-986187: A Preclinical Exploration of its Therapeutic Potential in Pain Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR), which also exhibits "ago-PAM" activity, meaning it can directly activate the receptor. A key characteristic of this compound is its significant G-protein signaling bias, preferentially activating intracellular G-protein pathways over the recruitment of β-arrestin 2. This biased agonism is a highly sought-after attribute in the development of novel opioid analgesics, as it is hypothesized to separate the therapeutic analgesic effects from undesirable side effects commonly associated with conventional opioids. Preclinical studies have demonstrated the potential of this compound in models of pain and depression. However, a thorough review of publicly available data reveals a lack of information on clinical trials in humans for pain indications, suggesting its development may not have progressed to this stage. This guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies.
Mechanism of Action: A Biased Approach to Opioid Receptor Modulation
This compound functions as a positive allosteric modulator at the delta-opioid receptor (DOR), and to a lesser extent, the kappa-opioid receptor (KOR).[1] Unlike orthosteric agonists that bind to the primary receptor binding site, this compound binds to a distinct allosteric site, thereby modulating the receptor's response to endogenous or exogenous orthosteric ligands.[2] Notably, this compound can also directly activate the DOR in the absence of an orthosteric agonist, a property termed "ago-PAM" activity.[1]
The most significant feature of this compound is its pronounced G-protein bias.[3][4] Upon receptor activation, it preferentially stimulates G-protein-mediated signaling pathways over the recruitment of β-arrestin 2.[3][4] This is a critical distinction from many traditional opioid agonists, where β-arrestin recruitment is linked to the development of tolerance and other adverse effects. By favoring the G-protein pathway, this compound holds the therapeutic promise of providing analgesia with a reduced side-effect profile.
In Vitro Pharmacology: Quantitative Analysis
The in vitro pharmacological profile of this compound has been characterized through a series of key functional assays. The following tables summarize the available quantitative data.
Table 1: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
| Cell Line | Agonist | EC₅₀ (nM) | Eₘₐₓ (% of SNC80) | Reference |
| HEK-hDOR | This compound | 301 ± 85 | 92% | [1][4] |
| HEK-hDOR | SNC80 | 19 ± 11 | 100% | [4] |
| Mouse Brain Homogenates | This compound | 1681 ± 244 | ~138% | [4] |
| Mouse Brain Homogenates | SNC80 | 203 ± 31 | 100% | [4] |
Table 2: β-Arrestin 2 Recruitment Assay
| Cell Line | Agonist | EC₅₀ (µM) | Reference |
| U2OS-hDOR | This compound | 579 | [1] |
Table 3: Opioid Receptor Selectivity
| Receptor | Activity | EC₅₀ (nM) | Selectivity (fold vs. DOR) | Reference |
| Delta (δ) | PAM/Agonist | 30 (PAM) / 301 (Agonist) | - | [1] |
| Mu (µ) | Weak PAM | 3000 | 100 | [1] |
| Kappa (κ) | PAM | Not specified | Not specified | [1] |
In Vivo Preclinical Efficacy in Pain and Depression Models
Preclinical studies in mice have provided evidence for the potential therapeutic applications of this compound in pain and depression.
Visceral Pain: Acetic Acid-Induced Writhing Test
In a mouse model of visceral pain induced by intraperitoneal injection of acetic acid, this compound was shown to enhance the antinociceptive effects of the DOR agonist SNC80.[1][5][6] This suggests that this compound can potentiate the analgesic effects of other DOR-targeting compounds.
Neuropathic Pain Model: Nitroglycerin-Induced Thermal Hyperalgesia
This compound demonstrated efficacy in a model of nitroglycerin-induced thermal hyperalgesia in mice, a model that can mimic aspects of migraine and neuropathic pain.[1][5][6] In this assay, this compound enhanced the antihyperalgesic effect of SNC80.[1][5][6]
Depressive-Like Behavior: Forced Swim Test
When administered alone, this compound produced antidepressant-like effects in the mouse forced swim test.[1][5][6] This effect was blocked by the DOR antagonist naltrindole (B39905) and was absent in DOR knockout mice, confirming that the antidepressant-like activity is mediated through the delta-opioid receptor.[1][5][6]
Safety Profile: Convulsive Liability
A significant finding from preclinical studies is that this compound, both alone and in combination with SNC80, did not induce convulsions in mice.[1][5][6] This is a noteworthy advantage, as convulsive activity is a major safety concern that has hindered the clinical development of some DOR agonists.
Experimental Protocols
In Vitro Assays
This assay measures the activation of G-proteins, a primary step in opioid receptor signaling.
-
Cell Lines and Membrane Preparation: Human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells stably expressing the human delta-opioid receptor (hDOR) are used. Membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to isolate the membrane fraction.
-
Assay Buffer: A typical assay buffer contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA, pH 7.4.
-
Procedure:
-
Membrane preparations are incubated with varying concentrations of this compound or a reference agonist (e.g., SNC80) in the assay buffer.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
The incubation is carried out at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the amount of [³⁵S]GTPγS bound to G-proteins, is quantified by liquid scintillation counting.
-
This assay quantifies the recruitment of β-arrestin 2 to the activated opioid receptor, a key event in receptor desensitization and signaling.
-
Cell Line: A common system utilizes U2OS cells stably co-expressing the hDOR and a β-arrestin 2 fusion protein (e.g., PathHunter® β-arrestin assay).
-
Procedure:
-
Cells are plated in microtiter plates and incubated overnight.
-
The cells are then treated with various concentrations of this compound or a control agonist.
-
Following an incubation period, a detection reagent is added that generates a chemiluminescent signal proportional to the extent of β-arrestin 2 recruitment.
-
The signal is measured using a luminometer.
-
This assay measures the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), downstream signaling molecules in the opioid receptor pathway.
-
Cell Line: HEK293 or CHO cells expressing hDOR are typically used.
-
Procedure:
-
Cells are seeded in culture plates and serum-starved overnight to reduce basal ERK phosphorylation.
-
Cells are then stimulated with different concentrations of this compound or a reference agonist for a short period (e.g., 5-10 minutes).
-
The cells are lysed, and the protein concentration is determined.
-
The levels of phosphorylated ERK (p-ERK) and total ERK are measured using methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with specific antibodies.
-
In Vivo Assays
-
Animals: Male Swiss Webster mice are commonly used.
-
Procedure:
-
Animals are pre-treated with this compound, SNC80, a combination, or vehicle via a specified route (e.g., intraperitoneal injection).
-
After a set pre-treatment time (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6% in saline) is administered intraperitoneally to induce a writhing response (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a defined period (e.g., 20-30 minutes) following the acetic acid injection.
-
A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.
-
-
Animals: Male C57BL/6 mice are often used.
-
Procedure:
-
A baseline thermal sensitivity is determined using a plantar test apparatus, which measures the latency of paw withdrawal from a radiant heat source.
-
Nitroglycerin (e.g., 10 mg/kg, i.p.) is administered to induce thermal hyperalgesia.
-
At the time of peak hyperalgesia, animals are treated with this compound, SNC80, a combination, or vehicle.
-
Thermal withdrawal latencies are measured at various time points after drug administration.
-
An increase in withdrawal latency compared to the vehicle-treated group indicates an antihyperalgesic effect.
-
-
Animals: Male Swiss Webster mice are typically used.
-
Procedure:
-
Mice are individually placed in a cylinder of water from which they cannot escape.
-
The duration of immobility (floating without active swimming) is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).
-
This compound or a control substance is administered prior to the test.
-
A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: this compound signaling pathway.
Caption: In vivo pain assay workflow.
Discussion and Future Perspectives
This compound represents a promising preclinical candidate in the quest for safer and more effective opioid analgesics. Its unique mechanism of action as a G-protein biased DOR ago-PAM offers a compelling rationale for its potential to elicit analgesia with a reduced burden of side effects. The available in vivo data in models of visceral and neuropathic-like pain, as well as depression, further support its therapeutic potential.
However, a significant limitation in the publicly available information is the absence of detailed quantitative in vivo efficacy data, which is crucial for a comprehensive assessment of its analgesic potential. More importantly, the lack of any registered clinical trials for this compound in pain indications raises questions about its developmental trajectory. It is possible that the compound encountered unforeseen challenges in later-stage preclinical development or that the strategic priorities of the developing company shifted.
Despite the current lack of clinical data, the science underpinning this compound remains highly relevant. The concept of biased agonism at opioid receptors continues to be a major focus of research and development in pain management. The preclinical profile of this compound serves as a valuable case study and a benchmark for the development of future DOR modulators with improved therapeutic indices. Further research into compounds with similar mechanisms of action is warranted to fully explore the potential of this innovative approach to treating pain.
Conclusion
This compound is a compelling preclinical tool compound that has significantly contributed to the understanding of biased agonism at the delta-opioid receptor. Its ability to promote G-protein signaling while minimizing β-arrestin 2 recruitment, coupled with its demonstrated efficacy in animal models of pain and depression without inducing convulsions, highlights the therapeutic promise of this approach. While the path to clinical application for this compound in pain management remains unclear, the foundational research provides a strong rationale for the continued pursuit of G-protein biased DOR modulators as a novel class of analgesics with the potential for an improved safety profile.
References
- 1. In vivo characterization of the novel delta opioid receptor positive allosteric modulator BMS‐986187 | Semantic Scholar [semanticscholar.org]
- 2. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. <i>In vivo</i> characterization of the novel delta opioid receptor positive allosteric modulator BMS‐986187 [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
BMS-986187 for the Treatment of Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting an inadequate response to conventional monoaminergic-based therapies. This has spurred research into novel therapeutic targets, with the delta-opioid receptor (DOR) system emerging as a promising avenue. BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the DOR, which has demonstrated antidepressant-like effects in preclinical models. This technical guide provides an in-depth overview of the core pharmacology, mechanism of action, and supporting experimental data for this compound in the context of depression.
Core Mechanism of Action
This compound functions as a positive allosteric modulator at the delta-opioid receptor. Unlike orthosteric agonists that directly activate the receptor at its primary binding site, this compound binds to a distinct allosteric site, enhancing the receptor's response to endogenous opioids like enkephalins.[1] This mode of action is thought to preserve the natural spatiotemporal dynamics of endogenous opioid signaling, potentially offering a more favorable therapeutic window compared to conventional agonists.
A key characteristic of this compound is its nature as a G-protein biased allosteric agonist.[2][3] It preferentially potentiates G-protein-mediated signaling pathways over the recruitment of β-arrestin 2.[2][4] This bias is significant as the G-protein pathway is associated with the therapeutic analgesic and antidepressant effects of opioid receptor activation, while β-arrestin recruitment is often linked to adverse effects such as receptor desensitization, internalization, and potentially the development of tolerance. Furthermore, this compound has been described as an "ago-PAM," as it can directly activate the DOR to some extent even in the absence of an orthosteric agonist.[3]
Signaling Pathways
The signaling cascade initiated by this compound at the DOR is primarily channeled through the Gαi/o subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of downstream effector systems, including ion channels and mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway. The biased nature of this compound results in minimal engagement of the β-arrestin pathway, leading to reduced receptor phosphorylation and internalization.[2]
Figure 1. Simplified G-protein signaling pathway of this compound at the DOR.
Figure 2. Experimental workflow for preclinical evaluation of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Receptor/Assay | Reference |
| DOR PAM EC₅₀ | 30 nM | Delta-Opioid Receptor | [3] |
| G-Protein Activation EC₅₀ | 301 nM | Delta-Opioid Receptor | [2][3] |
| G-Protein Activation Eₘₐₓ | 92% | Delta-Opioid Receptor | [3] |
| β-Arrestin Recruitment EC₅₀ | 579 µM | Delta-Opioid Receptor | [3] |
| Bias Factor (G-protein vs. β-arrestin) | 1787 | Delta-Opioid Receptor | [3] |
| MOR PAM EC₅₀ | 3,000 nM | Mu-Opioid Receptor | [3] |
| Selectivity (DOR over MOR) | 100-fold | [1][3] |
Table 2: Preclinical Antidepressant-Like Effects of this compound
| Experimental Model | Species | Effect | Key Findings | Reference |
| Forced Swim Test | Mouse | Antidepressant-like | This compound alone produced antidepressant-like effects. These effects were blocked by the DOR antagonist naltrindole (B39905) and were absent in DOR knockout mice. A synergistic effect was observed with the enkephalinase inhibitor RB101. | [5] |
Experimental Protocols
In Vitro Assays
1. G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This assay measures the ability of a compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Cell Lines: HEK293 cells stably expressing the human delta-opioid receptor (HEK-hDOR).[2]
-
Membrane Preparation: Cells are grown to confluence, harvested, and homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer.
-
Assay Procedure:
-
Membranes are incubated with varying concentrations of this compound in an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and [³⁵S]GTPγS.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing [³⁵S]GTPγS bound to G-proteins, is quantified using liquid scintillation counting.
-
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. The specific binding is then plotted against the concentration of this compound to determine EC₅₀ and Eₘₐₓ values.
2. β-Arrestin 2 Recruitment Assay (e.g., PathHunter™ Assay)
This assay quantifies the recruitment of β-arrestin 2 to the activated DOR.
-
Cell Lines: A cell line engineered to co-express the DOR fused to a fragment of β-galactosidase (ProLink) and β-arrestin 2 fused to the complementary enzyme fragment (Enzyme Acceptor).[2]
-
Assay Procedure:
-
Cells are plated in a multi-well plate and incubated with varying concentrations of this compound.
-
Upon receptor activation and subsequent β-arrestin 2 recruitment, the two β-galactosidase fragments come into proximity, forming a functional enzyme.
-
A substrate is added that produces a chemiluminescent signal when cleaved by the active β-galactosidase.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin 2 recruitment. Data are plotted against the concentration of this compound to determine EC₅₀ and Eₘₐₓ.
3. ERK1/ERK2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/ERK2, a downstream event in the G-protein signaling cascade.
-
Cell Lines: HEK293 cells stably expressing the human delta-opioid receptor.[2]
-
Assay Procedure:
-
Cells are serum-starved to reduce basal ERK phosphorylation.
-
Cells are then stimulated with varying concentrations of this compound for a short period (e.g., 5-10 minutes).
-
The cells are lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK are determined, typically by Western blotting or a plate-based immunoassay (e.g., ELISA, In-Cell Western).
-
-
Data Analysis: The ratio of p-ERK to total ERK is calculated and plotted against the concentration of this compound.
4. Receptor Internalization Assay
This assay visualizes and quantifies the movement of the DOR from the cell surface to intracellular compartments upon activation.
-
Cell Lines: Cells expressing a fluorescently tagged DOR (e.g., DOR-eGFP).[1]
-
Assay Procedure:
-
Cells are treated with this compound for a defined period.
-
The localization of the fluorescently tagged DOR is visualized using confocal microscopy.
-
Receptor internalization is quantified by measuring the change in fluorescence intensity at the plasma membrane versus the cytoplasm.
-
-
Data Analysis: The degree of internalization is expressed as a percentage of the total cellular receptor fluorescence.
In Vivo Behavioral Assays
1. Forced Swim Test (FST)
The FST is a widely used behavioral test to assess antidepressant-like activity in rodents. The test is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation, and that this "behavioral despair" is reversed by antidepressant treatment.
-
Animals: Male mice are typically used.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or hind limbs.
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Data Analysis: The total time spent immobile is scored by a trained observer blind to the treatment conditions. A significant reduction in immobility time in the this compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
2. Tail Suspension Test (TST)
The TST is another common behavioral paradigm for screening potential antidepressant drugs, based on a similar principle to the FST.
-
Animals: Male mice.
-
Apparatus: A horizontal bar from which the mice can be suspended by their tails.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, and the other end of the tape is secured to the horizontal bar, suspending the mouse approximately 50 cm above the floor.
-
The duration of the test is typically 6 minutes.
-
The behavior of the mouse is video-recorded.
-
The primary measure is the total time the mouse remains immobile.
-
-
Data Analysis: Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests antidepressant-like properties.
Clinical Development Status
As of the latest available information, there are no registered clinical trials for this compound specifically for the treatment of depression. The development of this compound for this indication appears to be in the preclinical phase.
Conclusion
This compound represents a novel approach to the treatment of depression through its action as a G-protein biased positive allosteric modulator of the delta-opioid receptor. Preclinical data demonstrate its ability to potentiate DOR signaling with a preference for the G-protein pathway and to produce antidepressant-like effects in established animal models. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound and similar molecules for mood disorders.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of BMS-986187 in Gastrointestinal Motility Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986187 is a selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR) that has demonstrated significant potential in the preclinical treatment of gastrointestinal (GI) motility disorders, particularly those characterized by hypermotility, such as irritable bowel syndrome with diarrhea (IBS-D). By binding to an allosteric site on the DOR, this compound enhances the signaling of endogenous opioids like enkephalins, which play a crucial role in regulating gut motility and secretion. This mechanism offers a targeted approach to modulating gut function with potentially fewer side effects than traditional orthosteric opioid agonists. This guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols related to the investigation of this compound in the context of GI motility.
Mechanism of Action: Biased Allosteric Modulation of the Delta-Opioid Receptor
This compound acts as a PAM at the DOR, meaning it binds to a site topographically distinct from the orthosteric binding site where endogenous ligands like leu-enkephalin bind.[1][2] This allosteric binding potentiates the effect of the endogenous agonist.[3][4] Notably, this compound has been described as an "ago-PAM" as it can activate the DOR even in the absence of an orthosteric agonist.[5]
A key feature of this compound's action is its G-protein biased agonism.[6][7] It preferentially activates the G-protein signaling pathway, which is associated with the desired analgesic and antimotility effects, while having a low potency to recruit β-arrestin 2.[6][7] The reduced recruitment of β-arrestin is significant because this pathway is often implicated in the development of tolerance and other undesirable side effects associated with conventional opioid agonists.[6] This biased signaling suggests a more specific and potentially safer therapeutic profile.[6]
The selectivity of this compound for the DOR over the mu-opioid receptor (MOR) is another critical aspect, with a reported 100-fold selectivity for DOR potentiation.[3][5] This selectivity is advantageous as MOR activation in the gut is associated with significant constipation, a common and often dose-limiting side effect of non-selective opioids.
Signaling Pathway of this compound at the Delta-Opioid Receptor
Preclinical Efficacy in Gastrointestinal Motility Models
This compound has been evaluated in several preclinical models that mimic symptoms of IBS-D, demonstrating its potential to normalize gut function in hypermotile states.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Effects of this compound on Neuronal Signaling and Function
| Parameter | Agonist(s) | This compound Concentration | Effect | Cell/Tissue Type | Reference |
| ERK Phosphorylation | Leu-enkephalin | 1 µM | Increased potency of Leu-enkephalin (log αβ = 1.03 ± 0.25) | HEK293 cells expressing hDOR | [3] |
| Neurogenic Contractions | ARM390 | 300 nM | Enhanced ARM390-mediated inhibition | Mouse colon | [3] |
| DOR Endocytosis | ARM390 | Not specified | Increased internalization of DOReGFP by 100-fold | Myenteric neurons | [3] |
Table 2: In Vivo Effects of this compound in Mouse Models of Hypermotility
| Model | This compound Dose | Parameter Measured | Result | Mouse Strain | Reference |
| Castor Oil-Induced Diarrhea | 1 mg/kg, s.c. | Time to Diarrhea | Significantly delayed (97.9 ± 4.0 min vs. 76.4 ± 3.6 min for vehicle) | Not specified | [3] |
| Novel Environment Stress | 1 mg/kg, s.c. | Fecal Output | Reduced stress-induced hypermotility | Not specified | [3][8] |
| Normal Motility | Not specified | Fecal Output | No effect in non-stressed mice | Not specified | [3] |
| Colonic Motor Complexes | Not specified | Frequency and Velocity | No effect at low intraluminal pressure | Not specified | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Animals
Male C57BL/6N mice were used for in vivo experiments.[7] All animal studies were reported to be in compliance with the ARRIVE guidelines.[7] For in vivo experiments, mice were randomly assigned to treatment groups, and investigators were blinded to minimize bias.[3]
Drug Preparation and Administration
For in vitro experiments, all drugs were diluted in DMSO, with the final DMSO concentration being ≤ 0.1%.[3] For in vivo studies, this compound was dissolved in a vehicle of 95% saline/5% DMSO and administered subcutaneously (s.c.) at doses ranging from 1–10 mg/kg.[3]
In Vivo Models of Gastrointestinal Motility
-
Mice are administered either this compound (1 mg/kg, s.c.) or vehicle.
-
Immediately following administration, animals are placed in individual cages.
-
The time to the first diarrheal stool is recorded.
-
Statistical analysis is performed using a one-way ANOVA followed by Bonferroni's post hoc test.[3]
-
Mice are administered either this compound (1 mg/kg, s.c.) or vehicle.
-
Animals are then immediately placed into a novel, individual cage.
-
Fecal pellets excreted over a 60-minute period are counted.
-
Results are compared between the treatment and vehicle groups.
-
Statistical analysis is performed using a two-way ANOVA followed by Sidak's multiple comparison test.[3]
In Vitro Assessment of Colonic Motility
-
Segments of the mouse colon are mounted in organ baths.
-
Neurogenic contractions are evoked by electrical field stimulation.
-
The effects of DOR agonists (e.g., ARM390) with and without this compound on the amplitude of these contractions are measured.[3]
-
The intact colon is isolated and maintained in an organ bath.
-
Intraluminal pressure is controlled, and spontaneous CMCs are recorded.
-
The frequency and velocity of CMCs are measured in the presence and absence of this compound.[3]
Cellular and Molecular Assays
-
HEK293 cells expressing the human delta-opioid receptor (hDOR) are used.
-
Cells are treated with the endogenous DOR agonist Leu-enkephalin in the presence of varying concentrations of this compound.
-
The levels of phosphorylated ERK (pERK) are quantified using standard immunoassay techniques (e.g., ELISA or Western blot).
-
The potency (EC50) of Leu-enkephalin is calculated in the presence and absence of this compound to determine the allosteric modulation.[3]
-
Whole-mount preparations of the distal colon from DOReGFP mice (mice expressing a green fluorescent protein-tagged DOR) are prepared.
-
Tissues are pinned in a chamber and superfused with Krebs buffer.
-
Myenteric neurons are visualized using fluorescence microscopy.
-
The internalization of DOReGFP in response to a DOR agonist (e.g., ARM390), with and without this compound, is quantified by measuring the change in fluorescence distribution within the neurons.[3]
Experimental Workflow for Preclinical Evaluation of this compound
Conclusion and Future Directions
This compound represents a promising pharmacological tool and a potential therapeutic agent for the treatment of gastrointestinal motility disorders like IBS-D. Its selective, G-protein biased positive allosteric modulation of the delta-opioid receptor offers a refined approach to enhancing endogenous opioid signaling in the enteric nervous system.[3][4] The preclinical data strongly support its efficacy in reducing hypermotility without affecting normal gut transit, suggesting a favorable therapeutic window.[3]
Future research should focus on clinical trials to establish the safety, tolerability, and efficacy of this compound in human populations with IBS-D and other motility disorders. Further investigation into the long-term effects of biased DOR agonism on receptor desensitization and the potential for tolerance development in a clinical setting will also be crucial. The development of DOR PAMs like this compound could herald a new class of therapeutics for digestive diseases, offering a more targeted and potentially safer alternative to currently available treatments.
References
- 1. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulation of endogenous delta opioid receptor signaling in the enteric nervous system is a potential treatment for gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMS-986187 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) involved in pain, depression, and other neurological disorders.[1][2][3] As a PAM, this compound enhances the affinity and/or efficacy of endogenous and exogenous orthosteric agonists at the DOR.[1][3] Notably, this compound can also act as a G protein-biased agonist, preferentially activating G protein signaling pathways over β-arrestin recruitment.[4] This biased agonism is a desirable characteristic for therapeutic development, as it may lead to a reduction in the adverse effects associated with conventional opioid agonists.
These application notes provide detailed experimental protocols for characterizing the cellular activity of this compound using various in vitro assays. The protocols are designed for researchers familiar with cell culture and basic pharmacological assays.
Signaling Pathway of this compound at the Delta-Opioid Receptor
This compound modulates the signaling of the delta-opioid receptor (DOR) through its allosteric binding site. Upon activation by an orthosteric agonist, or through its intrinsic agonist activity, this compound influences two primary signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway. The G protein pathway typically leads to the inhibition of adenylyl cyclase and modulation of downstream effectors like ERK1/2. The β-arrestin pathway is involved in receptor desensitization, internalization, and can also initiate distinct signaling events.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound from published studies. This data highlights its activity as a DOR PAM and a G protein-biased agonist.
| Assay Type | Cell Line | Orthosteric Agonist | This compound Parameter | Value | Reference |
| GTPγS Binding | HEK-hDOR | - | EC₅₀ | 301 ± 85 nM | [4] |
| GTPγS Binding | Mouse Brain Homogenates | - | EC₅₀ | 1681 ± 244 nM | [4] |
| β-Arrestin 2 Recruitment | - | - | Potency | Low | [4] |
| Adenylyl Cyclase Inhibition | CHO cells | - | Activity | Direct Agonist Action | [4] |
| ERK1/2 Phosphorylation | FlpIn CHO | SNC-80 | PAM Activity | Potentiates SNC-80 | [1] |
| ERK1/2 Phosphorylation | HEK-hDOR | - | Activity | No significant activation alone | [4] |
Experimental Protocols
Cell Culture
1.1. Flp-In™ Chinese Hamster Ovary (CHO) Cells Stably Expressing Human Delta-Opioid Receptor (hDOR)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and the appropriate concentration of Hygromycin B for stable selection.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., TrypLE™ Express), and re-seed at a 1:5 to 1:10 dilution.
1.2. Human Embryonic Kidney (HEK) 293 Cells Stably Expressing hDOR
-
Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. For stable cell lines, include the appropriate selection antibiotic (e.g., G418 or Hygromycin B).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells at 80-90% confluency. Detach cells using a suitable dissociation reagent and re-seed at an appropriate density.
GTPγS Binding Assay
This assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Cell membranes from hDOR-expressing cells
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP solution
-
[³⁵S]GTPγS
-
Unlabeled GTPγS (for non-specific binding)
-
This compound and orthosteric agonists
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail and microplate scintillation counter
Protocol:
-
Membrane Preparation: Homogenize hDOR-expressing cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP (final concentration 10-30 µM), and varying concentrations of this compound with or without a fixed concentration of an orthosteric agonist.
-
Membrane Addition: Add the prepared cell membranes (5-20 µg of protein per well) to the plate.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1-0.5 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all wells. Plot the specific binding against the logarithm of the compound concentration to determine EC₅₀ and Emax values.
β-Arrestin Recruitment Assay (PathHunter® EFC Assay)
This assay quantifies the recruitment of β-arrestin to the activated DOR using enzyme fragment complementation (EFC) technology.
Materials:
-
PathHunter® CHO-K1 hDOR β-Arrestin cell line
-
PathHunter® Cell Plating Reagent
-
PathHunter® Detection Reagents
-
This compound and orthosteric agonists
-
White, clear-bottom 384-well plates
-
Chemiluminescent plate reader
Protocol:
-
Cell Plating: Resuspend PathHunter® cells in the appropriate plating reagent to a density of 5,000-10,000 cells per well and plate into a 384-well plate. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound with or without a fixed concentration of an orthosteric agonist. Add the compound solutions to the cell plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions and add it to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to vehicle control (0%) and a saturating concentration of a reference agonist (100%). Plot the normalized response against the logarithm of the compound concentration to determine EC₅₀ and Emax values.
ERK1/2 Phosphorylation Assay (AlphaScreen® SureFire®)
This assay measures the phosphorylation of ERK1/2, a downstream effector of DOR signaling.
Materials:
-
hDOR-expressing cells (e.g., Flp-In CHO or HEK293)
-
96-well and 384-well plates
-
AlphaScreen® SureFire® p-ERK1/2 Assay Kit
-
This compound and orthosteric agonists
-
AlphaScreen-compatible plate reader
Protocol:
-
Cell Seeding: Seed hDOR-expressing cells into a 96-well plate and grow to confluence.
-
Serum Starvation: Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
-
Stimulation: Treat the cells with varying concentrations of this compound with or without a fixed concentration of an orthosteric agonist for 5 minutes at 37°C.
-
Lysis: Remove the stimulation medium and lyse the cells with the provided lysis buffer.
-
Assay: Transfer the cell lysates to a 384-well plate. Add the AlphaScreen® Acceptor beads and incubate. Then, add the Donor beads and incubate in the dark.
-
Detection: Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of the compound concentration to determine EC₅₀ and Emax values.
Conclusion
The protocols outlined in these application notes provide a framework for the comprehensive in vitro characterization of this compound. By employing these assays, researchers can further elucidate the compound's mechanism of action as a biased allosteric modulator of the delta-opioid receptor and evaluate its potential as a novel therapeutic agent. Careful optimization of these protocols for specific cell lines and experimental conditions is recommended for obtaining robust and reproducible data.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Construction of Recombinant Cell Lines for GPCR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flp-In System: For Generating Constitutive Expression Cell Lines | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of BMS-986187 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR), also exhibiting activity at the kappa-opioid receptor (KOR) and weakly at the mu-opioid receptor (MOR).[1][2] As a G protein-biased agonist, this compound preferentially activates G protein signaling pathways over the recruitment of β-arrestin 2.[3][4] This unique mechanism of action suggests its therapeutic potential in treating conditions such as pain, depression, and certain gastrointestinal disorders, potentially with a reduced side effect profile compared to traditional opioid agonists.[1][5][6]
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models to evaluate its analgesic, antidepressant-like, and gastrointestinal effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (DOR PAM activity) | 30 nM | Recombinant cell lines | |
| EC50 (G protein signaling) | 301 nM | HEK293 cells expressing human DOR | [2] |
| EC50 (β-arrestin recruitment) | 579 µM | HTLA cells transiently transfected with hDOR-TANGO | [4] |
| Selectivity (DOR over MOR) | 100-fold | Recombinant cell lines |
Table 2: In Vivo Efficacy of this compound in Mice
| Application | Mouse Model | Dosage and Administration | Observed Effect | Reference |
| Antidepressant-like | Forced Swim Test | Not specified | Produced antidepressant-like effects alone and enhanced the potency of SNC80. Effects were blocked by the DOR antagonist naltrindole. | [1][5][7] |
| Analgesia | Acetic Acid-Induced Writhing Test | Not specified | Enhanced the potency of the DOR agonist SNC80 to induce antinociception. | [1][5][7] |
| Antihyperalgesia | Nitroglycerin-Induced Thermal Hyperalgesia | Not specified | Enhanced the potency of the DOR agonist SNC80 to induce antihyperalgesia. | [1][5][7] |
| Gastrointestinal Motility | Castor Oil-Induced Diarrhea | 1 mg/kg, subcutaneous | Significantly delayed the onset of diarrhea. | [6] |
| Gastrointestinal Motility | Novel Environment Stress-Induced Hypermotility | 1 mg/kg, subcutaneous | Significantly reduced the number of fecal pellets. | [6] |
Experimental Protocols
Assessment of Antidepressant-Like Effects: Forced Swim Test
This protocol is designed to evaluate the antidepressant-like properties of this compound in mice.
Materials:
-
This compound
-
Vehicle: 95% saline / 5% DMSO[6]
-
Cylindrical water tank (e.g., 30 cm height, 20 cm diameter)[8]
-
Water at 24-25°C[9]
-
Stopwatch
-
Male Swiss mice (or other appropriate strain)
Procedure:
-
Drug Preparation and Administration:
-
Forced Swim Test:
-
Fill the cylindrical tank with water to a depth of 15-20 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[8][9]
-
Gently place each mouse individually into the water tank.
-
Record the duration of immobility during the last 4 minutes of the test.[8][9] Immobility is defined as the cessation of struggling and remaining floating with only movements necessary to keep the head above water.[9]
-
-
Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
A significant decrease in immobility time in the this compound treated group compared to the vehicle group suggests an antidepressant-like effect.
-
Assessment of Analgesic Effects: Acetic Acid-Induced Writhing Test
This protocol assesses the peripheral analgesic activity of this compound.
Materials:
-
This compound
-
Vehicle: 95% saline / 5% DMSO[6]
-
0.6% Acetic acid solution in distilled water[10]
-
Observation chambers
-
Stopwatch
-
Male Swiss albino mice (or other appropriate strain)
Procedure:
-
Drug Preparation and Administration:
-
Prepare this compound in the vehicle as described above.
-
Administer this compound or vehicle subcutaneously.
-
Allow for a pre-treatment period (e.g., 30 minutes).
-
-
Induction of Writhing:
-
Administer 0.6% acetic acid solution intraperitoneally at a volume of 10 ml/kg.[10]
-
-
Observation:
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes for a 10-20 minute observation period.[10] A writhe is characterized by a contraction of the abdominal muscles and stretching of the hind limbs.[10]
-
-
Data Analysis:
-
Calculate the mean number of writhes for each treatment group.
-
A significant reduction in the number of writhes in the this compound treated group compared to the vehicle group indicates an analgesic effect. The percentage of inhibition can be calculated.
-
Assessment of Antihyperalgesic Effects: Nitroglycerin-Induced Thermal Hyperalgesia
This protocol evaluates the ability of this compound to reverse thermal hyperalgesia, a model relevant to migraine and other pain states.
Materials:
-
This compound
-
Vehicle: 95% saline / 5% DMSO[6]
-
Nitroglycerin (NTG) solution (e.g., 10 mg/kg in saline)[11][12]
-
Plantar test apparatus (for assessing thermal sensitivity)
-
Male C57BL/6 mice (or other appropriate strain)
Procedure:
-
Induction of Hyperalgesia:
-
Drug Preparation and Administration:
-
Prepare this compound in the vehicle as described above.
-
Administer this compound or vehicle subcutaneously at a desired time point relative to NTG administration (e.g., during the peak hyperalgesic phase).
-
-
Assessment of Thermal Hyperalgesia:
-
At various time points after this compound administration, measure the paw withdrawal latency to a thermal stimulus using a plantar test apparatus.
-
Record the time it takes for the mouse to withdraw its paw from the heat source.
-
-
Data Analysis:
-
Calculate the mean paw withdrawal latency for each treatment group.
-
A significant increase in withdrawal latency in the this compound treated group compared to the vehicle group indicates an antihyperalgesic effect.
-
Visualizations
Delta-Opioid Receptor Signaling Pathway
Caption: G protein-biased signaling of this compound at the delta-opioid receptor.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies with this compound in mice.
Safety and Pharmacokinetics
Limited information is publicly available regarding the detailed pharmacokinetic and toxicological profile of this compound in mice. As with any investigational compound, appropriate safety precautions and dose-ranging studies are recommended to establish a safe and effective dose for specific experimental paradigms. The subcutaneous administration route in a saline/DMSO vehicle has been documented.[6]
Conclusion
This compound represents a promising pharmacological tool for investigating the therapeutic potential of G protein-biased delta-opioid receptor modulation. The provided protocols offer a foundation for researchers to explore its efficacy in preclinical mouse models of pain, depression, and gastrointestinal dysfunction. Further studies are warranted to fully characterize its in vivo dose-response relationships, pharmacokinetics, and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. <i>In vivo</i> characterization of the novel delta opioid receptor positive allosteric modulator BMS‐986187 [ouci.dntb.gov.ua]
- 6. journals.physiology.org [journals.physiology.org]
- 7. In vivo characterization of the novel delta opioid receptor positive allosteric modulator BMS‐986187 | Semantic Scholar [semanticscholar.org]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Environmental enrichment alleviates hyperalgesia by modulating central sensitization in a nitroglycerin-induced chronic migraine model of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
Application Notes and Protocols: BMS-986187 Dissolution for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of BMS-986187, a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR), for use in various in vitro assays. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
-
IUPAC Name: 3,3,6,6-tetramethyl-9-[4-[(2-methylphenyl)methoxy]phenyl]-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione[1]
-
Molecular Weight: 470.61 g/mol
-
CAS Number: 684238-37-7
Solubility Data
This compound exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For in vitro assays, DMSO is the recommended solvent for preparing stock solutions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 9.41 | 20 | Sonication or warming (up to 60°C) can aid dissolution. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[2][3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.706 mg of this compound.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, if you weighed 4.706 mg, you would add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, brief sonication or warming in a water bath at a temperature up to 60°C can be applied.[2][3] Visually inspect the solution to ensure no particulates are present.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the stock solutions at -20°C or -80°C, protected from light.[2][3] Under these conditions, the stock solution is stable for up to 6 months at -80°C and 1 month at -20°C.[2][3]
Preparation of Working Solutions for Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions from the stock solution using cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium.
-
Prepare Final Working Concentrations: Use the intermediate dilutions to prepare the final concentrations required for your assay. For instance, to achieve a final concentration of 1 µM in a well containing 100 µL of cells, you would add a small volume of a more concentrated working solution.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used in the highest concentration of this compound tested.
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator (PAM) and a G-protein-biased agonist at the δ-opioid receptor (DOR).[1][5] This means it can enhance the signaling of endogenous or exogenous orthosteric agonists and can also directly activate the receptor, primarily through G-protein signaling pathways with minimal recruitment of β-arrestin.[1][5][6]
Caption: this compound signaling at the δ-opioid receptor.
Experimental Workflow Diagram
The following diagram outlines the general workflow for dissolving this compound and preparing working solutions for in vitro assays.
Caption: Workflow for this compound dissolution and preparation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-986187
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR) and has also been found to act as a PAM at the kappa-opioid receptor (KOR).[1] As a PAM, it enhances the affinity and/or efficacy of endogenous and exogenous agonists at these receptors. This compound has been identified as a G protein-biased allosteric agonist, showing preferential activation of G protein signaling over β-arrestin recruitment.[2][3] This profile makes it a valuable tool for studying opioid receptor pharmacology and a potential therapeutic candidate for various conditions, including pain and depression.[3]
These application notes provide comprehensive guidance on the recommended solvents, solubility, and detailed protocols for the preparation of this compound solutions for both in vitro and in vivo research applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₄O₄ | [1][4] |
| Molecular Weight | 470.6 g/mol | [4] |
| CAS Number | 684238-37-7 | [1] |
| Appearance | White to off-white solid | [5] |
Solubility Data
The solubility of this compound in various solvents is summarized in the table below. It is crucial to note that the solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvents.
| Solvent | Concentration | Remarks | Reference |
| DMSO | ≥ 10.62 mM (≥ 5 mg/mL) | Ultrasonic and warming to 60°C may be required. Use freshly opened DMSO as it is hygroscopic. | [5] |
| 20 mM (9.41 mg/mL) | |||
| 10.02 mM (4.72 mg/mL) | Sonication is recommended. | [4] | |
| Ethanol | Slightly soluble | ||
| DMF | Soluble | ||
| PBS | Insoluble |
Experimental Protocols
I. In Vitro Applications: Preparation of Stock and Working Solutions
For most in vitro cell-based assays, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Water bath (optional)
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.706 mg of this compound.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the tube. For 4.706 mg of this compound, add 1 mL of DMSO.
-
Dissolution:
-
Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[5]
Preparation of Working Solutions for Specific Assays:
From the 10 mM stock solution, serial dilutions can be made to prepare working solutions for various in vitro assays. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
GTPγS Binding Assays: Prepare working solutions by diluting the 10 mM stock solution in the assay buffer. The final concentrations of this compound will depend on the experimental design, but a typical range to test its activity as a PAM or allosteric agonist would be from 1 nM to 100 µM.[5]
-
β-Arrestin Recruitment Assays: Similar to the GTPγS assay, dilute the stock solution to the desired concentrations in the appropriate cell culture medium or assay buffer. A wide concentration range should be tested to characterize the dose-response relationship.[2]
-
ERK Phosphorylation Assays: Prepare working solutions by diluting the stock solution in serum-free medium before stimulating the cells. The final DMSO concentration should be carefully controlled across all conditions.
Workflow for Solution Preparation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS986187 | Opioid Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of BMS-986187 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR), and also functions as a PAM at the κ-opioid receptor (KOR).[1][2] It exhibits significantly lower affinity for the µ-opioid receptor (MOR).[1][2] As a PAM, this compound enhances the binding and/or efficacy of orthosteric ligands, such as the endogenous peptide Leu-enkephalin.[1][3] Notably, this compound can also act as a G-protein biased agonist, directly activating the receptor in the absence of an orthosteric agonist.[1][4][5] This unique pharmacological profile makes it a valuable tool for investigating opioid receptor function and for the development of novel therapeutics.[6]
These application notes provide detailed protocols for utilizing this compound in radioligand binding assays to characterize its interaction with opioid receptors.
Mechanism of Action and Signaling Pathway
This compound binds to an allosteric site on the DOR, topographically distinct from the orthosteric binding site where endogenous ligands bind.[7][8] This interaction induces a conformational change in the receptor that can increase the affinity and/or efficacy of orthosteric agonists.[7][8] For instance, this compound has been shown to increase the affinity of Leu-enkephalin for the DOR by 32-fold.[1]
The δ-opioid receptor is a G-protein coupled receptor (GPCR). Upon activation, it primarily couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. Downstream signaling cascades include the mitogen-activated protein kinase (MAPK) pathway, such as the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[7] this compound has been shown to be a G-protein biased agonist, potently activating G-protein signaling with minimal recruitment of β-arrestin 2.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound from published studies.
| Parameter | Value | Receptor | Assay Type | Reference |
| EC50 (PAM activity) | 30 nM | δ-opioid receptor | Not Specified | [1][3] |
| EC50 (G protein activation) | 301 nM | δ-opioid receptor | G protein signaling | [1] |
| EC50 (β-arrestin recruitment) | 579 µM | δ-opioid receptor | β-arrestin assay | [1] |
| EC50 (MOR PAM activity) | 3,000 nM | µ-opioid receptor | Not Specified | [1] |
| pKB (affinity for allosteric site) | 5.50 ± 0.51 | δ-opioid receptor | Functional Assay | [9] |
| Fold increase in Leu-enkephalin affinity | 32-fold | δ-opioid receptor | Not Specified | [1] |
Experimental Protocols
Radioligand Binding Assay: Competition Analysis
This protocol is designed to determine the effect of this compound on the binding of a radiolabeled orthosteric ligand to the δ-opioid receptor expressed in a cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell Culture: CHO or HEK293 cells stably expressing the human δ-opioid receptor.
-
Radioligand: [³H]diprenorphine (a non-selective opioid antagonist) or a selective δ-opioid receptor radioligand.
-
Competitor: SNC-80 (a selective δ-opioid receptor agonist).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Cell harvester and filter mats (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Microplate scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture cells to near confluence, harvest, and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane aliquots at -80°C.
-
-
Assay Setup:
-
On the day of the experiment, thaw the membrane preparation and resuspend to the desired concentration in assay buffer (e.g., 10-20 µg protein per well).
-
Prepare serial dilutions of the competitor (SNC-80) and the test compound (this compound).
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound at a fixed concentration (or varying concentrations for determining its direct effect).
-
Increasing concentrations of the competitor (SNC-80).
-
Radioligand ([³H]diprenorphine) at a concentration near its Kd.
-
Cell membrane preparation.
-
-
For determining non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM naloxone) instead of the competitor.
-
The final assay volume should be consistent (e.g., 250 µL).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked filter mats using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the competitor.
-
Plot the specific binding as a function of the log concentration of the competitor.
-
Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC₅₀ value of the competitor in the absence and presence of this compound.
-
The effect of this compound on the competitor's binding affinity can be quantified by the shift in the IC₅₀ value.
Visualizations
Signaling Pathway of the δ-Opioid Receptor
Caption: δ-Opioid receptor signaling pathway modulated by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacologic Evidence for a Putative Conserved Allosteric Site on Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS 986187 | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 4. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Application Notes & Protocols: BMS-986187 for G Protein Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the δ-opioid receptor (DOR).[1][2][3] It has been identified as a G protein-biased allosteric agonist, demonstrating the ability to directly activate G proteins with a preference for this pathway over β-arrestin recruitment.[4][5] This characteristic makes this compound a valuable tool for studying the intricacies of G protein signaling and for the development of novel therapeutics targeting the δ-opioid receptor.
These application notes provide detailed protocols for utilizing this compound in G protein activation assays, specifically focusing on the widely used GTPγS binding assay.
Signaling Pathway of this compound at the δ-Opioid Receptor
This compound binds to an allosteric site on the δ-opioid receptor, distinct from the orthosteric site where endogenous ligands like enkephalins bind.[6][7] This binding event modulates the receptor's conformation, leading to the activation of intracellular G proteins, primarily of the Gi/o family. As a biased agonist, this compound preferentially stimulates G protein-mediated signaling pathways while having a minimal effect on the β-arrestin pathway.
References
- 1. adooq.com [adooq.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring ERK Phosphorylation with BMS-986187
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 is a novel small molecule that acts as a positive allosteric modulator (PAM) and a G-protein biased allosteric agonist of the δ-opioid receptor (DOR).[1][2][3][4][5] Its unique mechanism of action offers a promising avenue for therapeutic development, particularly in the fields of pain management and neurology.[2] A critical step in characterizing the pharmacological activity of this compound is to measure its impact on downstream signaling pathways. One of the key pathways activated by DOR is the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Measuring ERK1/2 phosphorylation is a reliable and widely used method to quantify the functional activity of compounds targeting G-protein coupled receptors (GPCRs) like the DOR.[6][7][8][9] This document provides detailed application notes and protocols for assessing the effect of this compound on ERK phosphorylation.
Signaling Pathway
This compound modulates the activity of the δ-opioid receptor, which is a G-protein coupled receptor. Upon activation, the receptor initiates a downstream signaling cascade that results in the phosphorylation of ERK1/2. The simplified signaling pathway is depicted below.
Caption: Simplified signaling pathway from this compound to ERK1/2 phosphorylation.
Quantitative Data Summary
This compound alone is a weak agonist for ERK1/2 phosphorylation compared to full DOR agonists like SNC80.[1][4] However, as a positive allosteric modulator, it can enhance the potency of orthosteric agonists in promoting ERK1/2 phosphorylation.[4] The following table summarizes the observed effects of this compound on ERK phosphorylation.
| Compound | Concentration | Effect on ERK Phosphorylation | Cell Type | Reference |
| This compound | 10 µM | Fails to elicit significant ERK1/ERK2 phosphorylation relative to vehicle. | HEK-hDOPr | [1][4] |
| SNC80 | 1 µM | Affords robust phosphorylation of ERK1/ERK2. | HEK-hDOPr | [1][4] |
| This compound | Not specified | Acts as a PAM to increase the potency of orthosteric δ-receptor agonists. | Not specified | [4] |
Experimental Protocols
Two common and robust methods for measuring ERK phosphorylation are Western Blotting and In-Cell Western™ Assays.
Protocol 1: Western Blotting for ERK Phosphorylation
This protocol provides a step-by-step guide for measuring ERK1/2 phosphorylation in response to this compound stimulation using traditional Western blotting.
Experimental Workflow:
Caption: Workflow for measuring ERK phosphorylation by Western blot.
Materials:
-
HEK293 cells stably expressing the human δ-opioid receptor (HEK-hDOPr)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Reference agonist (e.g., SNC80)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Seed HEK-hDOPr cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 4-12 hours.[1]
-
Ligand Stimulation: Treat cells with varying concentrations of this compound or a reference agonist for a predetermined time (e.g., 5-15 minutes). A time-course experiment is recommended to determine the optimal stimulation time.
-
Cell Lysis: Place plates on ice, aspirate the medium, and add 100 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with 2x SDS gel loading buffer and heat at 95°C for 5-10 minutes.[1]
-
SDS-PAGE: Load 10-20 µg of protein per lane on an SDS-PAGE gel and run at 100-120 V.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.[1]
-
Signal Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed for total ERK1/2. Incubate the membrane in stripping buffer, wash, block, and then incubate with anti-total-ERK1/2 antibody.[1]
-
Data Analysis: Quantify the band intensities for both phospho-ERK and total ERK using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each sample.
Protocol 2: In-Cell Western™ Assay for ERK Phosphorylation
The In-Cell Western™ (ICW) assay is a higher-throughput alternative to traditional Western blotting for quantifying protein phosphorylation.
Experimental Workflow:
Caption: Workflow for measuring ERK phosphorylation by In-Cell Western™ assay.
Materials:
-
HEK-hDOPr cells
-
Black-sided, clear-bottom 96-well plates
-
This compound and reference agonist
-
Formaldehyde (B43269) and Triton X-100 for fixation and permeabilization
-
Blocking buffer (e.g., Intercept® (PBS) Blocking Buffer)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2
-
Fluorescently labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding: Seed HEK-hDOPr cells into a 96-well plate at an optimized density (e.g., 25,000 cells per well) and culture for 24 hours.[6]
-
Serum Starvation: Replace growth medium with serum-free medium and incubate for 4-12 hours.
-
Ligand Stimulation: Treat cells with a dose-response of this compound or reference agonist for the optimal time determined previously.
-
Fixation and Permeabilization: Aspirate the medium and add a solution of 3.7% formaldehyde for 20 minutes at room temperature. Wash the wells and then add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 20 minutes.
-
Blocking: Wash the wells and add blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate cells with a cocktail of the two primary antibodies (anti-phospho-ERK and anti-total-ERK) in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and add a cocktail of the two fluorescently labeled secondary antibodies in blocking buffer for 1 hour at room temperature, protected from light.
-
Imaging: Wash the wells and scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both the 700 nm (total ERK) and 800 nm (phospho-ERK) channels. Normalize the phospho-ERK signal to the total ERK signal for each well. Plot the normalized data to generate dose-response curves and determine EC50 values.
Conclusion
The measurement of ERK1/2 phosphorylation is a critical tool for elucidating the mechanism of action of this compound and similar compounds. Both Western blotting and In-Cell Western™ assays provide robust and reliable methods for quantifying the effects of this compound on this key signaling pathway. The protocols provided herein offer a comprehensive guide for researchers to effectively assess the pharmacological profile of this and other δ-opioid receptor modulators.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-EPMC6514288 - The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist. - OmicsDI [omicsdi.org]
- 6. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-986187 in Combination with SNC-80
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for studying the combination of BMS-986187, a delta-opioid receptor (DOR) positive allosteric modulator (PAM) and G-protein biased agonist, and SNC-80, a selective DOR agonist. The synergistic or additive effects of this combination hold potential for therapeutic applications in pain and depression, with the potential for an improved safety profile compared to conventional opioid agonists. These protocols are intended to guide researchers in the design and execution of in vitro and in vivo studies to elucidate the pharmacological interactions and therapeutic potential of this drug combination.
Compound Information
| Compound | Mechanism of Action | Primary Target(s) | Potential Therapeutic Areas |
| This compound | Positive Allosteric Modulator (PAM) and G-protein biased allosteric agonist.[1][2][3] | Delta-Opioid Receptor (DOR) | Pain, Depression, Gastrointestinal Motility Disorders.[1][4][5] |
| SNC-80 | Selective Agonist.[6][7] | Delta-Opioid Receptor (DOR), potentially μ-δ opioid receptor heteromers.[8][9][10][11][12] | Pain, Depression.[13][14][15] |
I. In Vitro Experimental Design & Protocols
A. Assessment of Synergy: Isobolographic Analysis and Chou-Talalay Method
To quantitatively assess the interaction between this compound and SNC-80 (synergism, additivity, or antagonism), the Chou-Talalay method for calculating the Combination Index (CI) is recommended.[8][16][17][18] Isobolographic analysis provides a graphical representation of the interaction.[4][19][20][21][22]
Protocol: Synergy Analysis
-
Determine Individual IC50/EC50 Values: Perform dose-response curves for this compound and SNC-80 individually in the desired in vitro assay (e.g., GTPγS binding, cAMP inhibition).
-
Constant Ratio Combination: Prepare a series of dilutions of a fixed-ratio combination of this compound and SNC-80. The ratio should be based on their individual IC50/EC50 values (e.g., 1:1, 1:2, 2:1).
-
Dose-Response of Combination: Generate a dose-response curve for the combination.
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI).[18]
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Isobologram Generation: Plot the doses of each drug required to produce a specific effect (e.g., 50% inhibition) on the x and y axes. The line connecting these points is the line of additivity. Data points for the combination that fall below this line indicate synergy.
B. G-Protein Activation: [³⁵S]GTPγS Binding Assay
This assay measures the ability of agonists to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, a proximal step in GPCR activation.[7][9][23][24][25]
Protocol: [³⁵S]GTPγS Binding Assay [6][23][24]
-
Membrane Preparation: Prepare cell membranes from cells expressing the delta-opioid receptor (e.g., CHO-DOR or HEK-DOR cells).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Reaction Mixture (per well of a 96-well plate):
-
50 µL of assay buffer
-
50 µL of GDP (final concentration 10 µM)
-
25 µL of drug solution (this compound, SNC-80, or combination)
-
25 µL of cell membranes (10-20 µg protein)
-
-
Incubation: Incubate at 30°C for 15 minutes.
-
Initiate Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM).
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination: Stop the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Washing: Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Measure radioactivity on the filters using a scintillation counter.
C. Adenylyl Cyclase Modulation: cAMP Inhibition Assay
Activation of Gi-coupled receptors like DOR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Protocol: cAMP Inhibition Assay [26][27][28][29]
-
Cell Culture: Plate CHO-DOR or HEK-DOR cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.
-
Stimulation: Add forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels) along with varying concentrations of this compound, SNC-80, or their combination.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
D. MAP Kinase Pathway Activation: ERK Phosphorylation Assay
DOR activation can lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2). This can be measured by Western blotting or In-Cell Western assays.[13][14][30][31][32]
Protocol: ERK Phosphorylation (Western Blot) [14][31][32]
-
Cell Culture and Starvation: Grow cells to 80-90% confluency and then serum-starve overnight.
-
Drug Treatment: Treat cells with this compound, SNC-80, or their combination for 5-10 minutes.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate protein lysates (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry. Normalize phospho-ERK levels to total ERK.
E. Receptor Regulation: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated DOR, a key step in receptor desensitization and internalization.[5][15][33][34][35][36]
Protocol: β-Arrestin Recruitment (e.g., PathHunter Assay) [5][15]
-
Cell Line: Use a commercially available cell line engineered to express the DOR fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment (e.g., DiscoverX PathHunter).
-
Cell Plating: Plate cells in a 384-well white, clear-bottom plate.
-
Drug Addition: Add varying concentrations of this compound, SNC-80, or their combination.
-
Incubation: Incubate at 37°C for 90 minutes.
-
Detection: Add the detection reagent containing the β-galactosidase substrate and measure the chemiluminescent signal according to the manufacturer's protocol.
F. Receptor Heteromerization: Co-Immunoprecipitation (Co-IP) and BRET/FRET
Given that SNC-80 may act on μ-δ opioid receptor heteromers, assessing the formation of these complexes is crucial.[8][9][10][11][12]
Protocol: Co-Immunoprecipitation (Co-IP) [18][26][37][38][39]
-
Cell Culture and Lysis: Co-transfect cells (e.g., HEK293T) with tagged versions of the μ-opioid receptor (e.g., HA-tag) and δ-opioid receptor (e.g., FLAG-tag). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the tags (e.g., anti-HA antibody) and protein A/G agarose (B213101) beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins and analyze by Western blotting using an antibody against the other tag (e.g., anti-FLAG antibody).
BRET/FRET Protocols: Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to study protein-protein interactions in living cells.[4][17][19][20][21][27][30] These assays typically involve fusing a donor molecule (e.g., Renilla luciferase for BRET, a fluorescent protein like CFP for FRET) to one receptor and an acceptor molecule (e.g., YFP for BRET/FRET) to the other. A positive signal is detected when the donor and acceptor are in close proximity (<10 nm), indicating receptor heteromerization. Detailed protocols for setting up BRET and FRET assays for GPCRs are available in the literature.[19][21]
II. In Vivo Experimental Design & Protocols
A. Assessment of Antinociceptive Effects: Hot Plate Test
The hot plate test is a widely used method to assess the analgesic effects of compounds in rodents.[1][6][10]
Protocol: Hot Plate Test (Mice)
-
Apparatus: A hot plate apparatus with the surface temperature maintained at 55 ± 0.5°C.
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time of 30-45 seconds is used to prevent tissue damage.
-
Drug Administration: Administer this compound, SNC-80, or their combination via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: Measure the latency at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
B. Assessment of Antidepressant-Like Effects: Forced Swim Test
The forced swim test is a common behavioral assay to screen for antidepressant-like activity in rodents.[12][24][37][38]
Protocol: Forced Swim Test (Mice) [24][37][38]
-
Apparatus: A transparent cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Acclimate mice to the testing room for at least 1 hour.
-
Pre-test Session (Day 1): Place each mouse in the cylinder for 15 minutes. This is to induce a state of behavioral despair.
-
Drug Administration (Day 2): Administer this compound, SNC-80, or their combination 30-60 minutes before the test session.
-
Test Session (Day 2): Place the mouse in the cylinder for a 6-minute session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the different treatment groups.
III. Data Presentation
All quantitative data from the in vitro and in vivo experiments should be summarized in clearly structured tables for easy comparison.
Example Table: In Vitro Synergy Analysis
| Assay | Drug(s) | IC50/EC50 (nM) | Combination Ratio | Combination Index (CI) at ED50 | Interaction |
| GTPγS Binding | This compound | ||||
| SNC-80 | |||||
| This compound + SNC-80 | 1:1 | ||||
| cAMP Inhibition | This compound | ||||
| SNC-80 | |||||
| This compound + SNC-80 | 1:1 |
Example Table: In Vivo Antinociceptive Effects (Hot Plate Test)
| Treatment Group | Dose (mg/kg) | n | Baseline Latency (s) | Peak MPE (%) | Time to Peak Effect (min) |
| Vehicle | - | 10 | |||
| This compound | 10 | ||||
| SNC-80 | 10 | ||||
| This compound + SNC-80 | + | 10 |
IV. Visualizations (Graphviz DOT Language)
Signaling Pathway of this compound and SNC-80 at the Delta-Opioid Receptor
Caption: Delta-Opioid Receptor Signaling Pathway.
Experimental Workflow for In Vitro Combination Study
Caption: In Vitro Combination Study Workflow.
Experimental Workflow for In Vivo Combination Study
Caption: In Vivo Combination Study Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Nonvisual Arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central effect of SNC 80, a selective and systemically active delta-opioid receptor agonist, on gastrointestinal propulsion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opioid receptor homo- and heterodimerization in living cells by quantitative bioluminescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lanthanide-based resonance energy transfer biosensors for live-cell applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time-Resolved FRET-Based Assays to Characterize G Protein-Coupled Receptor Hetero-oligomer Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. plu.mx [plu.mx]
- 14. Enhanced antidepressant-like effects of a delta opioid receptor agonist, SNC80, in rats under inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the Delta Opioid Receptor Agonist SNC80 on Pain-Related Depression of Intracranial Self-Stimulation (ICSS) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Receptor-Drug Interaction: Europium Employment for Studying the Biochemical Pathway of G-Protein-Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. med.emory.edu [med.emory.edu]
- 19. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. portlandpress.com [portlandpress.com]
- 23. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 25. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 26. m.youtube.com [m.youtube.com]
- 27. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Bioluminescence resonance energy transfer-based imaging of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Conformational dynamics of the μ-opioid receptor determine ligand intrinsic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. assaygenie.com [assaygenie.com]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Constraints on GPCR Heterodimerization Revealed by the Type-4 Induced-Association BRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Differential interaction patterns of opioid analgesics with µ opioid receptors correlate with ligand-specific voltage sensitivity | eLife [elifesciences.org]
- 36. Dynamics of agonist-evoked opioid receptor activation revealed by FRET- and BRET-based opioid receptor conformation sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 37. mu-Opioid receptor forms a functional heterodimer with cannabinoid CB1 receptor: electrophysiological and FRET assay analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. biorxiv.org [biorxiv.org]
- 39. Increased survival of tumor-bearing mice by the delta opioid SNC 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Co-administration of BMS-986187 and Leu-enkephalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for studying the co-administration of BMS-986187, a positive allosteric modulator (PAM) of the delta-opioid receptor (DOR), and Leu-enkephalin, an endogenous opioid peptide agonist for the DOR. This compound is a valuable research tool for investigating the therapeutic potential of enhancing endogenous opioid signaling.[1][2] It acts as a G-protein biased allosteric agonist, potentiating the effects of orthosteric agonists like Leu-enkephalin while exhibiting minimal β-arrestin recruitment on its own.[3][4] Understanding the interplay between these two molecules is crucial for elucidating the physiological roles of the DOR and for the development of novel therapeutics for conditions such as chronic pain and gastrointestinal disorders.[3][5]
These protocols are intended to guide researchers in the pharmacological characterization of the interaction between this compound and Leu-enkephalin using common in vitro assays.
Data Presentation
The following tables summarize the pharmacological properties of this compound and its modulatory effects on Leu-enkephalin at the delta-opioid receptor.
Table 1: Pharmacological Profile of this compound at the Delta-Opioid Receptor (DOR)
| Parameter | Value | Assay Type | Reference |
| PAM Activity (EC50) | 30 nM | Not Specified | [5][6] |
| 48 nM | cAMP Assay (in the presence of an EC20 of Leu-enkephalin) | [7] | |
| Ago-PAM Activity (EC50) | 301 nM | G-protein signaling | [5][6] |
| Ago-PAM Activity (Emax) | 92% | G-protein signaling | [5][6] |
| β-arrestin Recruitment (EC50) | 579 µM | β-arrestin recruitment assay | [5][6] |
| Binding Affinity (pKB) | 6.02 (~1 µM) | Not Specified | [7] |
| 5.39 ± 0.52 | Inhibition of electrically evoked contractions | [1] | |
| Selectivity | 100-fold for DOR over MOR | PAM Activity | [5][6] |
Table 2: Potentiation of Leu-enkephalin Activity by this compound at the Delta-Opioid Receptor (DOR)
| Parameter | Fold Change/Value | Assay Type | Reference |
| Increase in Leu-enkephalin Affinity | 32-fold | Not Specified | [5][6] |
| Positive Cooperativity (log αβ) | 1.49 ± 0.53 (~30-fold) | Inhibition of electrically evoked contractions | [1] |
| Potentiation of ERK Activation | Concentration-dependent increase in potency | ERK Phosphorylation Assay | [1] |
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Leu-enkephalin to the delta-opioid receptor and the modulatory effect of this compound. Leu-enkephalin binding activates the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This compound, by binding to an allosteric site, enhances the affinity and/or efficacy of Leu-enkephalin, thereby potentiating this signaling pathway.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Positive allosteric modulation of endogenous delta opioid receptor signaling in the enteric nervous system is a potential treatment for gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: Utilizing BMS-986187 for Studying Delta-Opioid Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR), with secondary activity as a kappa-opioid receptor (KOR) PAM.[1] As a PAM, this compound binds to a site on the receptor distinct from the orthosteric site where endogenous ligands like enkephalins bind.[2][3] This modulation enhances the receptor's response to orthosteric agonists.[3][4] Notably, this compound also exhibits "ago-PAM" activity, meaning it can activate the DOR even in the absence of an orthosteric agonist.[1]
An important aspect of G protein-coupled receptor (GPCR) signaling is receptor internalization, a process of desensitization and signal regulation. This compound has been shown to be a valuable tool for studying DOR internalization, particularly due to its biased signaling properties. It demonstrates a preference for G protein activation over β-arrestin 2 recruitment, which is often associated with receptor internalization.[5] This unique characteristic allows for the fine-tuned investigation of the mechanisms governing DOR trafficking.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study DOR internalization.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Agonist | Value | Reference |
| EC50 (DOR PAM) | CHO-OPRD1 | Leu-enkephalin | 0.03 µM (30 nM) | [1][6] |
| pKB | - | - | 6.02 (~1 µM) | [6] |
| EC50 (MOR PAM) | CHO-OPRM1 | Endomorphin 1 | 3 µM | [1][6] |
| G Protein Activation (EC50) | - | - | 301 nM | [1] |
| G Protein Activation (Emax) | - | - | 92% | [1] |
| β-arrestin 2 Recruitment (EC50) | - | - | 579 µM | [1] |
Table 2: Effect of this compound on DOR Internalization in Myenteric Neurons
| Condition | % Cell Surface DOReGFP | Reference |
| Control | 22.34 ± 1.13% | [4] |
| This compound alone | 20.08 ± 0.79% | [4] |
Signaling Pathways and Experimental Workflow
LPA1 Receptor Signaling Pathway
While this compound is a DOR/KOR PAM, it is important to distinguish it from compounds targeting the Lysophosphatidic Acid (LPA) signaling pathway. A notable LPA1 receptor antagonist developed by Bristol Myers Squibb is BMS-986278.[7][8][9] The LPA1 receptor is a GPCR that, upon binding its ligand LPA, activates several downstream signaling cascades through Gαi/o, Gαq/11, and Gα12/13 proteins.[10][11] These pathways influence a variety of cellular processes, including proliferation, migration, and cytoskeletal rearrangement.[10][12]
Experimental Workflow: DOR Internalization Assay
The following workflow outlines a typical experiment to assess the effect of this compound on DOR internalization using fluorescence microscopy.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor (CHO-hDOR) or primary myenteric neurons expressing a fluorescently tagged DOR (e.g., DOReGFP).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: DOR Internalization Assay using Confocal Microscopy
This protocol is adapted from studies investigating the effect of this compound on DOR endocytosis in myenteric neurons.[4]
-
Cell Plating: Seed DOReGFP-expressing myenteric neurons onto glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and grow for 24-48 hours.
-
Starvation: Prior to treatment, starve the cells in serum-free medium for 2-4 hours to reduce basal receptor internalization.
-
Treatment:
-
Prepare stock solutions of this compound and a DOR agonist (e.g., ARM390, a weakly internalizing agonist) in a suitable solvent (e.g., DMSO).
-
Dilute the compounds to their final concentrations in serum-free medium.
-
Treat the cells with the following conditions:
-
Vehicle control (e.g., DMSO)
-
This compound alone
-
DOR agonist alone
-
This compound in combination with the DOR agonist
-
-
-
Incubation: Incubate the cells at 37°C for a specified time course (e.g., 30-60 minutes) to allow for receptor internalization.
-
Fixation:
-
Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a confocal microscope. Capture Z-stacks to visualize the entire cell volume.
-
-
Image Analysis and Quantification:
-
Define regions of interest (ROIs) for the plasma membrane and the intracellular compartments.
-
Quantify the fluorescence intensity of DOReGFP in each compartment.
-
Calculate the percentage of internalized receptor as: (Intracellular Fluorescence / Total Cellular Fluorescence) * 100.
-
Statistically compare the different treatment groups.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated DOR, a key step in clathrin-mediated endocytosis.
-
Assay Principle: Utilize a commercially available assay system, such as PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific), which employs enzyme fragment complementation or a transcription factor-based reporter system, respectively.
-
Cell Line: Use a cell line co-expressing the delta-opioid receptor and a β-arrestin fusion protein.
-
Procedure:
-
Plate the cells in a 96-well or 384-well plate.
-
Treat the cells with a concentration range of this compound, a known DOR agonist (positive control), and a vehicle control.
-
Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Plot the signal as a function of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
The low potency of this compound to recruit β-arrestin is indicative of its G protein bias.[5]
-
Conclusion
This compound serves as a powerful pharmacological tool for dissecting the molecular mechanisms of delta-opioid receptor internalization. Its distinct property as a G protein-biased ago-PAM allows for the investigation of signaling pathways that are independent of significant β-arrestin 2 recruitment. The protocols outlined in these application notes provide a framework for researchers to explore the nuanced regulation of DOR trafficking and its implications for the development of novel therapeutics with improved side-effect profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 8. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]
- 10. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing BMS-986187 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR)[1][2]. As a PAM, this compound does not directly activate the DOR but enhances the affinity and/or efficacy of endogenous and exogenous orthosteric agonists[3]. This mechanism of action presents a promising therapeutic strategy for conditions where DOR signaling is implicated, including pain, depression, and gastrointestinal disorders, potentially with an improved safety profile compared to direct agonists[4]. These application notes provide detailed protocols for various preclinical animal models to evaluate the efficacy of this compound.
Mechanism of Action and Signaling Pathway
This compound binds to an allosteric site on the DOR, distinct from the orthosteric binding pocket for endogenous ligands like enkephalins[5]. This binding event potentiates the receptor's response to agonist binding, leading to enhanced downstream signaling. The primary signaling cascade involves the activation of Gαi/o proteins, which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, DOR activation can stimulate other pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) and the recruitment of β-arrestin, although this compound has been shown to be a G-protein-biased allosteric agonist with low potency for β-arrestin 2 recruitment[5][6]. This biased agonism may contribute to its favorable therapeutic profile[6].
Animal Models for Efficacy Testing
A variety of animal models can be employed to investigate the therapeutic potential of this compound across different indications. Below are detailed protocols for key models.
Models for Irritable Bowel Syndrome with Diarrhea (IBS-D)
This model is used to assess the anti-diarrheal properties of a test compound. Castor oil induces diarrhea by irritating the intestinal mucosa, leading to increased fluid secretion and motility.
Experimental Protocol:
-
Animals: Male mice (e.g., C57BL/6), weighing 20-25g.
-
Acclimation: Acclimate mice for at least 7 days with free access to food and water.
-
Fasting: Fast the mice for 18 hours before the experiment, with free access to water.
-
Drug Administration: Administer this compound (1 mg/kg, subcutaneous) or vehicle control.
-
Diarrhea Induction: 15 minutes after drug administration, administer 0.2 mL of castor oil via oral gavage.
-
Observation: Place each mouse in an individual cage lined with absorbent paper. Record the time to the first watery stool for up to 4 hours.
-
Data Analysis: Compare the mean time to the first diarrheal event between the this compound-treated and vehicle-treated groups.
This model assesses the effect of a compound on stress-induced visceral hypersensitivity and hypermotility, which are characteristic features of IBS.
Experimental Protocol:
-
Animals: Male mice (e.g., C57BL/6), weighing 20-25g.
-
Acclimation: Acclimate mice for at least 7 days.
-
Drug Administration: Administer this compound or vehicle control.
-
Stress Induction: Place mice individually in a novel, clean cage to induce stress.
-
Fecal Pellet Output: Count the number of fecal pellets produced over a defined period (e.g., 60 minutes).
-
Data Analysis: Compare the mean fecal pellet output between treated and control groups.
Models for Pain and Analgesia
This is a model of visceral pain used to screen for analgesic activity. Intraperitoneal injection of acetic acid causes irritation and a characteristic "writhing" response.
Experimental Protocol:
-
Animals: Male mice (e.g., ICR), weighing 20-30g[7].
-
Acclimation: Acclimate mice for at least 3 days.
-
Drug Administration: Administer this compound or vehicle control (e.g., 30-60 minutes before acetic acid injection)[7].
-
Pain Induction: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Observation: Immediately after injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a 10-20 minute period, often starting after a 5-minute latency[7][8].
-
Data Analysis: Compare the mean number of writhes between groups. Calculate the percentage of inhibition of writhing.
This model is relevant for studying migraine-related pain. Nitroglycerin (NTG) is a nitric oxide donor that can induce hyperalgesia.
Experimental Protocol:
-
Animals: Male or female mice.
-
Baseline Measurement: Measure the baseline thermal nociceptive threshold using a hot plate or radiant heat source (e.g., Hargreaves test).
-
Drug Administration: Administer this compound or vehicle control.
-
Hyperalgesia Induction: Administer nitroglycerin (e.g., 10 mg/kg, intraperitoneal).
-
Post-treatment Measurement: Measure the thermal nociceptive threshold at various time points after NTG injection (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Compare the paw withdrawal latency or temperature threshold between groups over time.
Model for Antidepressant-Like Effects
This is a widely used behavioral test to screen for antidepressant efficacy. The test is based on the principle that an animal will cease escape-oriented behavior (swimming or climbing) and become immobile when placed in an inescapable, stressful situation. Antidepressant compounds are expected to reduce the duration of immobility.
Experimental Protocol:
-
Animals: Male mice.
-
Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Drug Administration: Administer this compound or vehicle control (e.g., 30-60 minutes before the test).
-
Test Procedure: Place the mouse in the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Data Analysis: Compare the mean duration of immobility between the this compound-treated and vehicle-treated groups.
Summary of Quantitative Efficacy Data
| Animal Model | Species | This compound Dose | Key Efficacy Parameter | Result | Citation |
| IBS-D Models | |||||
| Castor Oil-Induced Diarrhea | Mouse | 1 mg/kg, s.c. | Time to first watery stool | Significantly delayed compared to vehicle. | [3] |
| Novel Environment Stress | Mouse | Not specified | Fecal pellet output | Reduced compared to vehicle. | [4] |
| Pain/Analgesia Models | |||||
| Acetic Acid-Induced Writhing | Mouse | Not specified | Number of writhes | Enhances the potency of the DOR agonist SNC80. | [1][4] |
| Nitroglycerin-Induced Thermal Hyperalgesia | Mouse | Not specified | Thermal nociceptive threshold | Enhances the antihyperalgesic effect of SNC80. | [1][4] |
| Depression Model | |||||
| Forced Swim Test | Mouse | Not specified | Duration of immobility | Produces antidepressant-like effects alone; effect blocked by DOR antagonist. | [1][4] |
References
- 1. <i>In vivo</i> characterization of the novel delta opioid receptor positive allosteric modulator BMS‐986187 [ouci.dntb.gov.ua]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo characterization of the novel delta opioid receptor positive allosteric modulator BMS‐986187 | Semantic Scholar [semanticscholar.org]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application of BMS-986187 in Enteric Nervous System Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR), also exhibiting G-protein-biased allosteric agonist activity.[1][2] This "ago-PAM" functionality allows it to enhance the signaling of endogenous opioids like enkephalins, as well as synthetic DOR agonists, making it a valuable tool for studying the physiological roles of the DOR in the enteric nervous system (ENS).[3][4] Its unique mechanism of action, which favors G-protein activation over β-arrestin 2 recruitment, suggests a potential for therapeutic applications with a reduced side-effect profile compared to traditional orthosteric agonists.[1][5]
These application notes provide a comprehensive overview of the use of this compound in ENS research, including its pharmacological properties, detailed experimental protocols for assessing its effects on gut motility, and visualization of its signaling pathway.
Pharmacological Profile of this compound
This compound displays high potency and selectivity for the DOR, making it a precise tool for probing the function of this receptor in the complex environment of the ENS.
| Parameter | Value | Receptor/System | Notes |
| DOR PAM Potency (EC₅₀) | 30 nM | δ-Opioid Receptor | --- |
| G-Protein Activation (EC₅₀) | 301 nM | δ-Opioid Receptor | Eₘₐₓ = 92% |
| β-Arrestin Recruitment (EC₅₀) | 579 µM | δ-Opioid Receptor | Bias factor of 1787 towards G-protein signaling. |
| MOR PAM Potency (EC₅₀) | 3,000 nM | µ-Opioid Receptor | Exhibits 100-fold selectivity for DOR over MOR.[3][4] |
| Affinity Enhancement | 32-fold | Leu-enkephalin at DOR | Increases the affinity of the endogenous peptide for the receptor.[4] |
Signaling Pathway and Mechanism of Action
This compound binds to an allosteric site on the δ-opioid receptor, distinct from the orthosteric binding site for endogenous and exogenous agonists. This binding potentiates the receptor's response to an agonist. Furthermore, this compound can directly activate the receptor, demonstrating "ago-PAM" activity. A key feature of its action is biased agonism, where it preferentially activates the G-protein signaling cascade over the β-arrestin 2 pathway. This is significant because the β-arrestin pathway is often associated with receptor desensitization and the development of tolerance.
Figure 1: Signaling pathway of this compound at the δ-opioid receptor in the ENS.
Experimental Protocols for ENS Studies
The following are detailed protocols for key experiments to assess the application of this compound in the context of the enteric nervous system.
In Vitro Assessment of Colonic Motility (Neurogenic Contractions)
This protocol is designed to measure the effect of this compound on nerve-mediated contractions of the mouse colon.
Objective: To quantify the inhibitory effect of this compound, alone or in combination with a DOR agonist, on electrically stimulated neurogenic contractions in isolated mouse colonic tissue.
Materials:
-
Male C57/BL6 mice
-
Krebs solution (composition in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 D-glucose, 2.5 CaCl₂)
-
This compound
-
DOR agonist (e.g., ARM390, Leu-enkephalin)
-
Organ bath system with isometric force transducers
-
Electrical field stimulation (EFS) electrodes
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
Procedure:
-
Humanely euthanize a mouse and dissect the distal colon.
-
Clean the colon by flushing with Krebs solution and remove the mesentery.
-
Cut the colon into 2-3 cm segments.
-
Mount the segments longitudinally in organ baths containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Induce neurogenic contractions using electrical field stimulation (EFS) with parameters such as 0.5 ms (B15284909) pulses, 10 Hz frequency, for 10 seconds every 2 minutes.
-
After obtaining a stable baseline of contractions, add this compound at various concentrations to the bath and record the response.
-
To assess PAM activity, pre-incubate the tissue with a sub-maximal concentration of this compound (e.g., 300 nM) before generating a cumulative concentration-response curve for a DOR agonist (e.g., ARM390).
-
Record the amplitude of contractions and express the data as a percentage of the baseline pre-drug contractions.
Figure 2: Workflow for the in vitro neurogenic contraction assay.
In Vivo Assessment of Gastrointestinal Motility
These protocols utilize preclinical mouse models to evaluate the therapeutic potential of this compound for motility disorders like diarrhea-predominant irritable bowel syndrome (IBS-D).
Objective: To determine if this compound can delay the onset of secretory diarrhea.
Materials:
-
Male C57/BL6 mice
-
This compound (e.g., 1 mg/kg)
-
Vehicle control
-
Castor oil
-
Individual cages with absorbent paper lining
Procedure:
-
Fast mice for 12-18 hours with free access to water.
-
Administer this compound or vehicle via subcutaneous (sc) injection.
-
After 15 minutes, administer castor oil (e.g., 0.2 mL) via oral gavage.
-
Place each mouse in an individual cage and observe for the first excretion of watery stools.
-
Record the time (in minutes) from castor oil administration to the onset of diarrhea for each animal.
-
Compare the mean time to diarrhea between the vehicle and this compound treated groups.
Results from Literature:
| Treatment | Time to Diarrhea Onset (min) |
|---|---|
| Vehicle | 76.4 ± 3.6 |
| This compound (1 mg/kg sc) | 97.9 ± 4.0 |
Data presented as mean ± SE.[3][6]
Objective: To assess if this compound can reduce stress-induced colonic hypermotility.
Materials:
-
Male C57/BL6 mice
-
This compound (e.g., 1 mg/kg)
-
Vehicle control
-
Novel, clean cages
Procedure:
-
Administer this compound or vehicle via subcutaneous (sc) injection.
-
After 15 minutes, place each mouse individually into a novel, clean cage to induce stress.
-
Leave the mice undisturbed for a set period (e.g., 1 hour).
-
After the stress period, remove the mice from the cages.
-
Count the number of fecal pellets excreted by each mouse.
-
Compare the mean number of pellets between the vehicle and this compound treated groups.
Results from Literature:
| Treatment Group | Fecal Pellets per Hour |
|---|---|
| Vehicle-stressed | 9.1 ± 0.6 |
| This compound-stressed | 6.3 ± 0.8 |
Data presented as mean ± SE.[3]
Figure 3: Comparative workflow for in vivo models of gut motility.
Conclusion
This compound is a sophisticated pharmacological tool for investigating the role of the δ-opioid receptor in the enteric nervous system. Its selective, G-protein biased positive allosteric modulation of DOR allows for the fine-tuning of endogenous opioidergic signaling.[1][3] The protocols outlined above provide a framework for utilizing this compound to explore its effects on intestinal motility and its potential as a therapeutic agent for disorders such as IBS-D. Researchers can adapt these methods to investigate further the nuanced roles of DOR signaling in the gut.
References
- 1. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
BMS-986187 Technical Support Center: Troubleshooting Solubility and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of BMS-986187. The following information is intended to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum reported solubility of this compound in DMSO is 20 mM, which is equivalent to 9.41 mg/mL. Other sources have reported a solubility of 10.02 mM (4.72 mg/mL).[1]
Q3: Are there any special considerations when dissolving this compound in DMSO?
A3: Yes, to aid dissolution in DMSO, sonication is recommended.[1] Gentle warming may also be applied.
Q4: What is the expected aqueous solubility of this compound?
A4: this compound has limited aqueous solubility. In one study, the limit of solubility in an aqueous buffer for a β-arrestin recruitment assay was noted to be 100 μM.
Q5: How should I prepare this compound for in vitro cell-based assays?
A5: For in vitro assays, it is standard practice to first prepare a concentrated stock solution in DMSO. This stock solution is then serially diluted to the final desired concentration in the aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[2]
Q6: What is a suitable vehicle for in vivo administration of this compound in mice?
A6: For in vivo studies in mice, a vehicle consisting of 95% saline and 5% DMSO has been successfully used for subcutaneous administration.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock in aqueous buffer. | The aqueous solubility limit of this compound has been exceeded. The final concentration of the compound is too high for the buffer system. | - Ensure the final concentration of this compound in the aqueous buffer is below its solubility limit (e.g., ≤ 100 μM).- Increase the percentage of co-solvent (e.g., DMSO) if the experimental system allows, but be mindful of potential toxicity to cells.- Consider using a different buffer system or adding solubility-enhancing excipients, though specific data for this compound is limited. |
| Inconsistent results in cell-based assays. | - Compound precipitation in the assay medium.- Degradation of the compound in solution.- High final DMSO concentration affecting cell health. | - Visually inspect assay plates for any signs of precipitation.- Prepare fresh dilutions of this compound from the DMSO stock for each experiment.- Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (≤ 0.1%).[2] |
| Difficulty dissolving the lyophilized powder in DMSO. | Insufficient mixing or energy to break up the solid form. | - Use sonication to aid dissolution.[1]- Gentle warming can also be applied, but monitor for any signs of degradation. |
Quantitative Solubility Data
| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes |
| DMSO | 20 | 9.41 | |
| DMSO | 10.02 | 4.72 | Sonication is recommended.[1] |
| Aqueous Buffer | ≤ 0.1 | ~0.047 | The limit of solubility was noted as 100 μM in one study. |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.
Materials:
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This compound (lyophilized powder)
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Anhydrous DMSO
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes. Gentle warming can also be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for In Vitro Assays
Objective: To prepare serial dilutions of this compound in an aqueous buffer for cell-based experiments.
Procedure:
-
Thaw a vial of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the DMSO stock solution in your chosen aqueous assay buffer (e.g., cell culture medium, PBS).
-
It is recommended to perform an intermediate dilution step to minimize the amount of DMSO transferred to the final assay well.
-
Ensure the final concentration of DMSO in the assay wells is below 0.1% to prevent cellular toxicity.[2]
-
Add the final diluted solutions to your assay plates.
Preparation of Dosing Solution for In Vivo Studies (Mouse Model)
Objective: To prepare a formulation of this compound for subcutaneous administration in mice.
Materials:
-
This compound DMSO stock solution
-
Sterile 0.9% saline
-
Sterile tubes
Procedure:
-
Based on the desired final concentration and dosing volume, calculate the required volumes of the this compound DMSO stock and saline.
-
In a sterile tube, add the required volume of the this compound DMSO stock.
-
Add the required volume of sterile 0.9% saline to achieve the final desired concentration in a 95% saline / 5% DMSO vehicle.[2]
-
Vortex the solution thoroughly to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation before administration.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: this compound biased signaling at the δ-opioid receptor.
References
Optimizing BMS-986187 concentration for maximal effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of BMS-986187 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR)[1][2][3][4]. It binds to an allosteric site on the receptor, distinct from the orthosteric site where endogenous ligands bind[1][3]. This binding modulates the receptor's response to orthosteric agonists. Notably, this compound also exhibits intrinsic agonist activity, functioning as a G-protein biased agonist[5][6]. This means it preferentially activates G-protein signaling pathways over the recruitment of β-arrestin 2, leading to reduced receptor internalization and desensitization compared to full agonists like SNC80[5][6].
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the experimental system and the specific endpoint being measured. For its PAM activity, concentrations are typically in the nanomolar to low micromolar range. As a direct agonist, higher concentrations may be required. Based on published data, a potent EC50 for its modulatory effects is around 30 nM[4]. For direct G-protein activation, the EC50 is approximately 301 nM in HEK-hDOPr cells[5]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Q3: Is this compound selective for the δ-opioid receptor?
A3: Yes, this compound exhibits high selectivity for the δ-opioid receptor, with a reported 100-fold greater selectivity for δ- over μ-opioid receptors[4][7]. However, as with any pharmacological tool, the possibility of off-target effects should be considered, especially at higher concentrations.
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in DMSO, with a maximum concentration of around 20 mM[4]. For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your assay buffer. For in vivo studies, a common vehicle is 5% DMSO in 95% saline[7]. Stock solutions in DMSO can be stored at -80°C for up to a year[8]. For powdered compound, storage at -20°C for up to three years is recommended[8].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low activity observed | Suboptimal concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Concentrations can range from low nM to µM depending on the desired effect (PAM vs. direct agonism). |
| Cell line does not express sufficient levels of the δ-opioid receptor. | Confirm receptor expression in your cell line using techniques like qPCR, western blot, or radioligand binding. | |
| Inactive compound. | Ensure proper storage of the compound to prevent degradation. Use a fresh aliquot if necessary. | |
| High variability between replicates | Poor solubility at final concentration. | Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to prevent precipitation[7]. Sonication may aid in dissolving the compound[8]. Note that the solubility limit for some assays has been reported to be around 100 µM[5]. |
| Inconsistent cell plating or treatment. | Ensure uniform cell seeding density and consistent addition of the compound to each well. | |
| Unexpected or off-target effects | Concentration is too high. | Use the lowest effective concentration determined from your dose-response curve to minimize the risk of off-target effects. |
| Non-δ-receptor mediated effects. | At higher concentrations, a small degree of G-protein activation independent of the δ-receptor has been observed in knockout models[5]. Consider using a DOR antagonist like naltrindole (B39905) to confirm that the observed effects are DOR-mediated[9]. | |
| Effect of this compound varies with the primary agonist used | Probe dependence. | This is a known characteristic of this compound[7]. The degree of positive allosteric modulation can differ depending on the orthosteric agonist being used. It is important to characterize the interaction with your specific agonist of interest. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Different Assays
| Assay | Cell Line | Parameter | Value | Reference |
| G-protein Activation (GTPγ³⁵S) | HEK-hDOPr | EC₅₀ | 301 ± 85 nM | [5] |
| G-protein Activation (GTPγ³⁵S) | Mouse Brain Homogenates | EC₅₀ | 1681 ± 244 nM | [5] |
| β-arrestin 2 Recruitment (PRESTO-TANGO) | HTLA | EC₅₀ | > 100 µM (extrapolated to 579 µM) | [5] |
| δ-receptor Internalization | HEK-hDOPr | Max Internalization | ~7% at 10 µM | [5] |
| Positive Allosteric Modulation (Leu-enkephalin) | CHO-hDOR | EC₅₀ | 30 nM | [4][10] |
| Positive Allosteric Modulation (Endomorphin 1) | CHO-hμOR | EC₅₀ | 2.6 µM | [10] |
Table 2: Binding Affinity of this compound
| Receptor | Cell Line | Parameter | Value | Reference |
| δ-opioid Receptor | Wild-Type | K₋B | ~0.6 µM | [1] |
Experimental Protocols
GTPγ³⁵S Binding Assay
This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
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Membrane Preparation: Prepare membranes from cells expressing the δ-opioid receptor or from brain tissue homogenates.
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Assay Buffer: Use a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
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Reaction Mixture: In a 96-well plate, combine cell membranes, various concentrations of this compound (or other ligands), and 0.1 nM [³⁵S]GTPγS. Add GDP (typically 10-30 µM) to the buffer to establish a basal binding level.
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Incubation: Incubate the plate at 30°C for 60 minutes.
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Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer.
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Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Analyze the data using a non-linear regression to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
β-Arrestin 2 Recruitment Assay (PRESTO-TANGO)
This assay quantifies the recruitment of β-arrestin 2 to the receptor upon agonist stimulation.
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Cell Culture and Transfection: Plate HTLA cells (or another suitable cell line) and transfect them with a plasmid encoding for a TANGO-tagged δ-opioid receptor.
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Ligand Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a control agonist.
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Incubation: Incubate the cells for an appropriate time (e.g., 48 hours) to allow for reporter gene expression.
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Luminescence Measurement: Add a luciferase substrate solution (e.g., ONE-Glo) to each well and measure the luminescence using a plate reader.
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Data Analysis: Plot the luminescence signal against the ligand concentration and fit the data to a dose-response curve to calculate the EC₅₀.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream signaling event following receptor activation.
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Cell Seeding and Starvation: Seed cells into 96-well plates and allow them to adhere. Then, serum-starve the cells overnight to reduce basal ERK phosphorylation.
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Ligand Stimulation: Stimulate the cells with different concentrations of this compound or other ligands for a short period (e.g., 5 minutes) at 37°C.
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Lysis: Terminate the stimulation by removing the media and lysing the cells.
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Detection: Use a commercial ELISA kit (e.g., AlphaScreen SureFire p-ERK1/2 kit) to quantify the levels of phosphorylated ERK1/2 according to the manufacturer's instructions[1][3].
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Data Analysis: Normalize the signal to a control (e.g., vehicle-treated cells) and plot the results against ligand concentration to determine the dose-response relationship.
Visualizations
References
- 1. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BMS 986187 | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 5. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. BMS986187 | Opioid Receptor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. adooq.com [adooq.com]
Navigating Experimental Variability with BMS-986187: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986187, a positive allosteric modulator (PAM) and biased agonist of the delta-opioid receptor (DOR). The information provided aims to clarify potential sources of variability in experimental outcomes and offer standardized protocols for key assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent potentiation of our orthosteric DOR agonist with this compound. What could be the cause?
A1: A primary source of variability in experiments with this compound is "probe dependence".[1][2] The magnitude of potentiation (in terms of both affinity and efficacy) by this compound can differ significantly depending on the orthosteric agonist used. For instance, studies have shown that this compound enhances the effects of SNC80 and Leu-enkephalin, but may not significantly affect others like Deltorphin II or TAN67.[1]
Troubleshooting Steps:
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Confirm Probe Dependence: Test this compound with a panel of structurally distinct DOR agonists to characterize its effect in your specific assay system.
-
Standardize Agonist: If possible, use a well-characterized orthosteric agonist for which the modulatory effect of this compound is documented (e.g., SNC80).
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Assay-Specific Effects: The degree of modulation can also vary between different functional readouts (e.g., G-protein activation vs. β-arrestin recruitment).
Q2: We see direct agonism by this compound in some of our assays but not others. Is this expected?
A2: Yes, this is an expected characteristic of this compound. It acts as a G-protein biased allosteric agonist.[3][4] This means it can directly activate the delta-opioid receptor, but it preferentially stimulates the G-protein signaling pathway over the β-arrestin 2 recruitment pathway.[3][4] Therefore, you will likely observe agonist activity in assays measuring G-protein activation (e.g., GTPγ³⁵S binding, adenylyl cyclase inhibition) but little to no activity in β-arrestin recruitment assays.[3][4]
Troubleshooting Steps:
-
Assay Selection: Ensure your chosen assay is appropriate for detecting G-protein signaling if you are investigating the direct agonist effects of this compound.
-
Cellular Context: The level of receptor expression and G-protein coupling efficiency in your cell line can influence the observed agonist activity.
Q3: Our ERK1/ERK2 phosphorylation results with this compound alone are weak or absent. Is this a problem with our experiment?
A3: Not necessarily. While this compound can potentiate ERK1/ERK2 phosphorylation induced by an orthosteric agonist, it shows low efficacy in activating this pathway on its own.[3] Studies have demonstrated that this compound alone fails to elicit significant ERK1/ERK2 phosphorylation compared to a full agonist like SNC80.[3]
Troubleshooting Steps:
-
Positive Control: Always include a potent DOR agonist (e.g., SNC80) as a positive control to ensure your assay system is capable of detecting ERK1/ERK2 phosphorylation.
-
Co-treatment: To observe a robust effect on ERK1/ERK2 phosphorylation, co-treat cells with this compound and a sub-maximal concentration of an orthosteric agonist.
Q4: We are not observing significant receptor internalization with this compound. Why is this?
A4: this compound induces very low levels of delta-opioid receptor internalization.[3][4] This is consistent with its biased agonism, as it does not potently recruit β-arrestin 2, a key protein involved in receptor internalization.[3][4] This property also contributes to a slower onset of receptor desensitization compared to full agonists.[3]
Troubleshooting Steps:
-
Comparative Agonist: Use a full agonist known to induce robust internalization (e.g., SNC80) as a positive control to validate your internalization assay.
-
Time Course: While this compound-induced internalization is low, you may consider extending the incubation time to detect any minimal effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro assays. These values can serve as a benchmark for your own experimental results.
Table 1: In Vitro Potency and Efficacy of this compound as an Agonist
| Assay | Cell Line | Parameter | Value | Reference |
| GTPγ³⁵S Binding | HEK-hDOPr | EC₅₀ | 301 ± 85 nM | [3] |
| GTPγ³⁵S Binding | Mouse Brain Homogenates | EC₅₀ | 1681 ± 244 nM | [3] |
| β-arrestin 2 Recruitment | HTLA cells with hDOR-TANGO | Potency | Low | [3][4][5] |
| Receptor Internalization | FLAG-tagged HEK-hDOPr | % of SNC80 | 7% | [3] |
Table 2: Allosteric Modulatory Effects of this compound
| Orthosteric Agonist | Assay | Cell Line | Parameter | Value | Reference |
| Leu-enkephalin | ERK Phosphorylation | Cells expressing hDOR | pK | 5.50 ± 0.51 | [1] |
| Leu-enkephalin | ERK Phosphorylation | Cells expressing hDOR | log αβ | 1.03 ± 0.25 | [1] |
| SNC80 | GTPγ³⁵S Binding | WT δ-Opioid Receptor | β | ~12 | [6] |
Experimental Protocols
1. GTPγ³⁵S Binding Assay
This assay measures the activation of G-proteins, a key step in DOR signaling.
-
Cell/Tissue Preparation: Prepare membranes from HEK cells stably expressing the human delta-opioid receptor (HEK-hDOPr) or from mouse brain homogenates.
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Reaction Mixture: In a 96-well plate, combine cell membranes, GDP, and [³⁵S]GTPγS in assay buffer.
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Ligand Addition: Add varying concentrations of this compound or a reference agonist (e.g., SNC80). For modulation studies, add a fixed concentration of the orthosteric agonist with varying concentrations of this compound.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
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Data Analysis: Non-linear regression is used to determine EC₅₀ and Eₘₐₓ values.
2. β-Arrestin 2 Recruitment Assay
This assay assesses the recruitment of β-arrestin 2 to the activated DOR, a key indicator of a different signaling pathway.
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Cell Line: Use a cell line engineered for β-arrestin recruitment assays, such as the Tango™ system (e.g., HTLA cells transiently transfected with hDOR-TANGO).
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Cell Plating: Plate the cells in a 96-well plate and allow them to attach overnight.
-
Ligand Stimulation: Treat the cells with varying concentrations of this compound or a control agonist for a specified period (e.g., 90 minutes).
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Reporter Gene Measurement: Measure the activity of the reporter gene (e.g., luciferase) according to the manufacturer's instructions.
-
Data Analysis: Plot the response as a function of ligand concentration to determine potency and efficacy.
Visualizations
Caption: Signaling pathway of this compound at the delta-opioid receptor.
Caption: General workflow for a GTPγ³⁵S binding assay.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Positive allosteric modulation of endogenous delta opioid receptor signaling in the enteric nervous system is a potential treatment for gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
How to control for BMS-986187 intrinsic activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for the intrinsic activity of BMS-986187 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR).[1] It binds to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous ligands like enkephalins.[2] As a PAM, it can enhance the affinity and/or efficacy of orthosteric agonists such as Leu-enkephalin and SNC80.[3] It exhibits over 100-fold selectivity for the DOR over the μ-opioid receptor (MOR).[4]
Q2: Does this compound have its own functional activity?
Yes. A critical characteristic of this compound is that it possesses intrinsic agonist activity, meaning it can activate the DOR even in the absence of an orthosteric agonist.[2][4] This has led to its classification as an "ago-PAM" or an "allosteric agonist".[2][4]
Q3: What is meant by "G-protein-biased" intrinsic activity?
The intrinsic agonism of this compound is "biased" towards the G-protein signaling pathway.[2][5] It potently activates G-proteins but is significantly less effective at recruiting β-arrestin 2.[2][5] This biased signaling profile suggests that this compound may produce a more specific pharmacological response compared to non-biased orthosteric agonists.[2][5]
Q4: Is this compound an LPA1 receptor antagonist?
No, the search results indicate that this compound is a δ-opioid receptor PAM. There appears to be confusion with other Bristol Myers Squibb compounds, such as BMS-986020 and BMS-986278, which are known LPA1 receptor antagonists investigated for pulmonary fibrosis.[6][7][8][9][10] It is crucial to ensure the correct compound is being used for the intended target.
Troubleshooting Guide: Controlling for Intrinsic Activity
This guide provides strategies and experimental controls to dissect the intrinsic agonist activity of this compound from its positive allosteric modulatory effects.
Issue 1: Observed cellular response with this compound alone.
When applying this compound to your experimental system, you may observe a functional response without the addition of a known DOR agonist. This is likely due to its intrinsic "ago-PAM" activity.
Solution: How to confirm the observed activity is receptor-mediated and allosteric.
-
Use a Receptor-Null System: The most definitive control is to test this compound in a cell line that does not express the δ-opioid receptor (parental cell line) or in tissue homogenates from DOR knockout mice.[2] No functional response should be observed in these systems, confirming the activity is DOR-dependent.
-
Employ an Orthosteric Antagonist: Use a neutral orthosteric antagonist, such as Naltrindole (NTI), to block the primary binding pocket. The intrinsic agonist effect of this compound, being allosteric, is not expected to be fully blocked by competitive orthosteric antagonists. Studies have shown that even high concentrations of NTI only partially inhibit this compound-stimulated G-protein activation, which is characteristic of an allosteric mechanism.[2]
Quantitative Data Summary
The following table summarizes the biased agonist properties of this compound in comparison to the conventional full DOR agonist, SNC80, in activating G-protein signaling versus recruiting β-arrestin.
| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (% of SNC80) | Bias Factor | Reference |
| This compound | G-protein activation (GTPγ³⁵S) | 301 | 92% | 1787 | [2][4] |
| β-arrestin 2 Recruitment | 579,000 | Low | [2][4] | ||
| SNC80 | G-protein activation (GTPγ³⁵S) | 19 | 100% | N/A | [2] |
| β-arrestin 2 Recruitment | High Potency | High | [2] |
Key Experimental Protocols
Protocol 1: GTPγ³⁵S Binding Assay to Measure G-protein Activation
This assay directly measures the activation of Gαᵢ/ₒ proteins following receptor stimulation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human δ-opioid receptor (HEK-hDOR).
-
Assay Buffer: Use a buffer containing GDP, MgCl₂, NaCl, and HEPES.
-
Incubation: Incubate the cell membranes with increasing concentrations of this compound in the assay buffer. For a positive control, use a known DOR agonist like SNC80.
-
Stimulation: Initiate the reaction by adding GTPγ³⁵S and incubate for 60 minutes at 30°C.
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Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters.
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Quantification: Measure the amount of bound GTPγ³⁵S using liquid scintillation counting.
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Data Analysis: Analyze the data using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
Protocol 2: β-arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to the activated receptor, a key step in receptor desensitization and an alternative signaling pathway.
Methodology:
-
Cell Line: Use a cell line engineered for β-arrestin assays, such as U2OS cells stably expressing the human δ-opioid receptor.
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Assay Principle: Utilize a system where receptor-β-arrestin interaction leads to the generation of a detectable signal (e.g., chemiluminescence or fluorescence).
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Add increasing concentrations of this compound or a control agonist (e.g., SNC80).
-
Incubate for a predetermined time (e.g., 90 minutes) at 37°C.
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Add detection reagents according to the manufacturer's protocol.
-
-
Measurement: Read the signal using a plate reader.
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Data Analysis: Plot the concentration-response curves and calculate potency (EC₅₀) and efficacy (Eₘₐₓ). This compound is expected to show very low potency and efficacy in this assay compared to SNC80.[2]
Visualizations
Signaling Pathway Diagram
Caption: Biased signaling of this compound at the δ-opioid receptor.
Experimental Workflow Diagram
Caption: Workflow for assessing the intrinsic activity of this compound.
Logical Relationship Diagram
Caption: Dual "ago-PAM" functionality of this compound.
References
- 1. BMS986187 | Opioid Receptor | TargetMol [targetmol.com]
- 2. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]
Technical Support Center: In Vivo Studies with BMS-986187
Welcome to the technical support center for in vivo studies involving BMS-986187. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during preclinical evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR) and has also been shown to be a PAM for the κ-opioid receptor (KOR).[1] As a PAM, it binds to a site on the receptor that is distinct from the binding site of endogenous opioids (orthosteric site). This binding enhances the effect of endogenous opioids or other externally administered orthosteric agonists.[1][2] Additionally, this compound can act as a G-protein-biased allosteric agonist at the δ-opioid receptor, meaning it can activate the receptor's G-protein signaling pathway on its own, with a much lower propensity to engage the β-arrestin pathway.[3][4]
Q2: What are the reported in vivo effects of this compound in animal models?
A2: In vivo studies in mice have demonstrated that this compound can produce antidepressant-like effects and has shown efficacy in models of visceral pain and gastrointestinal motility disorders.[1][2][5] It has been shown to enhance the antinociceptive and antihyperalgesic effects of the DOR agonist SNC80.[2][5]
Q3: How should I prepare and administer this compound for in vivo studies?
A3: For in vivo experiments, this compound has been successfully dissolved in a vehicle of 95% saline and 5% DMSO. The recommended route of administration in mice is subcutaneous (SC) injection at doses ranging from 1 to 10 mg/kg.[1]
Troubleshooting Guide
Problem 1: Inconsistent or lack of expected potentiation of an orthosteric agonist.
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Question: I am co-administering this compound with a known DOR agonist, but I am not observing the expected enhancement of the agonist's effect. What could be the issue?
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Answer: This could be due to a phenomenon known as "probe dependence." The potentiating effect of a PAM can vary significantly depending on the specific orthosteric agonist used.[1] this compound has been shown to enhance the potency of the DOR agonist SNC80 and the endogenous ligand Leu-enkephalin, but it has no significant allosteric effect on other agonists like deltorphin (B1670231) II or TAN67.[1]
-
Troubleshooting Steps:
-
Verify Agonist Compatibility: Ensure you are using an orthosteric agonist that has been shown to be positively modulated by this compound (e.g., SNC80, Leu-enkephalin).
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Dose-Response Assessment: Conduct a dose-response study for both this compound and the orthosteric agonist to determine the optimal concentrations for observing a synergistic effect.
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Timing of Administration: The pharmacokinetic profiles of both this compound and the co-administered agonist should be considered to ensure their peak concentrations at the target site coincide.
-
-
Problem 2: Observing an unexpected standalone effect of this compound without an orthosteric agonist.
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Question: I administered this compound alone and observed a biological response. I thought it was a PAM and should only work in the presence of an agonist. Why is this happening?
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Answer: this compound is not only a PAM but also an "ago-PAM" or a G-protein-biased allosteric agonist of the δ-opioid receptor.[3][4] This means it can directly activate the receptor's signaling pathway, primarily through G-protein coupling, even in the absence of an orthosteric agonist.[3] This intrinsic activity can explain the observation of standalone effects. For instance, the antidepressant-like effects of this compound in the forced swim test are observed when the compound is administered alone.[2][5]
-
Troubleshooting Steps:
-
Characterize Standalone Effects: If you are investigating its PAM activity, it is crucial to first characterize the dose-dependent effects of this compound alone in your experimental model. This will establish a baseline to distinguish its intrinsic agonist effects from its potentiation of another agonist.
-
Use of Antagonists: To confirm that the observed standalone effect is mediated through the δ-opioid receptor, you can perform experiments with a DOR-selective antagonist like naltrindole. The antagonist should block the effects of this compound.[2][5]
-
-
Problem 3: Difficulty dissolving this compound for in vivo administration.
-
Question: I am having trouble getting this compound into solution for my in vivo experiments. What should I do?
-
Answer: this compound has limited solubility in aqueous solutions. A common and effective vehicle for subcutaneous administration is a mixture of 95% saline and 5% DMSO.[1]
-
Troubleshooting Steps:
-
Use the Correct Vehicle: Prepare a 95% saline / 5% DMSO solution.
-
Proper Dissolution Technique: First, dissolve the required amount of this compound in the DMSO portion of the vehicle. Gentle warming or vortexing can aid dissolution. Once fully dissolved in DMSO, add the saline portion gradually while mixing to prevent precipitation.
-
Fresh Preparations: It is advisable to prepare the dosing solution fresh for each experiment to avoid potential degradation or precipitation over time.
-
-
Quantitative Data Summary
| Parameter | Value | Species | Assay | Reference |
| In Vivo Dose Range | 1 - 10 mg/kg | Mouse | Various | [1] |
| Administration Route | Subcutaneous (SC) | Mouse | Various | [1] |
| Vehicle | 95% Saline / 5% DMSO | Mouse | Various | [1] |
| Effect on SNC80 Potency | Enhanced | Mouse | Inhibition of colonic contractions | [1] |
| Effect on Deltorphin II | No significant effect | Mouse | Inhibition of colonic contractions | [1] |
| Effect on TAN67 | No significant effect | Mouse | Inhibition of colonic contractions | [1] |
| Effect on Leu-enkephalin | Enhanced potency and efficacy | Mouse | Inhibition of colonic contractions | [1] |
| Antidepressant-like Effects | Observed when administered alone | Mouse | Forced Swim Test | [2][5] |
Detailed Experimental Protocols
Acetic Acid-Induced Writhing Test for Analgesia
This model assesses visceral pain and is sensitive to peripherally acting analgesics.[6]
-
Animals: Male ICR mice (or other appropriate strain) weighing 20-30 grams.
-
Reagents:
-
This compound solution (prepared in 95% saline / 5% DMSO).
-
Orthosteric agonist solution (if testing for potentiation).
-
0.6% acetic acid solution in distilled water.
-
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, SC) or vehicle. If testing for potentiation, co-administer the orthosteric agonist at a predetermined dose. The pre-treatment time will depend on the known pharmacokinetics of the compounds, typically 30-60 minutes before the acetic acid injection.
-
Inject 0.6% acetic acid solution (10 ml/kg body weight) intraperitoneally (IP).[6]
-
Immediately place each mouse into an individual observation chamber.
-
After a 5-minute latency period, count the total number of writhes (a wave of abdominal muscle contraction followed by stretching of the hind limbs) for a 10-20 minute period.[6]
-
Record the number of writhes for each animal. A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.
-
Forced Swim Test for Antidepressant-Like Effects
This test is a common behavioral assay to screen for potential antidepressant efficacy.[7][8]
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom (e.g., 15 cm).[7]
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Animals: Male mice of an appropriate strain.
-
Procedure:
-
Acclimatize mice to the testing room.
-
Administer this compound (doses to be determined by the researcher, e.g., 1-10 mg/kg, SC) or vehicle at a specified time before the test (e.g., 30-60 minutes).
-
Gently place each mouse into the water tank. The test duration is typically 6 minutes.[7]
-
Record the entire session on video for later analysis.
-
At the end of the 6-minute session, remove the mouse from the water, dry it gently with a towel, and place it in a warm, dry environment before returning it to its home cage.[9]
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Score the video for the duration of immobility during the last 4 minutes of the test.[7] Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
Visualizations
Signaling Pathways
Caption: δ-Opioid Receptor Signaling Pathway Modulation by this compound.
Experimental Workflow
Caption: General workflow for in vivo behavioral testing with this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo characterization of the novel delta opioid receptor positive allosteric modulator BMS‐986187 | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
BMS-986187 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of BMS-986187, a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid forms of this compound, such as lyophilized powder, should be stored under specific conditions to ensure long-term stability. For optimal preservation, it is recommended to store the compound in a desiccated environment at -20°C, which can maintain its stability for up to three years.[1][2] Some suppliers suggest storage at +4°C for the solid form.[3][4]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The stability of this compound in solution is dependent on the storage temperature. For stock solutions prepared in DMSO, it is recommended to store them protected from light.[5] Storage at -80°C can preserve the solution for up to 6 months to a year, while storage at -20°C is suitable for shorter periods, typically around one month.[2][5]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3][4] For in vitro experiments, stock solutions are typically prepared in DMSO.[3] For in vivo studies, a common vehicle is a mixture of saline and DMSO.[6]
Q4: Are there any specific handling precautions for this compound?
A4: As with any research compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. This compound is for research use only and not for human consumption.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Compound | Insufficient solvent volume or inadequate mixing. The compound may be hygroscopic. | Use an appropriate volume of DMSO. Sonication or gentle warming (up to 60°C) can aid in dissolution.[5] Ensure the DMSO is anhydrous as hygroscopic DMSO can negatively impact solubility. |
| Precipitation of the Compound upon Dilution in Aqueous Buffer | This compound has low aqueous solubility. | When diluting a DMSO stock solution into an aqueous buffer for experiments, ensure the final DMSO concentration is kept low and compatible with your assay system. It is advisable to add the DMSO stock to the aqueous buffer with vigorous mixing. |
| Inconsistent Experimental Results | Potential degradation of the compound due to improper storage or handling. Multiple freeze-thaw cycles of stock solutions. | Always store stock solutions at the recommended temperatures and protect them from light.[5] Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| Unexpected Biological Activity | Incorrect concentration of the working solution. | Verify the concentration of your stock solution. Ensure accurate dilution to the final working concentration for your experiments. |
Stability and Storage Conditions Summary
| Form | Solvent | Storage Temperature | Storage Duration | Light Sensitivity |
| Lyophilized Solid | - | -20°C (desiccated) | Up to 36 months[1] | Not specified, but protection from light is good practice. |
| Powder | - | -20°C | Up to 3 years[2] | Not specified, but protection from light is good practice. |
| Powder | - | +4°C | Not specified | Not specified |
| Solution | DMSO | -80°C | 6 months to 1 year[2][5] | Protect from light[5] |
| Solution | DMSO | -20°C | 1 month[5] | Protect from light[5] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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To facilitate dissolution, vortex the solution and, if necessary, sonicate or warm it gently (up to 60°C).[5]
-
Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[2][5]
-
General Protocol for a Stability-Indicating HPLC Method
This protocol provides a general framework. Specific parameters such as the column, mobile phase composition, and gradient may need to be optimized for this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV absorbance scan of this compound.
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., DMSO or mobile phase).
-
To assess stability, subject samples of this compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light).
-
Inject the standard solution and the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (this compound). The method should demonstrate baseline separation between the parent peak and any degradation product peaks.
-
Visualizations
This compound Signaling Pathway
This compound is a G-protein biased positive allosteric modulator of the δ-opioid receptor (DOR). It binds to an allosteric site on the receptor, enhancing the signaling of endogenous agonists like enkephalins. As an "ago-PAM," it can also directly activate the receptor. Its biased nature leads to preferential activation of G-protein signaling pathways over the recruitment of β-arrestin 2.
Caption: Signaling pathway of this compound at the δ-opioid receptor.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to address common problems encountered when dissolving this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS 986187 | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 5. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Mitigating BMS-986187-induced desensitization in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BMS-986187 in various in vitro assays. The information is designed to help mitigate assay-related challenges, with a focus on understanding and managing compound-induced desensitization of the δ-opioid receptor (DOR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the δ-opioid receptor (DOR) and the κ-opioid receptor (KOR).[1] At the DOR, it also functions as a G-protein biased allosteric agonist. This means it can directly activate the receptor's G-protein signaling pathway, even in the absence of a traditional (orthosteric) agonist, while having a very low potency for recruiting β-arrestin 2.[2][3]
Q2: Does this compound cause receptor desensitization?
A2: Yes, but it is significantly slower and less pronounced compared to full DOR agonists like SNC80.[2][3] Its G-protein bias leads to minimal receptor phosphorylation and internalization, which are key steps in the desensitization process.[2][3] However, over extended periods of exposure, some level of desensitization can be observed.[2]
Q3: What is "biased agonism" and how does it relate to this compound?
A3: Biased agonism, or functional selectivity, is the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor.[4][5] this compound is a G-protein biased agonist, meaning it potently activates the G-protein pathway but only weakly engages the β-arrestin pathway.[2][3] This is in contrast to a "balanced" agonist that would activate both pathways more equally. This property is central to its reduced desensitization profile.[2]
Q4: Can I use this compound to study other opioid receptors?
A4: this compound is also a PAM at the κ-opioid receptor (KOR) and a weak PAM at the μ-opioid receptor (MOR), with a 100-fold selectivity for the DOR over the MOR.[1][6] It is not a PAM for the nociceptin (B549756) receptor.[1] When designing experiments, it's important to consider its activity at these other receptors, especially at higher concentrations.
Troubleshooting Guides
Issue 1: Observing higher than expected desensitization in a G-protein activation assay (e.g., GTPγS).
| Potential Cause | Recommended Solution |
| Prolonged incubation time: | Even with its slower kinetics, long exposure to this compound can lead to desensitization. Reduce the pre-incubation and incubation times to the minimum required to obtain a robust signal. A time-course experiment is recommended to determine the optimal window. |
| High compound concentration: | Using concentrations of this compound that are significantly above its EC50 for G-protein activation may accelerate desensitization. Perform a full dose-response curve to identify the optimal concentration range. |
| Cell line characteristics: | The expression level of the receptor and other signaling components (e.g., GRKs, arrestins) can influence desensitization. Ensure consistent cell passage number and health. Consider using a cell line with lower receptor expression if desensitization is problematic. |
| Assay buffer components: | The composition of the assay buffer can impact receptor function. Ensure the buffer conditions are optimized for the DOR. |
Issue 2: Inconsistent results in β-arrestin recruitment assays.
| Potential Cause | Recommended Solution |
| Low signal window: | This compound has very low potency for β-arrestin 2 recruitment.[2][3] This can result in a small signal window. Ensure you are using a highly sensitive assay system, such as the PRESTO-Tango or PathHunter assays.[7][8] |
| Compound solubility: | At the high concentrations required to observe β-arrestin recruitment, this compound may have limited solubility.[2] Visually inspect solutions for precipitation and consider the use of appropriate solvents. |
| Assay kinetics: | The kinetics of β-arrestin recruitment may differ from G-protein activation. Optimize the agonist stimulation time for the specific β-arrestin assay being used. |
| Cellular background: | The parental cell line may have endogenous receptors that contribute to background signal. Use an untransfected parental cell line as a negative control. |
Issue 3: Difficulty in observing receptor internalization with this compound.
| Potential Cause | Recommended Solution |
| Inherently low internalization: | This compound induces very low levels of DOR internalization compared to full agonists.[2] This is an expected result of its G-protein bias. |
| Insufficient stimulation time: | While low, some internalization may be detectable after prolonged stimulation. Consider extending the incubation time with this compound (e.g., >60 minutes) and compare with a potent internalizing agonist like SNC80 as a positive control.[2] |
| Imaging sensitivity: | The low level of internalization may be difficult to detect. Use a high-resolution imaging technique like confocal microscopy with a sensitive fluorescent tag on the receptor or β-arrestin.[9][10] |
Data Presentation
Table 1: Comparative Desensitization of δ-Opioid Receptor Signaling
This table summarizes the results of a desensitization time-course experiment comparing the effects of this compound and the full agonist SNC80. CHO-hDOPr cells were pre-treated with equipotent concentrations of each compound for varying durations. The remaining receptor signaling capacity was then measured by challenging the cell membranes with a maximal concentration of SNC80 in a GTPγS binding assay.[2]
| Pre-treatment Time | % of Control SNC80 Response (this compound Pre-treatment) | % of Control SNC80 Response (SNC80 Pre-treatment) |
| 0 min | 100% | 100% |
| 30 min | ~95% | ~60% |
| 60 min | ~90% | ~40% |
| 120 min | ~80% | ~30% |
| 240 min | ~70% | ~25% |
Data are estimations derived from graphical representations in the cited literature and are intended for comparative purposes.[2]
Experimental Protocols
Protocol 1: GTPγS Binding Assay for G-Protein Activation
This protocol is adapted from methods used to characterize this compound's effects on DOR.[2][11][12][13][14][15]
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Membrane Preparation:
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Culture HEK293 or CHO cells stably expressing the human δ-opioid receptor (hDOR).
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Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
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Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.
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Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine in the following order:
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Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
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GDP (to a final concentration of 10-30 µM).
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Cell membranes (5-20 µg of protein per well).
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Varying concentrations of this compound or control agonist (e.g., SNC80).
-
-
Pre-incubate the plate for 15-30 minutes at 30°C.
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Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Dry the filter plates, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Protocol 2: β-Arrestin Recruitment (Tango Assay)
This protocol is based on the PRESTO-Tango assay methodology used to assess this compound's bias.[2][7][8][16][17]
-
Cell Culture and Plating:
-
Use HTLA cells (HEK293 cells with a tTA-dependent luciferase reporter and a β-lactamase reporter) for transient transfection.
-
Co-transfect cells with plasmids for the Tango version of hDOR and β-arrestin 2.
-
Plate the transfected cells in 384-well white, clear-bottom plates and incubate for 24-48 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound or a control agonist (e.g., SNC80) in assay medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plates for 12-16 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plates to room temperature.
-
Add a luciferase substrate (e.g., Bright-Glo) to each well.
-
Measure luminescence using a plate reader.
-
Protocol 3: Receptor Internalization Assay by Confocal Microscopy
This protocol provides a general framework for visualizing DOR internalization.[2][9][10][18][19]
-
Cell Preparation:
-
Culture HEK293 cells stably expressing a fluorescently-tagged hDOR (e.g., hDOR-eGFP) on glass-bottom dishes or coverslips suitable for microscopy.
-
Allow cells to adhere and grow to 50-70% confluency.
-
-
Agonist Treatment:
-
Replace the culture medium with serum-free medium and incubate for at least 1 hour.
-
Treat the cells with this compound (e.g., 10 µM), a positive control internalizing agonist (e.g., 1 µM SNC80), or vehicle for a specified time course (e.g., 5, 30, 60, 120 minutes) at 37°C.
-
-
Cell Fixation and Imaging:
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips onto microscope slides with an antifade mounting medium.
-
-
Confocal Microscopy and Analysis:
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for the fluorescent tag (e.g., 488 nm excitation for eGFP).
-
Acquire Z-stack images to visualize the entire cell volume.
-
Quantify internalization by measuring the ratio of intracellular fluorescence to plasma membrane fluorescence. In untreated cells, fluorescence should be predominantly at the plasma membrane. Upon internalization, fluorescence will appear in intracellular vesicles.
-
Visualizations
Signaling Pathways
Caption: Biased signaling of this compound at the δ-opioid receptor.
Experimental Workflows
Caption: Workflow for a desensitization experiment.
Caption: Troubleshooting logic for unexpected desensitization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic Evidence for a Putative Conserved Allosteric Site on Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Confocal Microscopy Reveals Cell Surface Receptor Aggregation Through Image Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 19. neb.com [neb.com]
Validation & Comparative
A Comparative Analysis of BMS-986187 and Other Delta-Opioid Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the delta-opioid receptor (DOR) positive allosteric modulator (PAM) BMS-986187 with other relevant compounds in its class. The information presented is supported by experimental data to aid in the evaluation of these molecules for research and therapeutic development.
Overview of this compound
This compound is a potent and selective positive allosteric modulator of the delta-opioid receptor.[1][2] It exhibits "ago-PAM" activity, meaning it can directly activate the DOR in the absence of an orthosteric agonist, and demonstrates a significant bias towards G-protein signaling over β-arrestin 2 recruitment.[3] This profile suggests a potential for therapeutic benefits with a reduced side-effect profile compared to conventional opioid agonists. This compound also shows activity as a PAM at the κ-opioid receptor (KOR) and as a weak PAM at the μ-opioid receptor (MOR), with 100-fold selectivity for DOR over MOR.[1]
Comparative Performance Data
Recent studies have enabled a direct comparison of this compound with the novel DOR PAM, MIPS3614. The following tables summarize their in vitro pharmacological properties.
In Vitro Functional Comparison: this compound vs. MIPS3614
| Parameter | Assay | This compound | MIPS3614 |
| Functional Cooperativity (αβ) | cAMP Inhibition | 5-7 | 5-7 |
| β-arrestin 2 Recruitment | 5-7 | 5-7 | |
| mGsi Recruitment | 5-7 | 5-7 | |
| Nb33 Recruitment | 5-7 | 5-7 | |
| PAM Agonism (τB) | cAMP Inhibition | 0.1–1 | 0.1–1 |
| β-arrestin 2 Recruitment | 0.1–1 | 0.1–1 | |
| mGsi Recruitment | 0.1–1 | 0.1–1 | |
| Nb33 Recruitment | 0.1–1 | 0.1–1 | |
| Functional Binding Affinity (pKB) | cAMP Inhibition | 5.7-5.9 | 4.5-4.8 |
| β-arrestin 2 Recruitment | 5.7-5.9 | 4.5-4.8 | |
| mGsi Recruitment | 5.7-5.9 | 4.5-4.8 | |
| Nb33 Recruitment | 5.7-5.9 | 4.5-4.8 | |
| Data sourced from a 2025 bioRxiv preprint.[4] |
Allosteric Effect in Native Tissue (Mouse Colon)
| Compound | Concentration | Fold-Increase in Leu-Enkephalin Potency |
| MIPS3614 | 1 µM | 100-fold |
| MIPS3614 | 10 µM | 300-fold |
| This compound | 10 µM | ~30-fold |
| Data sourced from a 2025 bioRxiv preprint.[4] |
Summary of Comparative Findings:
-
Both this compound and MIPS3614 exhibit similar levels of functional cooperativity and low intrinsic ago-PAM activity across a range of signaling assays.[4]
-
A notable difference lies in their functional binding affinities, with this compound demonstrating approximately 10-fold higher affinity than MIPS3614.[4]
-
In native tissue, MIPS3614 shows a significantly greater allosteric effect, enhancing the potency of the endogenous opioid peptide Leu-enkephalin by up to 300-fold, which is about 10-fold greater than the effect observed with this compound.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the delta-opioid receptor and a typical experimental workflow for evaluating DOR PAMs.
Experimental Protocols
[³⁵S]GTPγS Binding Assay (for G-protein Activation)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein activation.[5][6][7]
Materials:
-
Cell membranes prepared from cells expressing the delta-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS.
-
DOR agonists and PAMs.
-
Scintillation proximity assay (SPA) beads or filter plates.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation: Thaw cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration.
-
Reaction Setup: In a 96-well plate, add cell membranes (10-20 µg protein/well), GDP (10 µM final concentration), and varying concentrations of the test compounds (agonist and/or PAM).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Initiate Reaction: Add [³⁵S]GTPγS (0.05 nM final concentration) to each well to start the binding reaction.
-
Termination and Detection:
-
SPA method: Add SPA beads and incubate for a further 30 minutes to allow the signal to develop before counting.[6]
-
Filtration method: Terminate the reaction by rapid filtration through filter plates. Wash the filters with ice-cold buffer to remove unbound radioligand. Dry the filters and add scintillation fluid before counting.[5][7]
-
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM). Specific binding is calculated by subtracting non-specific binding from total binding. Data are then normalized to the response of a standard full agonist to determine EC₅₀ and Eₘₐₓ values.
β-Arrestin Recruitment Assay (e.g., PathHunter)
This assay quantifies the recruitment of β-arrestin to the activated DOR, often using enzyme fragment complementation technology.[8][9]
Materials:
-
A cell line co-expressing the DOR fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., DiscoverX PathHunter cells).
-
Cell culture medium and reagents.
-
DOR agonists and PAMs.
-
Detection reagents containing the chemiluminescent substrate.
-
Chemiluminescent plate reader.
Protocol:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and culture overnight.
-
Compound Addition: Add varying concentrations of the test compounds (agonist and/or PAM) to the wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the detection reagents according to the manufacturer's instructions. This initiates the enzymatic reaction that produces a chemiluminescent signal if β-arrestin has been recruited to the receptor.
-
Signal Measurement: After a short incubation at room temperature, measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Data are analyzed to determine EC₅₀ and Eₘₐₓ values. Agonist mode assays are performed with the test compound alone, while PAM mode assays include a fixed concentration of an orthosteric agonist.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. BMS 986187 | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 3. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BMS-986187 and SNC-80: Allosteric versus Orthosteric Delta-Opioid Receptor Agonists
In the landscape of delta-opioid receptor (DOR) research, the distinction between allosteric and orthosteric agonists is crucial for developing novel therapeutics with improved efficacy and safety profiles. This guide provides a detailed comparison of BMS-986187, a positive allosteric modulator (PAM) and G-protein biased agonist, and SNC-80, a conventional orthosteric agonist. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacological differences between these two compounds.
Mechanism of Action: A Tale of Two Binding Sites
This compound operates as a positive allosteric modulator, meaning it binds to a site on the DOR that is topographically distinct from the primary (orthosteric) binding site targeted by endogenous and traditional synthetic ligands.[1][2][3] This allosteric interaction enhances the affinity and/or efficacy of orthosteric agonists.[2][3] Notably, this compound can also directly activate the DOR in the absence of an orthosteric agonist, a characteristic that has led to its classification as an "ago-PAM".[4] A key feature of this compound is its G-protein signaling bias. It potently activates G-protein signaling pathways with minimal recruitment of β-arrestin 2.[5][6] This bias is significant as β-arrestin recruitment is often associated with receptor desensitization, internalization, and the development of tolerance.[4]
SNC-80 , in contrast, is a well-established orthosteric agonist of the DOR.[7] It competes directly with endogenous opioid peptides for binding at the primary recognition site of the receptor. SNC-80 is considered a full agonist and has been instrumental in elucidating the physiological roles of the DOR.[5] However, unlike the biased profile of this compound, SNC-80 robustly recruits β-arrestin 2, which can lead to receptor desensitization and internalization upon prolonged exposure.[4][5] Interestingly, some research also suggests that SNC-80 can selectively activate μ–δ opioid receptor heteromers.[8]
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the key quantitative data comparing the in vitro pharmacological properties of this compound and SNC-80 across various functional assays.
Table 1: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of SNC-80) | Cell Line | Reference |
| This compound | 301 | 92% | HEK-hDOR | [4] |
| SNC-80 | 32 | 100% | SH-SY5Y | [9][10] |
Table 2: β-Arrestin 2 Recruitment Assay
| Compound | EC₅₀ (μM) | Eₘₐₓ (% of SNC-80) | Cell Line | Reference |
| This compound | 579 | Low/Negligible | HEK-hDOR | [4] |
| SNC-80 | 0.353 | 100% | HEK-hDOR | [5] |
Table 3: ERK1/2 Phosphorylation Assay
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of SNC-80) | Cell Line | Reference |
| This compound | (potentiates SNC-80) | - | CHO-hDOR | [2][3] |
| SNC-80 | Varies (agonist) | 100% | CHO-hDOR | [2][3] |
Signaling Pathway Diagrams
The differential engagement of downstream signaling pathways by this compound and SNC-80 is a critical differentiator.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins following receptor agonism.
-
Membrane Preparation: Membranes from cells expressing the delta-opioid receptor (e.g., HEK-hDOR or SH-SY5Y cells) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound (this compound or SNC-80).
-
Reaction Termination: The binding reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
β-Arrestin 2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin 2 to the activated receptor, often using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Fragment Complementation (EFC).
-
Cell Culture: Cells co-expressing the delta-opioid receptor fused to a donor molecule (e.g., Renilla Luciferase) and β-arrestin 2 fused to an acceptor molecule (e.g., YFP) are cultured.
-
Agonist Stimulation: Cells are treated with varying concentrations of the test compound.
-
Signal Detection: Upon agonist-induced receptor activation and subsequent β-arrestin 2 recruitment, the donor and acceptor molecules are brought into close proximity, generating a detectable signal (e.g., light emission in BRET).
-
Data Analysis: The signal is measured, and concentration-response curves are generated to determine EC₅₀ and Eₘₐₓ values for β-arrestin 2 recruitment.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2, a downstream event in many GPCR signaling pathways.
-
Cell Culture and Starvation: Cells expressing the delta-opioid receptor are cultured and then serum-starved to reduce basal ERK1/2 phosphorylation.
-
Agonist Stimulation: Cells are stimulated with the test compound for a short period (typically 5-10 minutes).
-
Cell Lysis: The cells are lysed to extract cellular proteins.
-
Detection: Phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 levels are quantified using methods such as Western blotting or plate-based immunoassays (e.g., AlphaScreen, In-Cell Western).
-
Data Analysis: The ratio of pERK1/2 to total ERK1/2 is calculated, and concentration-response curves are generated.
Conclusion
This compound and SNC-80 represent two distinct classes of delta-opioid receptor agonists with fundamentally different mechanisms of action and signaling profiles. This compound, as a G-protein biased allosteric agonist, offers a pharmacological profile that may translate to a wider therapeutic window, potentially minimizing the development of tolerance and other adverse effects associated with traditional orthosteric agonists like SNC-80. The data presented in this guide underscore the importance of considering biased agonism and allosteric modulation in the design of next-generation opioid therapeutics. Further research into the in vivo consequences of these distinct pharmacological profiles will be critical in realizing the full therapeutic potential of targeting the delta-opioid receptor.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel G Protein–Biased Agonist at the δ Opioid Receptor with Analgesic Efficacy in Models of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Efficacy of BMS-986187: A Comparative Analysis in Diverse Cell Lines
A deep dive into the functional profile of the delta-opioid receptor positive allosteric modulator, BMS-986187, reveals a nuanced mechanism of action with significant implications for therapeutic development. This guide provides a comparative analysis of its efficacy against traditional orthosteric agonists in various cell lines, supported by experimental data and detailed protocols.
This compound is a positive allosteric modulator (PAM) of the delta-opioid receptor (DOR), meaning it binds to a site on the receptor distinct from the primary (orthosteric) binding site of endogenous and most synthetic opioids.[1][2] This interaction modulates the receptor's response to orthosteric agonists, often enhancing their efficacy and/or potency.[1][2] Notably, this compound can also exhibit direct agonist activity at the DOR, a characteristic that distinguishes it as a G protein-biased allosteric agonist.[3][4]
Comparative Efficacy in Cellular Assays
The functional effects of this compound have been extensively characterized in several clonal cell lines, primarily Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, engineered to express the human delta-opioid receptor (hDOR).[4][5] Its performance is often benchmarked against well-established orthosteric DOR agonists such as SNC80, TAN-67, and DPDPE.
G Protein Activation
A primary measure of opioid receptor activation is the stimulation of G protein binding. In GTPγ³⁵S binding assays, which quantify the activation of G proteins, this compound demonstrates direct agonist activity. In membranes from HEK cells expressing hDOR, this compound stimulated GTPγ³⁵S binding in a concentration-dependent manner.[4] While it showed a lower potency compared to the full agonist SNC80, it elicited a maximal response of similar magnitude.[4]
| Compound | Cell Line | Assay | Potency (EC₅₀) | Efficacy (% of SNC80 max) |
| This compound | HEK-hDOR | GTPγ³⁵S Binding | 301 ± 85 nM | ~100% |
| SNC80 | HEK-hDOR | GTPγ³⁵S Binding | 19 ± 11 nM | 100% |
| This compound | Mouse Brain Homogenates | GTPγ³⁵S Binding | 1681 ± 244 nM | ~138% |
| SNC80 | Mouse Brain Homogenates | GTPγ³⁵S Binding | 203 ± 31 nM | 100% |
β-Arrestin 2 Recruitment and Receptor Internalization
A key feature of this compound is its biased signaling. While potently activating G protein pathways, it demonstrates significantly lower efficacy in recruiting β-arrestin 2.[3][4] This bias is significant as β-arrestin recruitment is linked to receptor desensitization and internalization, as well as certain side effects of opioid agonists.
The low level of β-arrestin 2 recruitment by this compound translates to minimal receptor internalization.[4] This contrasts sharply with the robust internalization observed with the full agonist SNC80.
| Compound | Cell Line | Assay | Internalization (%) | Potency (EC₅₀) |
| This compound | HEK-hDOR | Receptor Internalization | 7% | 94 nM |
| SNC80 | HEK-hDOR | Receptor Internalization | 33% | 3.7 nM |
| TAN-67 | HEK-hDOR | Receptor Internalization | 11% | 1.3 nM |
| DPDPE | HEK-hDOR | Receptor Internalization | 31% | 212 nM |
ERK1/ERK2 Phosphorylation
The activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK1/ERK2, is another downstream signaling event of opioid receptor activation. This compound, when acting as a PAM, can enhance the potency of orthosteric agonists in promoting ERK1/ERK2 phosphorylation.[2] However, when applied alone, this compound fails to elicit significant ERK1/ERK2 phosphorylation in HEK-hDOR cells, unlike the strong response induced by SNC80.[4]
Selectivity Profile
This compound exhibits a notable selectivity for the delta-opioid receptor. Studies in cell lines expressing different opioid receptor types (mu, kappa, and delta) have shown that this compound primarily enhances the potency of agonists at the DOR.[6] For instance, it potentiated the effect of Leu-enkephalin on ERK phosphorylation in cells expressing hDOR but had no such effect in cells expressing mu-opioid (MOR) or kappa-opioid (KOR) receptors.[6] While some studies suggest it may act as a PAM at other opioid receptors, its affinity for DOR is significantly higher.[5]
Experimental Protocols
A summary of the methodologies used to generate the above data is provided below.
GTPγ³⁵S Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
-
Membrane Preparation: Cell membranes from HEK-hDOR cells or mouse brain homogenates are prepared.
-
Incubation: Membranes are incubated with increasing concentrations of the test compound (e.g., this compound or SNC80) in the presence of GDP and [³⁵S]GTPγS.
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS via filtration.
-
Detection: The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.
-
Data Analysis: Data are normalized to the maximal response of a standard full agonist (e.g., SNC80) and plotted to determine EC₅₀ and Emax values.
β-Arrestin 2 Recruitment Assay
This assay typically utilizes a technology like Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation to measure the proximity of β-arrestin 2 to the activated receptor.
-
Cell Culture: Cells co-expressing a tagged DOR (e.g., with a luciferase) and a tagged β-arrestin 2 (e.g., with a fluorescent protein) are used.
-
Ligand Stimulation: Cells are treated with various concentrations of the test compounds.
-
Signal Detection: The recruitment of β-arrestin 2 to the receptor brings the tags into close proximity, generating a detectable signal (e.g., light emission in BRET).
-
Data Analysis: The signal is measured over a range of ligand concentrations to generate dose-response curves.
Receptor Internalization Assay
This assay quantifies the movement of receptors from the cell surface to the interior of the cell upon agonist stimulation.
-
Cell Treatment: Cells expressing a tagged DOR are treated with the test compounds for a defined period (e.g., 1 hour).
-
Labeling: Surface receptors are labeled, for example, with an antibody targeting an extracellular epitope of the receptor.
-
Quantification: The amount of surface-expressed receptor is quantified using techniques like flow cytometry or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of internalized receptors is calculated by comparing the amount of surface receptor in treated versus untreated cells.
ERK1/2 Phosphorylation Assay
This assay measures the level of phosphorylated ERK1/2 as an indicator of MAPK pathway activation.
-
Cell Culture and Starvation: Cells are cultured and then serum-starved to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Cells are stimulated with the test compounds for a short period (e.g., 5 minutes).
-
Cell Lysis and Detection: Cells are lysed, and the levels of phosphorylated ERK1/2 are measured using methods like Western blotting or specific immunoassays (e.g., AlphaScreen SureFire).
-
Data Analysis: The amount of phosphorylated ERK is normalized to the total ERK or a housekeeping protein.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the delta-opioid receptor and a typical experimental workflow for evaluating compound efficacy.
Figure 1: Simplified signaling pathway of the Delta-Opioid Receptor.
Figure 2: General experimental workflow for assessing compound efficacy.
References
- 1. Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic Evidence for a Putative Conserved Allosteric Site on Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Selectivity of BMS-986187 for Delta-Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BMS-986187, a positive allosteric modulator (PAM) of the delta-opioid receptor (DOR), with other alternative DOR agonists. The focus is on its selectivity over the mu-opioid receptor (MOR), a critical aspect for therapeutic development aimed at minimizing side effects associated with traditional opioids. This document synthesizes experimental data on binding affinities and functional potencies, presents detailed experimental methodologies, and visualizes key pathways and workflows.
Quantitative Comparison of Opioid Receptor Ligands
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other selective DOR agonists at both delta and mu-opioid receptors. It is important to note that the data are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Binding Affinity (Ki) of Selected Ligands for Delta and Mu-Opioid Receptors
| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | Selectivity (μ/δ Ki Ratio) | Reference |
| This compound | Data not available (PAM) | Data not available (PAM) | ~100-fold functional selectivity | [1][2] |
| KNT-127 | 0.16 | 21.3 | 133 | [3] |
| SNC80 | 1.3 | 1300 | 1000 | [4] |
| DPDPE | 1.4 - 4.5 | 438.1 | ~97 - 313 | [5] |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of Selected Ligands at the Delta-Opioid Receptor
| Compound | Assay | EC50 (nM) | Emax (% of Standard) | Reference |
| This compound (ago-PAM) | GTPγS Binding (hDOR-HEK293) | 301 | 99% (of SNC80) | [1][6] |
| This compound (PAM) | Potentiation of Leu-enkephalin | 30 | Not Applicable | [1][2] |
| SNC80 | GTPγS Binding (hDOR-HEK293) | 19 | 100% (Standard) | [6] |
| SNC80 | Adenylyl Cyclase Inhibition | 9.2 | Full Agonist | [7] |
| DPDPE | GTPγS Binding | Not specified | 75% (of SNC80) | [6] |
Table 3: Functional Potency (EC50) at the Mu-Opioid Receptor
| Compound | Assay | EC50 (nM) | Reference |
| This compound (PAM) | Potentiation of Agonist | 3000 | [2] |
| SNC80 | Not specified | >1000 | |
| DPDPE | Not specified | >1000 | [5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams, generated using the DOT language, illustrate the delta-opioid receptor signaling pathway and a typical experimental workflow for determining opioid receptor selectivity.
Caption: Delta-Opioid Receptor (DOR) Signaling Pathway.
Caption: Experimental Workflow for Opioid Receptor Selectivity.
Experimental Protocols
The following are generalized protocols for key experiments cited in the determination of opioid receptor selectivity. Specific parameters may vary between studies.
Radioligand Competition Binding Assay
This assay measures the binding affinity (Ki) of a test compound by quantifying its ability to displace a radiolabeled ligand from the target receptor.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human delta-opioid or mu-opioid receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-naltrindole for DOR, [³H]-DAMGO for MOR) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound, SNC80).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional potency (EC50) and efficacy (Emax) of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
1. Membrane Preparation:
-
Follow the same procedure as for the radioligand binding assay to obtain cell membranes expressing the receptor of interest.
2. GTPγS Binding Assay:
-
In a 96-well plate, add assay buffer containing GDP (to enhance agonist-stimulated binding), MgCl₂, and NaCl.
-
Add increasing concentrations of the test compound.
-
Add the prepared cell membranes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values. Emax is often expressed as a percentage of the response to a standard full agonist (e.g., SNC80 for DOR).
Discussion
This compound is a potent positive allosteric modulator of the delta-opioid receptor.[1][2] As a PAM, it enhances the affinity and/or efficacy of endogenous or exogenous orthosteric agonists.[1] Notably, this compound also exhibits "ago-PAM" activity, meaning it can directly activate the DOR in the absence of an orthosteric agonist, albeit with lower potency than its PAM effect.[2][6]
The key therapeutic advantage of this compound lies in its significant selectivity for DOR over MOR. The functional data indicates approximately 100-fold greater potency as a PAM at DOR compared to MOR.[2] This selectivity is crucial, as activation of MOR is associated with the major adverse effects of classical opioids, including respiratory depression, constipation, and addiction liability.
In comparison to orthosteric DOR agonists like SNC80 and DPDPE, this compound presents a different pharmacological profile. While SNC80 and DPDPE are highly potent and selective DOR agonists, their continuous activation of the receptor can lead to tolerance and other potential side effects.[5][7] As a PAM, this compound's action is dependent on the presence of an endogenous agonist, which may offer a more physiologically regulated and potentially safer therapeutic approach.
Furthermore, this compound demonstrates significant G-protein signaling bias.[2][6] It potently activates the G-protein signaling pathway, which is associated with the desired analgesic and antidepressant effects, while having a very low potency for recruiting β-arrestin.[2][6] The recruitment of β-arrestin is implicated in receptor desensitization, tolerance, and some adverse effects. This biased agonism, combined with its DOR selectivity, makes this compound a promising candidate for the development of novel therapeutics with improved safety profiles.
Conclusion
This compound is a highly selective positive allosteric modulator of the delta-opioid receptor with pronounced G-protein signaling bias. Its functional selectivity for DOR over MOR, coupled with its unique mechanism of action as an ago-PAM, distinguishes it from traditional orthosteric DOR agonists. These properties suggest that this compound and similar molecules could represent a novel therapeutic strategy for conditions such as chronic pain and depression, potentially avoiding the significant side effects associated with mu-opioid receptor activation. Further research with directly comparative studies will be invaluable in fully elucidating its therapeutic potential.
References
- 1. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity labeling mu opioid receptors with novel radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating G-protein Biased Agonism: A Comparative Analysis of BMS-986187
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G-protein biased agonist BMS-986187 with other relevant δ-opioid receptor (DOR) agonists. The information presented herein is supported by experimental data to aid researchers in understanding and validating the unique signaling properties of this compound.
Introduction to G-Protein Biased Agonism
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that mediate a wide array of physiological responses. Traditionally, agonists were thought to activate GPCRs in a uniform manner, leading to the engagement of both G-protein and β-arrestin signaling pathways. However, the concept of biased agonism, or functional selectivity, has emerged, describing the ability of certain ligands to preferentially activate one pathway over the other.
G-protein biased agonists are of significant therapeutic interest as they hold the potential to elicit desired therapeutic effects mediated by G-protein signaling while minimizing the adverse effects associated with β-arrestin recruitment, such as receptor desensitization, internalization, and tolerance. This compound is a positive allosteric modulator of the δ-opioid receptor that has been shown to act as a G-protein biased agonist.[1][2]
Comparative Analysis of δ-Opioid Receptor Agonists
To validate the G-protein biased agonism of this compound, its signaling profile is compared to other δ-opioid receptor agonists, including the full agonist SNC80 and other reported biased agonists such as TAN-67 and KNT-127. The following tables summarize the quantitative data from key in vitro assays that measure G-protein activation and β-arrestin recruitment.
Quantitative Data Summary
Table 1: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein engagement. An increase in [³⁵S]GTPγS binding indicates G-protein activation.
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of SNC80) | Cell System | Reference |
| This compound | 301 ± 85 | ~138% | HEK293 cells expressing hDOR | [1] |
| SNC80 | 19 ± 11 | 100% | HEK293 cells expressing hDOR | [1] |
| TAN-67 | Data not consistently reported in direct comparison | Data not consistently reported in direct comparison | ||
| KNT-127 | Data not consistently reported in direct comparison | Data not consistently reported in direct comparison |
Note: Efficacy of this compound can exceed that of the full agonist SNC80 in some assay systems.
Table 2: β-Arrestin 2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin 2 to the activated δ-opioid receptor, a key step in receptor desensitization and a separate signaling cascade.
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of SNC80) | Cell System | Reference |
| This compound | >10,000 | Low | HTLA cells with hDOR-TANGO | [3] |
| SNC80 | ~100-300 | 100% | HTLA cells with hDOR-TANGO | [3] |
| TAN-67 | Data not consistently reported in direct comparison | Lower than SNC80 | ||
| KNT-127 | Data not consistently reported in direct comparison | Lower than SNC80 | [4][5][6] |
Note: this compound demonstrates significantly lower potency and efficacy in recruiting β-arrestin 2 compared to SNC80, highlighting its G-protein bias.[1][2]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Protocols
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This protocol is adapted from standard methods for measuring agonist-stimulated [³⁵S]GTPγS binding to cell membranes expressing the receptor of interest.
1. Membrane Preparation:
-
Culture cells (e.g., HEK293) stably or transiently expressing the human δ-opioid receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine protein concentration.
2. Assay Procedure:
-
In a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of diluted test compound (e.g., this compound) or reference agonist (e.g., SNC80).
-
50 µL of cell membrane suspension (typically 5-20 µg of protein per well).
-
50 µL of GDP (final concentration of 10-30 µM).
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS (final concentration of 0.1-0.5 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
3. Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the specific binding against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
β-Arrestin 2 Recruitment Assay (Tango™ Assay Principle)
This protocol describes the general principle of a common β-arrestin recruitment assay format.
1. Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HTLA) that is amenable to the Tango™ assay system.
-
Co-transfect the cells with a construct encoding the δ-opioid receptor fused to a transcription factor (e.g., GAL4-VP16) via a TEV protease cleavage site, and a second construct encoding β-arrestin 2 fused to a TEV protease.
-
A reporter gene, such as β-lactamase, under the control of a promoter responsive to the transcription factor is also required.
2. Assay Procedure:
-
Seed the transfected cells into 384-well assay plates and incubate overnight.
-
Add serial dilutions of the test compound (e.g., this compound) or reference agonist (e.g., SNC80) to the wells.
-
Incubate the plates for a sufficient period (e.g., 6-16 hours) to allow for receptor activation, β-arrestin 2 recruitment, TEV protease cleavage, transcription factor translocation, and reporter gene expression.
3. Detection:
-
Add a substrate for the reporter enzyme (e.g., a FRET-based β-lactamase substrate).
-
Measure the resulting signal (e.g., fluorescence or luminescence) using a plate reader.
4. Data Analysis:
-
Normalize the data to a positive control (e.g., maximal response to SNC80).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for β-arrestin 2 recruitment.
Conclusion
The experimental data strongly support the characterization of this compound as a G-protein biased agonist at the δ-opioid receptor. Its ability to potently activate G-protein signaling while minimally engaging the β-arrestin 2 pathway distinguishes it from balanced agonists like SNC80. This pharmacological profile suggests that this compound and similar compounds may offer a promising therapeutic strategy for conditions where δ-opioid receptor activation is beneficial, potentially with an improved side-effect profile compared to non-biased agonists. The methodologies and comparative data presented in this guide provide a framework for researchers to further investigate and validate the G-protein biased agonism of novel compounds in drug discovery and development.
References
- 1. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Signal Relationships of the δ-Opioid-Receptor (DOR)-Selective Agonist KNT-127-Part I: Impact of the Morphinan Skeleton on the G-Protein-Biased DOR Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Signal Relationships of the δ-Opioid-Receptor (DOR)-Selective Agonist KNT-127-Part II: Quinoline Ring Modifications for Enhanced G-Protein Signaling and Reduced β-Arrestin Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Signal Relationships of the δ-Opioid-Receptor (DOR)-Selective Agonist KNT-127-Part I: Impact of the Morphinan Skeleton on the G-Protein-Biased DOR Agonism. | Semantic Scholar [semanticscholar.org]
A Cross-Study Comparative Analysis of Deucravacitinib (BMS-986165) Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and selectivity of Deucravacitinib (BMS-986165), a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), against other Janus kinase (JAK) inhibitors. The data presented is compiled from multiple studies to offer a broad perspective on its performance, supported by detailed experimental methodologies.
Introduction to Deucravacitinib and TYK2
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase family and plays a crucial role in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various immune-mediated diseases.[1] Deucravacitinib represents a novel approach to TYK2 inhibition by binding to its regulatory pseudokinase (JH2) domain, rather than the highly conserved ATP-binding site in the catalytic (JH1) domain targeted by many other JAK inhibitors.[1][2] This allosteric inhibition mechanism confers a high degree of selectivity for TYK2.[1]
Comparative Binding Affinity Data
The following tables summarize the binding affinities (Ki and IC50 values) of Deucravacitinib and other JAK inhibitors for TYK2 and other JAK family members, as determined by various in vitro assays.
Table 1: Deucravacitinib Binding Affinity for TYK2
| Compound | Assay Type | Target Domain | Affinity Metric | Value (nM) |
| Deucravacitinib (BMS-986165) | Probe Displacement Assay | TYK2 (full enzyme) | IC50 | 0.2 |
| Deucravacitinib (BMS-986165) | Not Specified | TYK2 Pseudokinase (JH2) | Ki | 0.02 |
| Deucravacitinib (BMS-986165) | Homogeneous Time-Resolved Fluorescence (HTRF) | TYK2 Pseudokinase (JH2) | IC50 | 1.0 |
Data sourced from multiple in vitro studies.[2][3][4]
Table 2: Comparative Selectivity of Deucravacitinib and Other JAK Inhibitors in Whole Blood Assays
| Compound | TYK2 IC50 (nM) (IL-12 induced IFN-γ release) | JAK1/3 IC50 (nM) (IL-2 induced pSTAT5) | JAK2 IC50 (nM) (TPO induced pSTAT3) |
| Deucravacitinib | 40 | 1646 | >10,000 |
| Tofacitinib | 5059 | 17 | 217 |
| Baricitinib | 2351 | 11 | 32 |
| Upadacitinib | 3685 | 7.8 | 41 |
IC50 values represent the half-maximal inhibitory concentration. Data derived from in vitro whole blood assays.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay measures the ability of a test compound to displace a fluorophore-labeled probe from the TYK2 pseudokinase (JH2) domain.
Protocol:
-
250 nL of diluted test compounds in DMSO are dispensed into the wells of a 384-well plate.
-
18 µL of a solution containing the recombinant TYK2 JH2 domain and a fluorescently labeled probe in assay buffer is added to each well.
-
The plate is incubated for 30 minutes at room temperature to allow for compound binding to reach equilibrium.
-
A solution containing Eu-tagged anti-tag antibody and a second acceptor fluorophore is added to the wells to detect the probe-protein interaction.
-
After a 60-minute incubation at room temperature, the plate is read on an HTRF-compatible reader (excitation at 337 nm, emission at 665 nm and 615 nm).
-
The HTRF signal, proportional to the amount of probe bound to the TYK2 JH2 domain, is calculated. A decrease in the HTRF signal indicates displacement of the probe by the test compound.
-
IC50 values are determined by plotting the HTRF signal against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.
In Vitro Whole Blood Assay for STAT Phosphorylation
This cell-based assay assesses the functional inhibition of JAK signaling by measuring the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in response to cytokine stimulation in whole blood.
Protocol:
-
100 µL of fresh human whole blood is incubated with various concentrations of the test inhibitor or vehicle control for 1 hour at 37°C.
-
To assess JAK1/3 inhibition, the blood is stimulated with Interleukin-2 (IL-2) to induce STAT5 phosphorylation.
-
To assess JAK2 inhibition, the blood is stimulated with Thrombopoietin (TPO) to induce STAT3 phosphorylation.
-
Following cytokine stimulation, red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized.
-
The cells are then stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD4 for T-cells) and intracellular phosphorylated STAT proteins (pSTATs).
-
The level of pSTAT in specific cell populations is quantified using flow cytometry.
-
The percent inhibition of STAT phosphorylation for each inhibitor concentration is calculated relative to the vehicle-treated control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6]
Whole Blood IFN-γ Release Assay
This assay measures the functional inhibition of the TYK2-dependent IL-12 signaling pathway by quantifying the release of Interferon-gamma (IFN-γ) from stimulated whole blood.
Protocol:
-
Human whole blood samples are pre-incubated with serial dilutions of the test inhibitor or a vehicle control.
-
The blood is then stimulated with Interleukin-12 (IL-12) to activate the TYK2 signaling pathway and induce the production and release of IFN-γ.
-
After an incubation period (typically 18-24 hours) at 37°C in a CO2 incubator, the plasma is separated by centrifugation.
-
The concentration of IFN-γ in the plasma is measured using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The inhibitory effect of the compound is determined by comparing the IFN-γ levels in the inhibitor-treated samples to the vehicle-treated controls.
-
The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in IFN-γ production, is calculated.[4]
Visualizing Key Pathways and Processes
The following diagrams illustrate the TYK2 signaling pathway and a general workflow for a binding assay.
Caption: The TYK2 signaling pathway is activated by cytokine binding.
Caption: A generalized workflow for a competitive binding assay.
References
- 1. In Vitro Immunomodulation of a Whole Blood IFN-γ Release Assay Enhances T Cell Responses in Subjects with Latent Tuberculosis Infection | PLOS One [journals.plos.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stimulation of Bovine Whole-Blood Samples Cultured in Media Supplemented with Recombinant Interleukin-7 (IL-7) and IL-12 Extends the Life Span of the Gamma Interferon Assay To Detect Mycobacterium bovis-Infected Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTRF Human Total TYK2 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 6. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BMS-986187 in Wild-Type versus Delta-Opioid Receptor Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Delta-Opioid Receptor Positive Allosteric Modulator
BMS-986187 is a novel positive allosteric modulator (PAM) of the delta-opioid receptor (DOR), which also exhibits activity as a PAM at the kappa-opioid receptor (KOR).[1] It functions as an "ago-PAM," meaning it can activate the DOR even in the absence of a primary (orthosteric) agonist. This compound has garnered significant interest for its potential therapeutic applications in pain, depression, and gastrointestinal disorders.[2][3] A key aspect of its preclinical characterization involves understanding its on-target effects. This guide provides a comparative analysis of this compound's performance in wild-type animals versus delta-opioid receptor knockout (DOR-/-) models, offering insights into its mechanism of action and target engagement.
Key Findings at a Glance
Studies utilizing DOR knockout mice have been instrumental in confirming that the primary pharmacological effects of this compound are mediated through the delta-opioid receptor. While the compound demonstrates clear on-target activity, some residual effects at higher concentrations in knockout models suggest potential for off-target interactions.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies comparing the effects of this compound in wild-type (WT) and DOR knockout (KO) mice.
Table 1: Antidepressant-Like Activity in the Forced Swim Test
| Animal Model | Treatment | Immobility Time (seconds) | Key Finding |
| Wild-Type (WT) Mice | Vehicle | ~150 | Baseline immobility |
| Wild-Type (WT) Mice | This compound | Significantly Reduced | Demonstrates antidepressant-like effect |
| DOR Knockout (KO) Mice | Vehicle | ~150 | Baseline immobility comparable to WT |
| DOR Knockout (KO) Mice | This compound | No Significant Change | Antidepressant-like effect is absent, indicating DOR dependency.[4][5] |
Note: Specific numerical values for immobility time can vary between studies. The data presented here reflects the qualitative outcomes reported in the literature.
Table 2: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
| Animal Model | Ligand | EC₅₀ (nM) | Eₘₐₓ (% of SNC80) | Key Finding |
| Wild-Type (WT) Mice | SNC80 | 203 ± 31 | 100% | Full agonist activity at DOR. |
| Wild-Type (WT) Mice | This compound | 1681 ± 244 | ~138% | Acts as a potent agonist, potentially with higher efficacy than SNC80. |
| DOR Knockout (KO) Mice | SNC80 | No appreciable binding | Confirms SNC80 is a selective DOR agonist. | |
| DOR Knockout (KO) Mice | This compound | 600 ± 397 | ~20% of WT response | A small residual G-protein activation suggests some off-target effects at higher concentrations. |
Data adapted from Stanczyk et al., 2019.
Signaling Pathway and Biased Agonism
This compound exhibits biased agonism, preferentially activating G-protein signaling pathways over the recruitment of β-arrestin 2.[2][6] This is a significant characteristic, as β-arrestin 2 recruitment has been linked to some of the undesirable side effects of traditional opioid agonists, such as convulsions.[6] The reduced engagement of the β-arrestin pathway by this compound may contribute to a more favorable safety profile.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for reproducibility and further investigation.
Forced Swim Test (Antidepressant-Like Activity)
This behavioral test is used to assess the antidepressant potential of a compound in rodents.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.
-
Procedure:
-
Mice are individually placed into the water-filled cylinder.
-
The total duration of the test is typically 6 minutes.
-
Behavior is recorded, often by video, for later analysis.
-
The key measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
-
Drug Administration: this compound or vehicle is administered at a specified time point before the test (e.g., 30-60 minutes).
-
Analysis: The duration of immobility is compared between treatment groups (vehicle vs. This compound) and between genotypes (wild-type vs. DOR knockout). A significant decrease in immobility time is indicative of an antidepressant-like effect.
[³⁵S]GTPγS Binding Assay (G-Protein Activation)
This in vitro assay measures the activation of G-proteins, a primary step in GPCR signaling, upon receptor stimulation.
-
Materials:
-
Brain tissue homogenates from wild-type and DOR knockout mice.
-
[³⁵S]GTPγS (a non-hydrolyzable, radiolabeled GTP analog).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl, GDP).
-
Test compounds (this compound, SNC80).
-
-
Procedure:
-
Brain membranes are incubated with increasing concentrations of the test compound in the assay buffer.
-
[³⁵S]GTPγS is added to initiate the binding reaction.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Analysis: Data are analyzed to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds in stimulating G-protein activation. Results are compared between wild-type and DOR knockout tissues to assess receptor-specific effects.
Conclusion
The use of delta-opioid receptor knockout animal models has been pivotal in elucidating the mechanism of action of this compound. The data strongly support that its primary therapeutic-relevant effects, such as its antidepressant-like activity, are mediated through the delta-opioid receptor. The residual G-protein activation observed in DOR knockout mice at high concentrations warrants further investigation into potential off-target effects, but the overall profile of this compound highlights it as a promising, target-selective therapeutic candidate with a potentially favorable safety profile due to its biased agonism. This comparative guide provides essential data and protocols for researchers in the field of pharmacology and drug development to build upon this understanding.
References
- 1. Pharmacologic Evidence for a Putative Conserved Allosteric Site on Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidic delta opioid receptor agonists produce antidepressant-like effects in the forced swim test and regulate BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. <i>In vivo</i> characterization of the novel delta opioid receptor positive allosteric modulator BMS‐986187 [ouci.dntb.gov.ua]
- 5. In vivo characterization of the novel delta opioid receptor positive allosteric modulator BMS‐986187 | Semantic Scholar [semanticscholar.org]
- 6. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on BMS-986187: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the delta-opioid receptor (DOR) positive allosteric modulator (PAM) BMS-986187 with other relevant compounds, based on published scientific literature. It is intended to assist researchers in understanding and potentially replicating key findings related to this compound.
Executive Summary
This compound is a potent and selective positive allosteric modulator of the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR), with a significantly lower affinity for the mu-opioid receptor (MOR).[1] It has garnered significant interest due to its unique pharmacological profile as a G-protein biased allosteric agonist.[2][3][4] This means it preferentially activates G-protein signaling pathways over the β-arrestin 2 recruitment pathway, a characteristic that may lead to therapeutic benefits with a reduced side-effect profile compared to traditional opioid agonists.[2][4][5] This guide summarizes its performance in key in vitro and in vivo assays and provides a comparative analysis with the full DOR agonist SNC80 and the low-internalizing agonist ARM390.
Data Presentation
In Vitro Pharmacology of DOR Modulators
| Compound | Assay | Target | EC50 | Emax (% of control) | Reference |
| This compound | GTPγS Binding | Human DOR | 301 ± 85 nM | 92% (relative to SNC80) | [1][6] |
| β-arrestin 2 Recruitment | Human DOR | 579 µM | Low | [1][6] | |
| ERK1/ERK2 Phosphorylation | Human DOR | >10 µM (no significant activation alone) | - | [4] | |
| SNC80 | GTPγS Binding | Human DOR | 19 ± 11 nM | 100% (standard full agonist) | [6] |
| β-arrestin 2 Recruitment | Human DOR | 353 ± 141 nM | High | [6] | |
| ERK1/ERK2 Phosphorylation | Human DOR | - | Robust activation | [4] | |
| ARM390 | cAMP Inhibition | Human DOR | 111 ± 31 nM | - | [4] |
| Receptor Internalization | DOR | Low | - | [2] |
Note: EC50 and Emax values can vary between different studies and experimental conditions. The data presented here is a summary from the cited literature for comparative purposes.
In Vivo Effects of DOR Modulators
| Compound | Model | Effect | Species | Reference |
| This compound | Forced Swim Test | Antidepressant-like effects | Mouse | [7] |
| Acetic Acid-Induced Stretching | Enhanced SNC80-induced antinociception | Mouse | [7][8] | |
| Nitroglycerin-Induced Hyperalgesia | Enhanced SNC80-induced antihyperalgesia | Mouse | [8] | |
| Castor Oil-Induced Diarrhea | Delayed onset of diarrhea | Mouse | [9] | |
| SNC80 | Various pain models | Analgesic | Rodents | [1][10] |
| High Doses | Convulsions | Rodents | [1][11] | |
| ARM390 | Inflammatory Pain | Analgesic | Mouse | [12] |
| Chronic Administration | Anxiolytic effects persist | Mouse | [2][3] |
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling Pathway
The following diagram illustrates the differential signaling pathways activated by a biased agonist like this compound compared to a full agonist like SNC80.
Caption: Differential signaling of this compound and SNC80 at the delta-opioid receptor.
Experimental Workflow for In Vitro Assays
This diagram outlines a typical workflow for the key in vitro experiments used to characterize this compound.
Caption: A generalized workflow for in vitro characterization of DOR modulators.
Experimental Protocols
GTPγS Binding Assay
This assay measures the activation of G-proteins following receptor stimulation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[2][13]
-
Cell Membranes: Prepare membranes from cells stably expressing the human delta-opioid receptor.
-
Assay Buffer: Typically contains 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Procedure:
-
Incubate cell membranes (5-10 µg protein) with various concentrations of the test compound (e.g., this compound or SNC80), 10 µM GDP, and 0.05 nM [³⁵S]GTPγS in the assay buffer.
-
Incubate for 60 minutes at 25°C.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
Data are analyzed to determine EC50 and Emax values.[1]
-
β-arrestin 2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin 2 to the activated receptor, often using a bioluminescence resonance energy transfer (BRET) or an enzyme fragment complementation (EFC) based method like the Tango assay.[5][14]
-
Cell Line: Use a cell line (e.g., HTLA cells) co-expressing the delta-opioid receptor fused to a transcription factor (e.g., GAL4-VP16) and β-arrestin 2 fused to a protease (e.g., TEV protease).[14]
-
Procedure (Tango Assay):
-
Plate the cells in a 384-well plate.
-
Treat the cells with various concentrations of the test compound.
-
Incubate to allow for receptor activation and subsequent β-arrestin 2 recruitment.
-
Recruitment of the β-arrestin-protease fusion to the receptor brings the protease in proximity to its cleavage site on the receptor-transcription factor fusion, releasing the transcription factor.
-
The transcription factor then translocates to the nucleus and drives the expression of a reporter gene (e.g., β-lactamase).
-
Measure the reporter gene activity to quantify β-arrestin 2 recruitment.
-
Determine EC50 and Emax values from the concentration-response curves.
-
ERK1/ERK2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in some GPCR signaling pathways.[9][15]
-
Cell Line: Use cells expressing the human delta-opioid receptor (e.g., CHO-K1-hDOPr).
-
Procedure (In-Cell Western):
-
Seed cells in a 96-well plate and serum-starve overnight.
-
Stimulate cells with various concentrations of the test compound for a short period (e.g., 5 minutes).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells and block non-specific binding.
-
Incubate with primary antibodies against both total ERK and phosphorylated ERK (pERK).
-
Incubate with species-specific secondary antibodies conjugated to different fluorophores.
-
Quantify the fluorescence intensity for both total ERK and pERK using an imaging system.
-
Normalize the pERK signal to the total ERK signal and analyze the concentration-response relationship.[9][15]
-
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced translocation of receptors from the cell surface to intracellular compartments.[2][6]
-
Cell Line: Use cells expressing a fluorescently tagged delta-opioid receptor (e.g., DOR-eGFP).
-
Procedure:
-
Plate the cells on glass-bottom dishes suitable for microscopy.
-
Treat the cells with the test compound for a specific duration (e.g., 30-60 minutes).
-
Visualize the cellular localization of the fluorescently tagged receptors using confocal microscopy.
-
Quantify internalization by measuring the decrease in fluorescence at the plasma membrane and/or the increase in intracellular fluorescent puncta using image analysis software.
-
Generate concentration-response curves to determine the extent of internalization.[2]
-
References
- 1. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. innoprot.com [innoprot.com]
- 7. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vivo characterization of the novel delta opioid receptor positive allosteric modulator BMS‐986187 | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
A Comparative Guide to BMS-986187 and its Analog BMS-986188: Potent and Selective δ-Opioid Receptor Positive Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of BMS-986187 and its analog, BMS-986188. This document summarizes their performance as δ-opioid receptor (DOR) positive allosteric modulators (PAMs) and provides detailed experimental data and methodologies to support further research.
This compound and BMS-986188 are two closely related small molecules that act as potent and selective positive allosteric modulators of the δ-opioid receptor (DOR).[1] Both compounds were first described in a 2015 publication in the Journal of Medicinal Chemistry by Burford and colleagues.[1] Their discovery has opened new avenues for the development of novel therapeutics targeting the opioidergic system with the potential for improved side-effect profiles compared to traditional orthosteric opioid agonists.
Mechanism of Action: Fine-Tuning the Endogenous Opioid System
This compound and BMS-986188 bind to an allosteric site on the DOR, a site topographically distinct from the orthosteric binding pocket where endogenous opioids like enkephalins bind.[1] As positive allosteric modulators, they do not directly activate the receptor on their own but rather enhance the affinity and/or efficacy of orthosteric agonists.[1] This mechanism of action is significant as it allows for the potentiation of endogenous opioid signaling in a spatially and temporally relevant manner, potentially offering a more nuanced and physiological approach to receptor modulation.
A key characteristic of this compound is its nature as a G-protein biased allosteric agonist.[2] This means it preferentially activates the G-protein signaling pathway over the β-arrestin recruitment pathway.[2] This bias is a subject of intense research as it is hypothesized that the separation of these two pathways could lead to the development of analgesics with reduced tolerance and other adverse effects commonly associated with conventional opioids.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the in vitro pharmacological data for this compound and BMS-986188, primarily sourced from Burford et al., 2015.
| Parameter | This compound | BMS-986188 |
| Chemical Formula | C₃₁H₃₄O₄ | C₃₀H₃₁BrO₄ |
| Molecular Weight | 470.61 g/mol | 535.47 g/mol |
| Primary Target | δ-Opioid Receptor (DOR) | δ-Opioid Receptor (DOR) |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Positive Allosteric Modulator (PAM) |
Table 1: General Properties of this compound and BMS-986188
| Assay | Orthosteric Agonist | This compound | BMS-986188 |
| β-Arrestin 2 Recruitment (EC₅₀, nM) | Leu-enkephalin | 30 | 50 |
| GTPγS Binding (EC₅₀, nM) | Leu-enkephalin | 48 | 110 |
| ERK 1/2 Phosphorylation (EC₅₀, nM) | Leu-enkephalin | 140 | 230 |
Table 2: Potency as a Positive Allosteric Modulator of the δ-Opioid Receptor Data extracted from Burford et al., J. Med. Chem. 2015, 58 (10), 4220–4229.
| Receptor | Assay | This compound | BMS-986188 |
| µ-Opioid Receptor (MOR) | β-Arrestin 2 Recruitment (EC₅₀, µM) | 3 | >10 |
| κ-Opioid Receptor (KOR) | β-Arrestin 2 Recruitment (EC₅₀, µM) | 0.2 | >10 |
Table 3: Selectivity Profile of this compound and BMS-986188 Data extracted from Burford et al., J. Med. Chem. 2015, 58 (10), 4220–4229.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in Burford et al., 2015.
β-Arrestin 2 Recruitment Assay
This assay measures the ability of the compounds to potentiate the recruitment of β-arrestin 2 to the activated δ-opioid receptor.
-
Cell Line: CHO-K1 cells stably co-expressing the human δ-opioid receptor (hDOR) and a β-arrestin 2-enzyme fragment complementation system (PathHunter®, DiscoverX).
-
Methodology:
-
Cells are seeded in 384-well plates and incubated overnight.
-
Cells are treated with a range of concentrations of the test compound (this compound or BMS-986188) in the presence of a sub-maximal concentration (EC₂₀) of the orthosteric agonist leu-enkephalin.
-
Following a 90-minute incubation at 37°C, the detection reagent is added.
-
Luminescence, indicative of β-arrestin 2 recruitment, is measured using a plate reader.
-
Data are normalized to the response of a saturating concentration of leu-enkephalin and EC₅₀ values are calculated using a four-parameter logistic equation.
-
GTPγS Binding Assay
This functional assay assesses the activation of G-proteins, a proximal event in DOR signaling.
-
Preparation: Membranes from CHO-K1 cells stably expressing the hDOR are prepared.
-
Methodology:
-
Cell membranes are incubated with varying concentrations of the test compound, a fixed concentration of leu-enkephalin (EC₂₀), and [³⁵S]GTPγS in assay buffer containing GDP.
-
The reaction is incubated for 60 minutes at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
EC₅₀ values are determined by non-linear regression analysis.
-
ERK 1/2 Phosphorylation Assay
This assay measures the phosphorylation of extracellular signal-regulated kinases 1 and 2, a downstream signaling event following DOR activation.
-
Cell Line: CHO-K1 cells stably expressing the hDOR.
-
Methodology:
-
Cells are seeded in 96-well plates and serum-starved overnight.
-
Cells are pre-incubated with the test compound for 15 minutes before stimulation with leu-enkephalin (EC₂₀) for 5 minutes at 37°C.
-
Cell lysates are prepared, and the levels of phosphorylated ERK 1/2 are measured using a sandwich immunoassay format (e.g., AlphaScreen® SureFire®).
-
The signal is normalized to the maximal response induced by a saturating concentration of leu-enkephalin.
-
EC₅₀ values are calculated from the concentration-response curves.
-
Visualizing the Molecular Pathways and Experimental Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of the δ-opioid receptor modulated by a positive allosteric modulator.
Caption: Generalized experimental workflow for characterizing δ-opioid receptor PAMs.
Conclusion
This compound and its analog BMS-986188 are valuable research tools for investigating the pharmacology of the δ-opioid receptor. Both compounds exhibit potent and selective positive allosteric modulation of DOR, with this compound also demonstrating significant activity as a PAM at the κ-opioid receptor. The G-protein biased agonism of this compound presents a particularly interesting avenue for the development of novel analgesics and other therapeutics with potentially improved safety profiles. The data and protocols presented in this guide are intended to facilitate further research into these promising compounds and the broader field of allosteric modulation of G-protein coupled receptors.
References
A Comparative Guide to the Functional Pharmacology of BMS-986187 and Traditional Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional differences between the novel delta-opioid receptor (DOR) positive allosteric modulator (PAM), BMS-986187, and traditional mu-opioid receptor (MOR) agonists, such as morphine. The information presented is based on preclinical experimental data and is intended to inform research and drug development in the field of opioid pharmacology.
Introduction: A Paradigm Shift in Opioid Receptor Modulation
Traditional opioids, like morphine, primarily act as agonists at the mu-opioid receptor (MOR). Their therapeutic effects, mainly analgesia, are mediated through the activation of G-protein signaling pathways. However, their concurrent activation of the β-arrestin pathway is associated with a host of undesirable side effects, including respiratory depression, tolerance, and dependence.
This compound represents a departure from this classical mechanism. It is a positive allosteric modulator (PAM) that primarily targets the delta-opioid receptor (DOR). As a PAM, it enhances the effect of the endogenous opioid peptides at the DOR. Functionally, this compound has been characterized as a G-protein biased allosteric agonist, meaning it preferentially activates G-protein signaling over β-arrestin recruitment, even in the absence of an orthosteric agonist.[1][2] This biased signaling profile holds the potential for a safer therapeutic window compared to traditional opioids. While its primary target is the DOR, this compound also exhibits weaker PAM activity at the kappa-opioid receptor (KOR) and the mu-opioid receptor (MOR), with a 100-fold selectivity for the DOR over the MOR.[2]
Quantitative Comparison of Functional Activity
The following tables summarize the key functional parameters of this compound and traditional opioids from in vitro studies. It is important to note that direct head-to-head comparisons in the same experimental systems are limited. Data for this compound is primarily at the DOR, while data for traditional opioids is at the MOR.
Table 1: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of standard agonist) | Reference Compound | Cell System |
| This compound | δ-Opioid Receptor | 301 | 92% | SNC80 | HEK-hDOR cells |
| Morphine | μ-Opioid Receptor | 110 | 42% | DAMGO | C6μ cells |
| DAMGO | μ-Opioid Receptor | ~20-50 | 100% | - | Various cell lines |
EC₅₀: Half-maximal effective concentration. A lower value indicates higher potency. Eₘₐₓ: Maximum effect. Indicates the efficacy of the compound.
Table 2: β-Arrestin 2 Recruitment
| Compound | Receptor | EC₅₀ (µM) | Eₘₐₓ (% of standard agonist) | Reference Compound | Cell System |
| This compound | δ-Opioid Receptor | 579 | Very low/Not significant | SNC80 | HTLA cells |
| Morphine | μ-Opioid Receptor | 0.0461 | Less efficacious than DAMGO | DAMGO | HEK-293 cells |
| DAMGO | μ-Opioid Receptor | 0.0192 | 100% | - | HEK-293 cells |
Table 3: Extracellular Signal-Regulated Kinase (ERK) 1/2 Phosphorylation
| Compound | Receptor | Effect | Notes |
| This compound | δ-Opioid Receptor | Fails to elicit significant ERK1/2 phosphorylation alone. | Can increase the potency of orthosteric DOR agonists in promoting ERK1/2 phosphorylation. |
| Morphine | μ-Opioid Receptor | Induces ERK1/2 phosphorylation. | The signaling pathway (G-protein vs. β-arrestin dependent) can be cell-type specific. |
| SNC80 | δ-Opioid Receptor | Affords robust phosphorylation of ERK1/2. | A standard DOR agonist used for comparison. |
Signaling Pathways: A Visual Comparison
The distinct mechanisms of this compound and traditional opioids are rooted in their differential engagement of downstream signaling pathways.
This compound at the Delta-Opioid Receptor
This compound, as a G-protein biased allosteric agonist at the DOR, primarily initiates the G-protein signaling cascade, leading to the inhibition of adenylyl cyclase and modulation of ion channels. Its minimal engagement of the β-arrestin pathway is a key functional differentiator.
Traditional Opioids at the Mu-Opioid Receptor
Traditional opioids like morphine are agonists at the MOR and typically activate both the G-protein and β-arrestin signaling pathways. The G-protein pathway is responsible for analgesia, while the β-arrestin pathway is implicated in many of the adverse effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Protocol:
-
Membrane Preparation: Prepare membranes from cells stably expressing the opioid receptor of interest. Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, and serial dilutions of the test compound (e.g., this compound or morphine).
-
Add Membranes: Add the prepared cell membrane suspension to each well.
-
Pre-incubation: Pre-incubate the plate for a specified time (e.g., 15-30 minutes) at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.
-
Termination: Terminate the reaction by rapid filtration through a filter plate using a cell harvester. Wash the filters to remove unbound [³⁵S]GTPγS.
-
Detection: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity in a scintillation counter.
-
Data Analysis: Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
β-Arrestin Recruitment Assay
This cell-based assay monitors the recruitment of β-arrestin to the activated opioid receptor, often using enzyme fragment complementation technology (e.g., PathHunter assay).
Protocol:
-
Cell Seeding: Seed cells engineered to co-express the opioid receptor fused to a pro-link (PK) tag and β-arrestin fused to an enzyme acceptor (EA) tag into a 96-well plate.
-
Ligand Addition: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.
-
Substrate Addition: Add the detection reagent containing the chemiluminescent substrate.
-
Readout: Incubate for a further period (e.g., 60 minutes) at room temperature and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream signaling event that can be activated by both G-protein and β-arrestin pathways.
Protocol:
-
Cell Culture: Seed cells expressing the opioid receptor of interest in a multi-well plate and grow to a suitable confluency.
-
Serum Starvation: Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Treat the cells with the test compound for a specific time course (e.g., 5, 10, 30 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated ERK signal to the total ERK signal.
Conclusion
This compound and traditional opioids exhibit fundamentally different functional profiles. This compound's G-protein bias at the delta-opioid receptor presents a promising avenue for developing analgesics with a potentially improved safety profile. In contrast, traditional opioids' non-selective activation of both G-protein and β-arrestin pathways at the mu-opioid receptor contributes to their significant side-effect burden. The data and protocols presented in this guide are intended to provide a foundation for further research into the nuanced pharmacology of these compounds and to aid in the development of next-generation opioid therapeutics.
References
Assessing the Therapeutic Index: A Comparative Analysis of BMS-986187 and SNC80
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic index of two key modulators of the delta-opioid receptor (DOR): the novel positive allosteric modulator (PAM) BMS-986187 and the well-established orthosteric agonist SNC80 . The following sections present a comprehensive overview of their pharmacological profiles, supported by experimental data, to inform future research and drug development efforts in the field of opioid pharmacology.
Executive Summary
The δ-opioid receptor is a promising target for the development of novel analgesics and antidepressants with potentially fewer side effects than traditional μ-opioid receptor agonists. However, the clinical development of DOR agonists has been hampered by a narrow therapeutic window, primarily due to the pro-convulsant effects observed with tool compounds like SNC80. This compound, a G-protein biased DOR PAM, represents a promising alternative strategy. Preclinical evidence strongly suggests that this compound possesses a significantly wider therapeutic index than SNC80. It has demonstrated the ability to potentiate the therapeutic effects of orthosteric agonists like SNC80 without exacerbating their adverse effects and exhibits therapeutic efficacy on its own without inducing convulsions.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and SNC80 from preclinical studies.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | SNC80 | Reference(s) |
| Mechanism of Action | δ-opioid receptor selective positive allosteric modulator (PAM); G-protein biased allosteric agonist | δ-opioid receptor agonist; selectively activates μ-δ heteromers | [1][2][3][4][5][6][7][8] |
| EC50 (DOR PAM activity) | 0.03 µM | N/A | [1] |
| EC50 (G-protein activation) | 301 nM (human DOR) | 19 nM (human DOR) | [4] |
| EC50 (β-arrestin recruitment) | 579 µM (human DOR) | 353 nM (human DOR) | [4] |
| Selectivity | 100-fold for DOR over MOR (PAM activity) | 2000-fold for δ- over μ-opioid receptors | [1] |
Table 2: In Vivo Efficacy in Preclinical Models
| Therapeutic Area | Animal Model | This compound Effective Dose | SNC80 Effective Dose | Reference(s) |
| Antinociception | Acetic acid-induced writhing (mice) | Potentiates SNC80 | ED50 = 49 nmol (i.t.) | [2][3][9] |
| Antihyperalgesia | Nitroglycerin-induced thermal hyperalgesia (mice) | Potentiates SNC80 | Not explicitly stated in retrieved results | [2][3][9] |
| Antidepressant-like | Forced swim test (mice) | Effective alone (dose not specified) | Effective (dose not specified) | [2][3][9] |
| Gastrointestinal Motility | Castor oil-induced diarrhea (mice) | 1 mg/kg (s.c.) | Not tested in this model | [1] |
Table 3: In Vivo Adverse Effect Profile
| Adverse Effect | Animal Model | This compound Dose | SNC80 Dose | Reference(s) |
| Convulsions | Mice/Rats | No convulsions observed when administered alone | 3.2 - 32 mg/kg (i.p., i.v., s.c.) | [2][3][9] |
| Convulsions | Rhesus Monkeys | Not tested | 10 mg/kg (i.m.) induced convulsions in 1 of 4 animals |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Acetic Acid-Induced Writhing Test (Mouse)
This assay is a model of visceral pain used to screen for analgesic activity.
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Test compounds (this compound, SNC80, or vehicle) are administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at a predetermined time before the induction of writhing.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected i.p. (typically 10 mL/kg body weight).
-
Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period, usually 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The total number of writhes for each animal is recorded. The percentage of inhibition of writhing is calculated for the treated groups compared to the vehicle control group.
Forced Swim Test (Mouse)
This test is widely used to assess antidepressant-like activity.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm tall, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.
-
Procedure: Mice are individually placed into the cylinder of water for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) during the last 4 minutes of the test is recorded by a trained observer or using an automated tracking system.
-
Data Analysis: A reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Nitroglycerin-Induced Thermal Hyperalgesia Assay (Mouse)
This model is used to study migraine-related pain and assess the efficacy of analgesics.
-
Animals: Male C57BL/6 mice are commonly used.
-
Induction of Hyperalgesia: Nitroglycerin (NTG), dissolved in saline, is administered via i.p. injection (typically 10 mg/kg) to induce thermal hyperalgesia.
-
Assessment of Thermal Nociception (Hargreaves Test):
-
Mice are placed in individual Plexiglas chambers on a glass floor.
-
A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.
-
The time taken for the mouse to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is set to prevent tissue damage.
-
Baseline measurements are taken before NTG administration.
-
Post-treatment measurements are taken at various time points after NTG injection (e.g., 30, 60, 120, and 240 minutes) to assess the development and duration of hyperalgesia.
-
-
Drug Administration: Test compounds are administered before or after the NTG injection to evaluate their ability to prevent or reverse the induced hyperalgesia.
-
Data Analysis: A significant increase in paw withdrawal latency in the drug-treated group compared to the vehicle-treated NTG group indicates an antihyperalgesic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the key signaling pathways and a generalized experimental workflow for comparing the therapeutic index of these compounds.
Caption: Differential signaling of this compound and SNC80 at the δ-opioid receptor.
Caption: A generalized workflow for the preclinical assessment of therapeutic index.
Conclusion
References
- 1. Frontiers | Pharmacological Characterization of Orofacial Nociception in Female Rats Following Nitroglycerin Administration [frontiersin.org]
- 2. Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms mediating nitroglycerin-induced delayed-onset hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Znhit1 alleviates nitroglycerin-induced hyperalgesia in migraine mice via the inhibition of NOD-like receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Environmental enrichment alleviates hyperalgesia by modulating central sensitization in a nitroglycerin-induced chronic migraine model of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitroglycerin induces hyperalgesia in rats--a time-course study - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-986187's impact on receptor desensitization compared to full agonists
A comparative analysis of BMS-986187 and traditional full agonists reveals a significant reduction in receptor desensitization, offering a promising therapeutic window for sustained efficacy. This guide provides a detailed comparison, supported by experimental data, for researchers and drug development professionals.
This compound is a positive allosteric modulator (PAM) of the δ-opioid receptor (DOR) that also functions as a G-protein biased allosteric agonist.[1][2][3] This unique mechanism allows it to directly activate G-protein signaling pathways with high efficacy, comparable to that of full agonists, while demonstrating remarkably low recruitment of β-arrestin 2.[1][2] This biased signaling profile is the primary driver behind the attenuated receptor desensitization observed with this compound when compared to conventional full agonists like SNC80.
Quantitative Comparison of Signaling and Desensitization Parameters
The following table summarizes the key quantitative differences in the functional activity of this compound and the full agonist SNC80 at the δ-opioid receptor.
| Parameter | This compound | SNC80 (Full Agonist) | Reference |
| G-Protein Activation (GTPγS Binding) | |||
| EC50 (HEK-hDOPr cells) | 301 ± 85 nM | 19 ± 11 nM | [1] |
| Emax (relative to SNC80) | 99 ± 6% | 100% | [1] |
| β-Arrestin 2 Recruitment | |||
| EC50 | 579 µM | - | [3] |
| Efficacy | Low to negligible | Potent recruitment | [1][2] |
| Receptor Internalization | Low | Significant | [1][2] |
| Receptor Phosphorylation | Low to insignificant | Significant | [1][2] |
| Receptor Desensitization | Slower onset and reduced magnitude | Rapid and pronounced | [1][2] |
Signaling Pathway and Desensitization Mechanism
The differential effects of this compound and full agonists on receptor desensitization can be attributed to their distinct engagement of downstream signaling pathways.
Caption: Signaling pathways of this compound vs. a full agonist.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay measures the activation of G-proteins upon receptor stimulation.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from HEK cells stably expressing the human δ-opioid receptor (HEK-hDOPr) are prepared.
-
Incubation: Membranes are incubated in a buffer containing GDP, the test compound (this compound or a full agonist like SNC80) at varying concentrations, and [³⁵S]GTPγS.
-
Binding Reaction: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the activated G-proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The specific binding is plotted against the logarithm of the agonist concentration to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin 2 to the activated receptor, a key step in receptor desensitization.
Methodology: A common method for this assay is the PathHunter® β-arrestin recruitment assay.
-
Cell Line: U2OS cells co-expressing the δ-opioid receptor fused to a ProLink™ tag and β-arrestin 2 fused to an enzyme acceptor (EA) are used.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (this compound or a full agonist).
-
Recruitment and Complementation: Agonist-induced β-arrestin 2 recruitment brings the ProLink and EA tags into close proximity, forcing the complementation of a β-galactosidase enzyme.
-
Signal Detection: A substrate is added, and the resulting chemiluminescent signal, which is proportional to the amount of β-arrestin 2 recruitment, is measured using a luminometer.
-
Data Analysis: The signal is plotted against the logarithm of the agonist concentration to determine the potency and efficacy of β-arrestin 2 recruitment.
Receptor Desensitization Assay
This functional assay measures the loss of receptor signaling after prolonged agonist exposure.
Methodology:
-
Cell Treatment: CHO cells stably expressing the human δ-opioid receptor (CHO-hDOPr) are incubated for varying durations with equipotent concentrations of this compound or SNC80.[1]
-
Membrane Preparation: After the incubation period, cell membranes are prepared from the treated cells.
-
GTPγS Binding Challenge: The prepared membranes are then challenged with a maximal concentration of a full agonist (e.g., 10 µM SNC80) in a [³⁵S]GTPγS binding assay.[1]
-
Quantification and Analysis: The level of [³⁵S]GTPγS binding is quantified. A reduction in the maximal agonist-stimulated G-protein activation compared to untreated cells indicates receptor desensitization. The rate and extent of this reduction are compared between cells treated with this compound and the full agonist.
References
- 1. The δ‐opioid receptor positive allosteric modulator BMS 986187 is a G‐protein‐biased allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for BMS-986187: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of BMS-986187, a potent δ-opioid receptor positive allosteric modulator intended for laboratory research use only.[1][2][3] Adherence to these procedural guidelines is critical to ensure personnel safety and compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause severe skin burns and eye damage. All handling and disposal procedures must be conducted by trained personnel in a designated laboratory environment equipped with appropriate safety measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber with a minimum thickness of 0.11 mm and a breakthrough time of at least 480 minutes.[4]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[5]
-
Respiratory Protection: If there is a risk of dust generation, use a certified respirator.[5]
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin area with water/shower. Seek immediate medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.
-
If swallowed: Rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention.
II. Step-by-Step Disposal Protocol
Waste material containing this compound must be disposed of in accordance with all applicable national and local regulations. Do not mix with other waste materials.
-
Segregation: Isolate all waste materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, gloves, wipes).
-
Containerization:
-
Leave the chemical in its original container if possible.
-
For other contaminated materials, use a designated, properly labeled, and sealed waste container. The container should be made of a compatible material such as high-density polyethylene (B3416737) (HDPE).[5]
-
Ensure the waste container is clearly labeled with the chemical name ("this compound") and appropriate hazard symbols.
-
-
Storage: Store the sealed waste container in a designated, locked, and well-ventilated area away from incompatible materials.[4]
-
Waste Collection: Arrange for collection by an approved and licensed hazardous waste disposal company. The waste code should be assigned in consultation with the waste disposal company.[4]
-
Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with this compound.[4]
III. Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid inhaling any dust.
-
Containment: Cover drains to prevent environmental release.
-
Small Spills: Carefully take up the dry material. Alternatively, wipe up with an absorbent material (e.g., cloth, fleece).[4]
-
Large Spills: Stop the flow of material if it is safe to do so. Dike the spilled material. Absorb with an inert material such as sand, earth, or vermiculite (B1170534) and place it into a suitable container for disposal.[4][5]
-
Cleanup: After the material has been collected, clean the affected area thoroughly.[4]
-
Disposal: Dispose of all spill cleanup materials as hazardous waste according to the procedures outlined above.
IV. Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 470.61 g/mol | [1][2] |
| Formula | C₃₁H₃₄O₄ | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility in DMSO | Up to 20 mM | [2][6] |
| Storage Temperature | +4°C | [1][2] |
| CAS Number | 684238-37-7 | [1][2] |
V. Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling BMS-986187
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the δ-opioid receptor positive allosteric modulator, BMS-986187. The following guidelines are based on general best practices for handling potent, powdered research compounds, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. It is imperative that users obtain the complete SDS from their supplier before handling this compound.
Immediate Safety and Handling Precautions
This compound is a potent pharmacological agent intended for laboratory research use only.[1] Until a comprehensive toxicological profile is available, it should be treated as a hazardous substance.
Personal Protective Equipment (PPE):
Due to the potent nature of this compound and the lack of a publicly available SDS, a cautious approach to personal protective equipment is warranted. The following PPE should be considered the minimum requirement when handling this compound in powdered form or in solution:
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes of solutions or accidental contact with the powdered compound. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Provides a barrier against skin contact. Check for glove compatibility with the solvents being used (e.g., DMSO, ethanol). |
| Body Protection | A fully buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator (e.g., N95 or higher). | Essential when handling the powdered form to prevent inhalation of airborne particles. |
Engineering Controls:
-
Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
Compound Information and Physical Properties
This compound is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor. It has been shown to enhance the affinity of endogenous and exogenous ligands for the receptor.
| Property | Value | Source |
| Molecular Weight | 470.61 g/mol | |
| Formula | C₃₁H₃₄O₄ | |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | |
| Storage | Store at -20°C | [2] |
| Solubility | Soluble in DMSO (up to 20 mM), DMF (approx. 1 mg/ml), and slightly soluble in ethanol. Sparingly soluble in aqueous buffers.[2] |
Operational Plan: Handling and Solution Preparation
General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not ingest or inhale the compound.[2]
-
Wash hands thoroughly after handling.[2]
Solution Preparation Protocol:
-
Preparation: Don all appropriate PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the desired amount of powdered this compound in the chemical fume hood.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the powder. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[2]
-
Storage of Stock Solutions: Store stock solutions at -20°C in tightly sealed vials. Aqueous solutions are not recommended for storage for more than one day.[2]
Disposal Plan
All waste materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, should be considered hazardous waste.
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed waste container.
-
Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Signaling Pathway and Experimental Workflow
This compound acts as a positive allosteric modulator of the δ-opioid receptor, a G protein-coupled receptor (GPCR). This means it binds to a site on the receptor that is different from the primary (orthosteric) binding site for endogenous ligands like enkephalins. By binding to this allosteric site, this compound enhances the receptor's response to the orthosteric ligand.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
